3,5-Bis(chloromethyl)pyridine
Description
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Properties
IUPAC Name |
3,5-bis(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOACBKSGGBYXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542884 | |
| Record name | 3,5-Bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41711-38-0 | |
| Record name | 3,5-Bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,5-Bis(chloromethyl)pyridine: Synthesis, Properties, and Applications
Abstract
3,5-Bis(chloromethyl)pyridine is a pivotal bifunctional reagent in synthetic organic chemistry, serving as a versatile building block for the introduction of a pyridine-3,5-dimethylene scaffold. Its strategic importance is underscored by its role as a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The two highly reactive chloromethyl groups attached to the pyridine core allow for facile nucleophilic substitution reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis methodologies, reactivity, and critical applications, with a particular focus on its utility in drug development. Furthermore, it outlines detailed experimental protocols and essential safety and handling procedures to ensure its effective and safe utilization in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is a crystalline solid whose utility is defined by the two benzylic-like chloride groups, which are prone to nucleophilic displacement. The hydrochloride salt is also commonly used in synthesis.[1][2]
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 41711-38-0 | [3] |
| Molecular Formula | C₇H₇Cl₂N | [3] |
| Molecular Weight | 176.04 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Synonyms | Pyridine, 3,5-bis(chloromethyl)- | [3][5] |
| Appearance | White to off-white powder or crystals | [6] |
| Boiling Point | 291.9 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.275 g/cm³ (Predicted) | [7] |
| Flash Point | 158.1 °C (Predicted) | [7] |
| SMILES | C1=C(C=NC=C1CCl)CCl | [3] |
Below is the chemical structure of this compound, highlighting the pyridine core and the two reactive chloromethyl functional groups.
Caption: Structure of this compound.
Synthesis and Mechanistic Insights
The primary industrial synthesis of this compound involves the free-radical chlorination of 3,5-dimethylpyridine (3,5-lutidine). This method is favored for its atom economy and directness.
Mechanism: The reaction proceeds via a free-radical chain mechanism initiated by UV light or a chemical initiator (e.g., AIBN).
-
Initiation: The initiator generates chlorine radicals (Cl•).
-
Propagation: A chlorine radical abstracts a hydrogen atom from one of the methyl groups of 3,5-lutidine, forming a resonance-stabilized benzylic-type radical and HCl. This radical then reacts with molecular chlorine (Cl₂) to form the monochlorinated product and a new chlorine radical, continuing the chain.
-
Termination: The reaction is terminated by the combination of any two radicals.
Exhaustive chlorination of both methyl groups is required to yield the desired product. Controlling the reaction conditions, such as temperature and the stoichiometry of the chlorinating agent, is crucial to maximize the yield of the dichlorinated product and minimize over-chlorination of the pyridine ring itself.[8] An alternative, though more laborious, route involves the reduction of the corresponding 3,5-pyridinedicarboxylic acid to 3,5-pyridinedimethanol, followed by chlorination with an agent like thionyl chloride (SOCl₂).[9]
Caption: General workflow for the synthesis of this compound.
Reactivity and Key Applications in Drug Development
The synthetic utility of this compound is anchored in the reactivity of its two chloromethyl groups. These groups are excellent electrophilic sites, readily undergoing Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This bifunctionality allows it to act as a linker or to form heterocyclic structures.
A prominent application is its use as a key intermediate in the synthesis of the second-generation antihistamine, Rupatadine .[5][10] In this synthesis, this compound acts as a scaffold. One chloromethyl group is used to alkylate one nitrogen of a piperidine ring, while the other is subsequently transformed to link the desloratadine moiety, demonstrating its capacity as a bifunctional linker.[5]
Caption: Primary reactivity of this compound.
Detailed Experimental Protocol: Synthesis from 3,5-Lutidine
Disclaimer: This protocol is a representative example constructed from established chemical principles for chloromethylation and should be performed only by qualified personnel with appropriate safety measures in a certified chemical fume hood.
Objective: To synthesize this compound via free-radical chlorination of 3,5-dimethylpyridine.
Materials:
-
3,5-Dimethylpyridine (3,5-Lutidine)
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (DCM)
-
Hexanes
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inert gas inlet. Ensure the system is dry.
-
Reaction Mixture: Charge the flask with 3,5-dimethylpyridine (1.0 eq), the radical initiator (e.g., BPO, 0.05 eq), and the inert solvent (e.g., CCl₄).
-
Initiation: Begin stirring and gently heat the mixture to reflux (approx. 77°C for CCl₄).
-
Chlorination: Dissolve N-Chlorosuccinimide (2.2 eq) in the solvent and add it portion-wise or via the dropping funnel to the refluxing mixture over 2-3 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any HCl formed) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexanes/DCM) to yield pure this compound as a white solid.
Safety, Handling, and Storage
This compound and its hydrochloride salt are hazardous chemicals and must be handled with care.[7][11]
Table 2: Hazard and Safety Information
| Category | Description |
| Health Hazards | Harmful if swallowed.[12] Causes severe skin burns and eye damage.[12] May cause respiratory irritation.[6] Due to its alkylating nature, it should be treated as a potential mutagen. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[11] All handling should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[12] |
| First Aid Measures | Inhalation: Move to fresh air. Seek immediate medical attention.[7] Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[7] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2] It is often recommended to store under an inert atmosphere (e.g., Argon) at 2-8°C.[2] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7] Firefighters should wear self-contained breathing apparatus.[7] |
Conclusion
This compound is a high-value synthetic intermediate whose utility stems from its bifunctional electrophilic nature. Its efficient synthesis from 3,5-lutidine and its critical role in the production of pharmaceuticals like Rupatadine highlight its importance in modern organic chemistry and drug development. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective application in research and industrial settings.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][3]
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Molekula. (n.d.). This compound hydrochloride. Retrieved from [Link][2]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link][4]
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides. Retrieved from [9]
-
Ottokemi. (n.d.). 2,6-Bis(chloromethyl)pyridine, 99%. Retrieved from [Link][6]
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- 12. tcichemicals.com [tcichemicals.com]
A Comprehensive Technical Guide to the Synthesis of 3,5-Bis(chloromethyl)pyridine from 3,5-Lutidine
Abstract
3,5-Bis(chloromethyl)pyridine is a pivotal bifunctional building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its symmetrically substituted structure allows for the construction of complex molecular architectures, making it a valuable intermediate for drug development professionals and research scientists. This guide provides an in-depth exploration of a robust and widely utilized method for its synthesis: the free-radical chlorination of 3,5-lutidine. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, discuss characterization techniques, and outline critical safety considerations.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of therapeutic agents. The introduction of reactive functional groups onto this core structure is a key strategy for developing new chemical entities. This compound, with its two reactive chloromethyl groups, serves as a versatile linker and precursor. These groups are susceptible to nucleophilic substitution, enabling the facile introduction of a wide range of functionalities, including amines, thiols, and ethers, thereby facilitating the synthesis of targeted ligands, macrocycles, and polymer building blocks. The starting material, 3,5-lutidine (also known as 3,5-dimethylpyridine), is a readily available and cost-effective feedstock derived from industrial processes.[1][2][3]
The direct conversion of the methyl groups of 3,5-lutidine to chloromethyl groups via free-radical halogenation represents the most efficient synthetic route. This guide focuses on the use of N-Chlorosuccinimide (NCS) as the chlorinating agent, a choice predicated on its superior handling characteristics and selectivity compared to gaseous chlorine.
Mechanistic Rationale: The Free-Radical Pathway
The conversion of the benzylic C-H bonds of 3,5-lutidine into C-Cl bonds is achieved through a classic free-radical chain reaction. This process is governed by three distinct phases: initiation, propagation, and termination.
Chlorinating Agent Selection: N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation.[4][5] Unlike diatomic chlorine, NCS is a solid, making it easier and safer to handle.[5] It serves as a source of chlorine radicals under the right conditions.[5] The reaction is typically initiated either by UV light or a chemical radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Initiation: The reaction begins with the homolytic cleavage of the initiator (e.g., BPO) or the N-Cl bond in NCS under UV irradiation to generate initial radicals. This highly reactive species then abstracts a hydrogen atom from a methyl group on the 3,5-lutidine ring, which is the weakest C-H bond, to form a resonance-stabilized benzylic radical.
-
Propagation: This is a two-step cycle that forms the majority of the product.
-
The newly formed pyridyl-methyl radical reacts with a molecule of NCS to yield the monochlorinated product, 3-chloromethyl-5-methylpyridine, and a succinimidyl radical.
-
The succinimidyl radical then abstracts a hydrogen from another molecule of 3,5-lutidine, regenerating the pyridyl-methyl radical and continuing the chain. This process is repeated on the second methyl group to form the desired this compound.
-
-
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product.
Below is a diagram illustrating the core propagation steps for the formation of the final product.
Caption: Free-radical propagation cycle for the chlorination of a methyl group.
Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| 3,5-Lutidine | 107.15 | 50 | 5.36 g (5.76 mL) | Starting material |
| N-Chlorosuccinimide (NCS) | 133.53 | 110 | 14.69 g | Chlorinating agent (2.2 eq) |
| Benzoyl Peroxide (BPO) | 242.23 | 2.5 | 0.61 g | Radical initiator (5 mol%) |
| Carbon Tetrachloride (CCl₄) | 153.82 | - | 250 mL | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | Saturated aqueous solution |
| Brine | - | - | - | Saturated aqueous NaCl |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | Drying agent |
Note: Carbon tetrachloride is a known carcinogen and its use is highly restricted. Safer alternatives such as benzene or dichlorobenzene may be used, though reaction conditions may require optimization.
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,5-lutidine (50 mmol) and carbon tetrachloride (250 mL).
-
Reagent Addition: Add N-chlorosuccinimide (110 mmol) and benzoyl peroxide (2.5 mmol) to the flask.
-
Reaction Execution: Place the flask in an oil bath and heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting material and monochlorinated intermediate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
Caption: Experimental workflow for the synthesis of this compound.
Purification
The crude product, typically an oil or a low-melting solid, is purified by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5 hexane:ethyl acetate), is effective for separating the desired product from any remaining starting material and the monochlorinated intermediate.
Product Characterization
The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₇H₇Cl₂N[6] |
| Molar Mass | 176.04 g/mol [6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.5 (s, 2H, H-2, H-6), ~7.8 (s, 1H, H-4), ~4.6 (s, 4H, -CH₂Cl) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~150 (C-2, C-6), ~138 (C-4), ~135 (C-3, C-5), ~45 (-CH₂Cl) |
| Mass Spec (EI) | m/z = 175/177/179 (M⁺, isotopic pattern for 2 Cl atoms) |
Safety and Hazard Management
The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.
-
N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and is corrosive. It can cause severe skin burns and eye damage.[7][8] Avoid contact with skin and eyes and do not breathe the dust.[7][8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10]
-
3,5-Lutidine: This compound is flammable and harmful if swallowed. It should be handled in a fume hood.
-
Benzoyl Peroxide (BPO): BPO is a strong oxidizer and can be explosive if heated or subjected to friction, especially when dry. It should be stored and handled with care.
-
Solvents: Carbon tetrachloride is a known hepatotoxin and carcinogen. All solvent handling should be performed in a fume hood to avoid inhalation of vapors.
-
Product: As a benzylic halide, this compound is expected to be a lachrymator and an irritant. Handle with care, avoiding skin contact and inhalation.
Personal Protective Equipment (PPE): At all times, appropriate PPE must be worn, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.[11][10]
Spill and Waste Management: Minor spills of solid reagents should be swept up carefully, avoiding dust creation, and placed in a designated waste container.[9] Liquid spills should be absorbed with an inert material like vermiculite. All chemical waste must be disposed of in accordance with institutional and local regulations.[9]
Conclusion
The free-radical chlorination of 3,5-lutidine using N-chlorosuccinimide provides an effective and direct route to the valuable synthetic intermediate this compound. By understanding the underlying reaction mechanism and adhering to a carefully designed protocol, researchers can reliably produce this versatile building block. Strict attention to safety and hazard management is paramount throughout the procedure to ensure a safe and successful synthesis. This guide provides the foundational knowledge for researchers and drug development professionals to confidently incorporate this synthesis into their research programs.
References
- East Harbour Group. (2023, March 20). N-CHLOROSUCCINIMIDE.
- Chemstock. (n.d.).
- Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS.
- Guidechem. (2024, January 4). What are the synthesis methods for 3-(chloromethyl) Pyridine Hydrochloride?
- Alpha Chemika. (n.d.). N-CHLOROSUCCINIMIDE For Synthesis.
- Cole-Parmer. (n.d.).
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). N-Chlorosuccinimide.
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
- Benchchem. (n.d.).
- Google Patents. (n.d.).
- European Patent Office. (2001, July 25).
- Wikipedia. (n.d.). 3,5-Lutidine.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3,5-Lutidine.
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An In-depth Technical Guide on the Reactivity of 3,5-Bis(chloromethyl)pyridine in Nucleophilic Substitution
Foreword: Unlocking the Potential of a Versatile Pyridine Building Block
To the researchers, scientists, and drug development professionals who are at the forefront of chemical innovation, this guide serves as a comprehensive technical resource on the reactivity of 3,5-bis(chloromethyl)pyridine. This symmetrical, difunctional electrophile is a valuable building block for the synthesis of complex molecular architectures. Its two reactive chloromethyl groups, flanking a central pyridine core, offer a unique platform for creating novel ligands, macrocycles, and pharmacologically active compounds.
This document moves beyond a simple recitation of facts. It is designed to provide a deep, practical understanding of the chemical principles governing the reactivity of this compound. We will delve into the "why" behind the experimental choices, ensuring that the protocols described are not just a set of instructions, but a self-validating system for achieving your synthetic goals. Every piece of technical information is grounded in authoritative sources to ensure the highest level of scientific integrity.
Foundational Principles of Reactivity
The reactivity of this compound is primarily dictated by the two chloromethyl substituents. These groups are analogous to primary benzylic halides, and as such, they are excellent electrophiles for nucleophilic substitution reactions.
The SN2 Mechanism: A Predominant Pathway
The carbon atoms of the chloromethyl groups are sp³-hybridized and are directly attached to the electron-withdrawing pyridine ring. This, combined with the presence of a good leaving group (the chloride ion), makes them highly susceptible to attack by a wide range of nucleophiles. Given that these are primary halides, the predominant mechanism of substitution is the bimolecular nucleophilic substitution (SN2) pathway.[1]
This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. The reaction proceeds through a trigonal bipyramidal transition state.
// Reactants reactants [label=<
Nu- + H2C(Cl)-Py
];
// Transition State ts [label=<
[Nu···CH2···Cl]-
|
Py
, shape=plaintext];
// Products products [label=<
Nu-CH2-Py + Cl-
];
// Arrows reactants -> ts [label="k"]; ts -> products [label="fast"];
{rank=same; reactants; ts; products;} } caption="Figure 1: SN2 mechanism at a chloromethyl group."
Factors Influencing Reactivity
Several factors can influence the rate and outcome of nucleophilic substitution reactions with this compound:
-
Nucleophile Strength: Stronger nucleophiles will react more rapidly. For instance, thiolates (RS⁻) are generally more potent nucleophiles than their corresponding alcohols (ROH).
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are ideal for SN2 reactions. They can solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "bare" and more reactive.
-
Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition.
-
Steric Hindrance: While the chloromethyl groups are relatively unhindered, bulky nucleophiles may react more slowly.
Synthesis of this compound
The starting material is typically available as its hydrochloride salt, which has implications for its use in synthesis, as a base is required to neutralize the acid. A common synthetic route to chloromethylpyridines involves the reaction of the corresponding pyridyl carbinol with thionyl chloride (SOCl₂).[2][3]
Nucleophilic Substitution Reactions: A Practical Guide
The true utility of this compound lies in its ability to react with a diverse array of nucleophiles to form disubstituted pyridine derivatives. The symmetrical nature of the molecule means that in many cases, the same nucleophile will react at both chloromethyl positions.
General Experimental Workflow
A generalized workflow for performing nucleophilic substitution on this compound hydrochloride is outlined below. This procedure can be adapted for various nucleophiles.
// Nodes A [label="Dissolve Nucleophile & Base\nin Anhydrous Solvent", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Add this compound\nHydrochloride", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Stir at Specified\nTemperature & Time", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Monitor Progress\n(TLC/LC-MS/GC-MS)", shape=parallelogram]; E [label="Reaction Quench\n(e.g., with water)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Aqueous Work-up &\nExtraction with Organic Solvent"]; G [label="Dry, Filter & Concentrate\nOrganic Layer"]; H [label="Purification\n(Column Chromatography/Recrystallization)", shape=invhouse]; I [label="Product Characterization\n(NMR, MS, etc.)", shape=invhouse];
// Edges A -> B; B -> C; C -> D; D -> C [label="Incomplete"]; D -> E [label="Complete"]; E -> F; F -> G; G -> H; H -> I; } caption="Figure 3: General experimental workflow for nucleophilic substitution."
Reactions with Nitrogen Nucleophiles
The formation of carbon-nitrogen bonds is fundamental in medicinal chemistry. This compound readily reacts with primary and secondary amines to yield 3,5-bis(aminomethyl)pyridine derivatives. A base, such as potassium carbonate or triethylamine, is required to neutralize the in situ formed HCl and the hydrochloride of the starting material.
Protocol 1: Synthesis of 3,5-Bis(morpholinomethyl)pyridine
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (2.2 equivalents) and anhydrous N,N-dimethylformamide (DMF).
-
Nucleophile Addition: Add morpholine (2.1 equivalents) to the stirred suspension.
-
Electrophile Addition: Add this compound hydrochloride (1.0 equivalent) portion-wise at room temperature.
-
Reaction: Heat the mixture to 60-80°C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reactions with Oxygen Nucleophiles
Alcohols and phenols can act as nucleophiles to form the corresponding dialkoxy or diaryloxy ethers. A strong base, such as sodium hydride (NaH), is typically required to deprotonate the hydroxyl group to form the more potent alkoxide or phenoxide nucleophile.
Protocol 2: Synthesis of 3,5-Bis(phenoxymethyl)pyridine
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).
-
Nucleophile Addition: Add a solution of phenol (2.1 equivalents) in THF dropwise at 0°C.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Electrophile Addition: Add a solution of this compound (1.0 equivalent) in THF. Note: If using the hydrochloride salt, ensure sufficient base is present.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with diethyl ether.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the residue by recrystallization or chromatography.
Reactions with Sulfur Nucleophiles
Thiols are excellent nucleophiles and react readily with this compound to form thioethers. The reaction can be carried out using a base like sodium hydroxide or by pre-forming the thiolate with a stronger base like NaH.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Product Type |
| Nitrogen | Aniline | K₂CO₃ | DMF | 80-100 | Di-secondary amine |
| Piperidine | Et₃N | Acetonitrile | Reflux | Di-tertiary amine | |
| Oxygen | Methanol | NaH | THF | 25-50 | Di-ether |
| p-Cresol | K₂CO₃ | Acetone | Reflux | Di-aryl ether | |
| Sulfur | Thiophenol | NaOH | Ethanol | 25-60 | Di-thioether |
| Sodium thiocyanate | - | DMF | 50-70 | Di-thiocyanate |
Table 1: Representative Nucleophilic Substitution Reactions and Conditions. Note: These conditions are illustrative and should be optimized for each specific substrate and nucleophile combination. They are based on established protocols for related chloromethylpyridines.[1]
Applications in Synthesis
The difunctional nature of this compound makes it a particularly attractive starting material for the synthesis of macrocycles and ligands for coordination chemistry.
Synthesis of Pyridinophanes
Reacting this compound with a difunctional nucleophile, such as a dithiol or a diamine, under high dilution conditions can lead to the formation of pyridinophanes. These are macrocyclic compounds containing a pyridine ring bridged by an aliphatic or aromatic chain. The analogous 2,6-bis(chloromethyl)pyridine is known to be used in the synthesis of such macrocycles, indicating a similar utility for the 3,5-isomer.[4]
// Reactants reactants [label=<
ClH2C-Py-CH2Cl + HS-Linker-SH
];
// Conditions conditions [label=<
Base (e.g., Cs2CO3)
High Dilution
];
// Product product [label="Pyridinophane"];
// Arrows reactants -> product [label=< Intramolecular Cyclization >]; conditions -> product [style=dotted, arrowhead=none]; } caption="Figure 4: Conceptual synthesis of a pyridinophane."
Role in Drug Discovery
Safety and Handling
This compound and its hydrochloride salt should be handled with care in a well-ventilated fume hood. As with other benzylic halide-type compounds, it is expected to be a lachrymator and an irritant. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Conclusion
This compound is a highly reactive and versatile building block for organic synthesis. Its two primary benzylic-like chloride groups readily undergo nucleophilic substitution via an SN2 mechanism with a wide range of nitrogen, oxygen, and sulfur nucleophiles. This reactivity allows for the straightforward synthesis of diverse disubstituted pyridine derivatives, including ligands for coordination chemistry and macrocyclic pyridinophanes. The pyridine core is a well-established pharmacophore, making this compound a valuable tool for professionals in drug discovery and development. By understanding the core principles of its reactivity and employing the robust protocols outlined in this guide, researchers can effectively harness the synthetic potential of this powerful intermediate.
References
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Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)- 1-methylpyridin-1-ium Iodides. Semantic Scholar. Accessed January 17, 2026. [Link]
-
This compound | C7H7Cl2N | CID 13523322. PubChem. Accessed January 17, 2026. [Link]
-
Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry. Accessed January 17, 2026. [Link]
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Synthesis of pyridines from ketoximes and terminal alkynes via C-H bond functionalization. Chemical Science. Accessed January 17, 2026. [Link]
- Preparation of chloromethylpyridine hydrochlorides.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Accessed January 17, 2026. [Link]
- Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
- Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
-
ChemInform Abstract: An Efficient Synthesis of 2,6-Bis(chloromethyl)pyridine and a (5.5)(2, 6)Pyridinophane Disulfite. ResearchGate. Accessed January 17, 2026. [Link]
-
European Journal of Medicinal Chemistry. UPCommons. Accessed January 17, 2026. [Link]
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Synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents. PubMed. Accessed January 17, 2026. [Link]
-
Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and 2. PubMed Central. Accessed January 17, 2026. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 3,5-Bis(chloromethyl)pyridine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3,5-Bis(chloromethyl)pyridine. While direct experimental spectra are not widely available in the public domain, this document synthesizes information from various sources to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for the acquisition and analysis of this data, offering valuable insights for researchers working with this and structurally related compounds. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development settings.
Introduction
This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Its bifunctional nature, arising from the two reactive chloromethyl groups, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including ligands for coordination chemistry and intermediates for pharmaceutical compounds. A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and tracking its transformations in chemical reactions.
Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of chloromethyl substituents at the 3 and 5 positions of the pyridine ring provides two electrophilic centers, enabling a variety of nucleophilic substitution reactions for the construction of diverse molecular architectures.
Molecular Structure and Properties
The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure.
Navigating the Solution Landscape: A Technical Guide to the Solubility of 3,5-Bis(chloromethyl)pyridine
Introduction
For researchers and professionals in the realms of organic synthesis and pharmaceutical development, a deep understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs reaction kinetics, purification strategies, and bioavailability. This guide provides an in-depth technical exploration of the solubility of 3,5-bis(chloromethyl)pyridine, a key building block in the synthesis of various pharmaceutical agents.[1] By delving into its molecular characteristics and interactions with different solvent systems, this document aims to equip scientists with the knowledge to effectively utilize this compound in their research endeavors.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential to comprehend its solubility behavior. This compound is a pyridine derivative with two chloromethyl substituents. The pyridine ring, with its nitrogen atom, imparts a degree of polarity to the molecule. The chloromethyl groups, while containing polar carbon-chlorine bonds, also contribute to the molecule's overall size and surface area.
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂N | [2] |
| Molecular Weight | 176.04 g/mol | [2] |
| Predicted pKa | 3.68 ± 0.20 | [3] |
| Physical Form | Solid | [3] |
Qualitative Solubility Profile
While comprehensive quantitative solubility data for this compound is not extensively published, qualitative information provides valuable guidance for solvent selection. The general principle of "like dissolves like" is a powerful predictor of solubility.[4] This principle suggests that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.
Based on available data, this compound is reported to be soluble in a range of common organic solvents.[3]
| Solvent Class | Solvent | Reported Solubility |
| Polar Protic | Methanol | Soluble[3] |
| Polar Aprotic | Dichloromethane | Soluble[3] |
| Chloroform | Soluble[3] | |
| Ethyl Acetate | Soluble[3] | |
| Tetrahydrofuran (THF) | Soluble[3] | |
| Nonpolar | Toluene | Used as a reaction solvent[5] |
The solubility in polar aprotic solvents like dichloromethane and chloroform can be attributed to the dipole-dipole interactions between the solvent and the polar pyridine ring and chloromethyl groups. Its solubility in methanol, a polar protic solvent, suggests that while the nitrogen atom in the pyridine ring is weakly basic, it can still participate in hydrogen bonding. The use of toluene as a reaction solvent in the synthesis of related chloromethylpyridine hydrochlorides indicates at least moderate solubility in this nonpolar aromatic solvent, likely due to van der Waals forces and potential π-stacking interactions.[5]
Factors Influencing Solubility
The solubility of this compound is not a static property but is influenced by several external and internal factors.
Caption: Interplay of factors governing the solubility of this compound.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.
-
Solvent Polarity: As demonstrated in the qualitative solubility table, the polarity of the solvent plays a crucial role. The polar nature of the pyridine ring and the C-Cl bonds in this compound favor interactions with polar solvents.
-
Molecular Structure: The presence of the nitrogen atom in the pyridine ring allows for potential hydrogen bonding with protic solvents. The two chloromethyl groups increase the overall size of the molecule, which can impact its ability to be effectively solvated.
Experimental Determination of Solubility
For applications requiring precise concentrations, experimental determination of solubility is essential. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.
Protocol: Shake-Flask Method for Solubility Determination
-
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Screw-cap vials or flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After the equilibration period, cease agitation and allow the vials to stand in the constant temperature bath for a few hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Caption: Workflow for the experimental determination of solubility.
Conclusion
This compound exhibits good solubility in a range of common polar organic solvents, including methanol, dichloromethane, chloroform, ethyl acetate, and THF. This favorable solubility profile provides researchers with a variety of solvent systems for its use in organic synthesis and other applications. For precise quantitative needs, the shake-flask method provides a robust framework for experimental solubility determination. A thorough understanding of the interplay between the compound's structure, solvent properties, and external conditions is key to successfully handling and utilizing this important chemical intermediate.
References
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2,6-Dichloromethylpyridine hydrochloride - Introduction. ChemBK. [Link]
- Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
Dichloromethane - Wikipedia. [Link]
- Preparation of chloromethylpyridine hydrochlorides.
-
Support information - The Royal Society of Chemistry. [Link]
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TRC-B592263 this compound Hydrochloride... - Bio-Connect. [Link]
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This compound | C7H7Cl2N | CID 13523322 - PubChem. [Link]
-
CAS No.1210824-61-5 | this compound Hydrochloride. [Link]
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Chemical Name : this compound, | Pharmaffiliates. [Link]
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Therma stability and decomposition of 3,5-Bis(chloromethyl)pyridine
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,5-Bis(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document provides a technical guide on the potential thermal stability and decomposition of this compound based on established chemical principles and data from structurally analogous compounds. The specific thermal properties of this compound have not been extensively reported in publicly available literature. Therefore, the information herein should be used as a framework for conducting a thorough experimental investigation and not as a substitute for rigorous laboratory testing and process safety analysis.
Introduction: The Criticality of Thermal Hazard Assessment
This compound is a versatile bifunctional building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its utility stems from the two reactive chloromethyl groups attached to the pyridine core, which allow for the facile introduction of various functionalities.[2] However, the very features that make this molecule a valuable synthetic intermediate also render it susceptible to thermal degradation. A comprehensive understanding of its thermal stability is not merely an academic exercise but a fundamental prerequisite for safe handling, process development, and scale-up.[3][4] Inadequate knowledge of a compound's thermal behavior can lead to uncontrolled exothermic events, the generation of hazardous byproducts, and potentially catastrophic process failures. This guide provides a scientifically grounded framework for evaluating the thermal stability and decomposition pathways of this compound.
Theoretical Decomposition Pathways: A Mechanistic Perspective
The thermal decomposition of this compound is anticipated to proceed through mechanisms analogous to those of simpler benzyl chlorides.[5][6] The carbon-chlorine bond is the most likely site of initial cleavage under thermal stress. The principal decomposition pathways are likely to include:
-
Homolytic Cleavage: At elevated temperatures, the C-Cl bond may break homolytically, generating a pyridyl-methyl radical and a chlorine radical. These highly reactive species can initiate radical chain reactions, leading to a complex mixture of byproducts, including oligomers and polymers.
-
Heterolytic Cleavage: In the presence of polar solvents or impurities, the C-Cl bond can cleave heterolytically to form a pyridyl-methyl carbocation and a chloride ion. This carbocation is a potent electrophile that can undergo various subsequent reactions, such as nucleophilic attack or elimination.
-
Intermolecular Reactions: At elevated concentrations and temperatures, intermolecular reactions between molecules of this compound can occur, leading to the formation of poly-substituted pyridine oligomers with the concomitant release of hydrogen chloride (HCl) gas. The presence of metals can catalyze such polymerization reactions.[7]
The following diagram illustrates these potential primary decomposition routes:
Caption: Potential initial decomposition pathways for this compound.
A Framework for Experimental Thermal Hazard Evaluation
A multi-technique approach is indispensable for a comprehensive assessment of thermal stability. The following protocols outline a robust experimental workflow for characterizing the thermal behavior of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.
Protocol:
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5–10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or air (oxidative) at a flow rate of 50–100 mL/min.
-
Temperature Program: Ramp from ambient temperature to 500 °C at a heating rate of 10 °C/min.[8]
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is often reported as the temperature at which 5% mass loss occurs (Td5%).
Differential Scanning Calorimetry (DSC)
Objective: To detect thermal events such as melting and decomposition, and to quantify the associated enthalpy changes.
Protocol:
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2–5 mg of this compound into a hermetically sealed DSC pan to contain any volatile decomposition products.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20–50 mL/min.
-
Temperature Program: Heat from ambient temperature to a temperature beyond the decomposition onset observed by TGA, at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot heat flow against temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. The area under an exotherm provides the heat of decomposition (ΔHd).
The integrated workflow for thermal analysis is depicted below:
Caption: Experimental workflow for thermal stability assessment.
Anticipated Data and Safety Implications
Table 1: Projected Thermal Stability Data for this compound
| Parameter | Projected Value | Technique | Significance for Process Safety |
| Melting Point (Tm) | 73-78 °C (for 2,6-isomer)[9] | DSC | Defines the solid-to-liquid transition, impacting handling and storage. |
| Onset of Decomposition (Td5%) | > 150 °C | TGA | Indicates the temperature at which significant mass loss begins. Processing temperatures should remain well below this value. |
| Heat of Decomposition (ΔHd) | > 100 J/g | DSC | A significant exothermic value flags the potential for a thermal runaway. For comparison, the energy of decomposition for benzyl chloride has been measured at 0.14 kJ/g (140 J/g).[6] |
Expert Insights and Causality:
-
Exothermic Decomposition: A significant heat of decomposition is a major safety concern. It implies that once initiated, the decomposition reaction can generate substantial heat, potentially leading to a self-accelerating, uncontrolled reaction. This necessitates robust temperature control and emergency pressure relief systems in any large-scale process.[3]
-
Gas Evolution: The decomposition is likely to liberate corrosive HCl gas.[5] This poses a risk of pressure buildup in closed systems and presents material compatibility challenges, as well as inhalation hazards.
-
Catalytic Effects: The presence of metals, with the possible exception of nickel and lead, can catalyze the decomposition and polymerization of benzyl chlorides, often at temperatures lower than the onset of decomposition observed by TGA.[7] Therefore, the choice of materials for reactors and storage vessels is critical.
Recommendations for Safe Handling and Storage
Based on the potential thermal liabilities, the following precautions are strongly recommended:
-
Temperature Control: Store this compound in a cool, well-ventilated area, away from direct sunlight and heat sources. During processing, maintain strict temperature control and avoid localized overheating.
-
Material Compatibility: Use glass-lined reactors or vessels made of compatible materials. Avoid contact with incompatible metals that could catalyze decomposition.
-
Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture, which can lead to hydrolysis and the formation of corrosive HCl.[6]
Conclusion
While this compound is a valuable synthetic intermediate, its structural alerts point to potential thermal instability. A rigorous experimental evaluation using techniques such as TGA and DSC is imperative to define safe operating limits. The insights from analogous compounds like benzyl chloride provide a strong rationale for treating this compound with caution, particularly concerning exothermic decomposition and catalytic degradation. By integrating the principles and methodologies outlined in this guide, researchers and drug development professionals can mitigate the risks associated with the handling and use of this compound, ensuring both personnel safety and process integrity.
References
-
Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. (2024). MDPI. Available at: [Link]
- Preparation of chloromethylpyridine hydrochlorides. (1999). Google Patents.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry.
-
Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. (2002). Organic Process Research & Development. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Benzyl Chloride. PubChem. Available at: [Link]
-
Benzyl chloride. Wikipedia. Available at: [Link]
- Preparation method of 2,6-dichlorine methyl pyridine hydrochloride. (2015). Google Patents.
-
Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. ResearchGate. Available at: [Link]
-
BENZYL CHLORIDE. CDC Stacks. Available at: [Link]
-
Formation of the pyridine-analogue of 2,3,7,8-TCDD by thermal treatment of chlorpyrifos, chlorpyrifos-methyl and their major degradation product 3,5,6-trichloro-2-pyridinol. ResearchGate. Available at: [Link]
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Navigating the Procurement of High-Purity 3,5-Bis(chloromethyl)pyridine: A Technical Guide for Researchers
For researchers and professionals engaged in the intricate landscape of drug discovery and development, the quality of starting materials is paramount. This guide provides an in-depth technical overview of sourcing high-purity 3,5-Bis(chloromethyl)pyridine, a critical building block in the synthesis of various pharmaceutical compounds. We will delve into the landscape of commercial suppliers, the nuances of purity assessment, and practical protocols for quality control, ensuring the integrity of your research endeavors.
The Significance of this compound in Pharmaceutical Research
This compound is a bifunctional pyridine derivative whose utility in medicinal chemistry is anchored by its two reactive chloromethyl groups. These sites are amenable to nucleophilic substitution, allowing for the facile introduction of the pyridine core into larger, more complex molecular architectures. A notable application is in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is recognized as a key intermediate and a potential impurity in the synthesis of Rupatadine, an antihistamine.[1][2] The stringent purity requirements for such intermediates are dictated by regulatory bodies to ensure the safety and efficacy of the final drug product.
Commercial Suppliers of High-Purity this compound
Sourcing high-purity this compound requires careful consideration of the supplier's reputation, the purity specifications of their product, and the availability of comprehensive analytical documentation. The compound is often supplied as the hydrochloride salt to improve its stability and handling characteristics. Below is a comparative table of notable commercial suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Notes |
| Toronto Research Chemicals (TRC) | This compound Hydrochloride | 1210824-61-5 | C₇H₇Cl₂N · HCl | Marketed as a Rupatadine impurity; products are typically supplied with a comprehensive Certificate of Analysis (CoA) including HPLC, NMR, and MS data.[1][2] |
| Pharmaffiliates | This compound | 41711-38-0 | C₇H₇Cl₂N | Offers the free base and the hydrochloride salt.[3][4] |
| Alfa Chemistry | This compound HCl | 1210824-61-5 | C₇H₈Cl₃N | States a purity of 97%.[5] |
| BOC Sciences | 3,5-bis-(Chloromethyl)pyridine | 41711-38-0 | C₇H₇Cl₂N | A supplier of specialty chemicals for drug discovery and development.[] |
| LGC Standards | This compound Hydrochloride | 1210824-61-5 | C₇H₇Cl₂N · HCl | Distributor for Toronto Research Chemicals, providing high-quality reference standards.[1][2] |
| ChemicalBook | This compound | 41711-38-0 | C₇H₇Cl₂N | Lists various suppliers with purities ranging from 97% to 99.9%. |
Understanding Purity and Potential Impurities
The pursuit of high-purity this compound necessitates an understanding of its synthesis and the potential impurities that may arise. A common synthetic route to chloromethylpyridines involves the reaction of the corresponding pyridyl carbinol with a chlorinating agent like thionyl chloride.[7]
Logical Flow of Synthesis and Impurity Formation
Caption: Synthesis of this compound and potential impurity sources.
The primary impurities can be categorized as follows:
-
Incompletely Reacted Starting Materials: Residual 3,5-pyridinedimethanol.
-
Products of Incomplete Chlorination: 3-(Chloromethyl)-5-(hydroxymethyl)pyridine, where only one of the hydroxyl groups has been converted to a chloride.
-
Isomeric Impurities: Depending on the starting material, other isomers of bis(chloromethyl)pyridine could be present.
-
Residual Solvents: Solvents used in the reaction and purification steps, such as toluene or dichloromethane.
-
Degradation Products: The compound can be susceptible to hydrolysis, leading to the formation of the corresponding alcohol or other degradation products.
Quality Control and Purity Verification: A Practical Protocol
Upon receiving a shipment of this compound, it is crucial to perform in-house quality control to verify the supplier's specifications. The following is a recommended workflow for the analytical validation of this compound.
Experimental Workflow for Quality Control
Caption: Recommended workflow for the quality control of this compound.
Step-by-Step High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is generally suitable for this compound.
Objective: To determine the purity of this compound by calculating the area percentage of the main peak.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Sample diluent: Acetonitrile/Water (50:50, v/v).
-
This compound sample.
-
Volumetric flasks, pipettes, and vials.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the sample diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 260 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis: Inject the sample and standard solutions into the HPLC system and record the chromatograms.
-
Data Interpretation: Calculate the purity of the sample by the area percentage method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Trustworthiness of the Protocol: This protocol is a self-validating system. The use of a reference standard allows for the confirmation of the retention time and response of the main analyte. The gradient elution ensures the separation of impurities with a wide range of polarities. The inclusion of TFA in the mobile phase helps to achieve sharp peak shapes for the basic pyridine compound.
Conclusion
The procurement of high-purity this compound is a critical step in the drug development pipeline. By carefully selecting reputable suppliers and implementing a robust in-house quality control program, researchers can ensure the integrity of their starting materials and the reliability of their experimental outcomes. The technical insights and practical protocols provided in this guide serve as a valuable resource for navigating the complexities of sourcing this important chemical intermediate.
References
-
Pharmaffiliates. (n.d.). This compound Hydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Bay, W. E., & Wilson, J. W. (1999). U.S. Patent No. 5,942,625. Washington, DC: U.S. Patent and Trademark Office.
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- 7. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3,5-Bis(chloromethyl)pyridine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Structural Significance of 3,5-Bis(chloromethyl)pyridine
This compound, with the chemical formula C₇H₇Cl₂N, is a disubstituted pyridine derivative of significant interest in medicinal chemistry.[2][3] Its utility as a precursor highlights the importance of a precise understanding of its three-dimensional structure and conformational flexibility. The spatial arrangement of the two chloromethyl groups relative to the pyridine ring dictates the molecule's reactivity and its ability to interact with other molecules, which is a cornerstone of rational drug design.
The pyridine ring itself is a planar, aromatic heterocycle. However, the presence of two flexible chloromethyl side chains at the 3 and 5 positions introduces conformational isomerism. The rotation around the C(pyridine)-C(methylene) single bonds gives rise to different spatial orientations of the chloromethyl groups, which can influence the molecule's overall shape, polarity, and intermolecular interactions. A comprehensive understanding of these conformational preferences is therefore crucial for predicting its behavior in chemical reactions and biological systems.
This guide will first explore the foundational molecular structure of this compound, followed by a detailed discussion of its conformational possibilities. Subsequently, we will present robust experimental and computational workflows for the definitive characterization of its structure and dynamics.
Molecular Structure: A Hybrid of Rigidity and Flexibility
The molecular framework of this compound can be deconstructed into a rigid aromatic core and two flexible pendant groups.
The Pyridine Core: The central pyridine ring is an aromatic heterocycle, and as such, is expected to be planar. The nitrogen atom introduces a dipole moment and influences the electronic distribution within the ring.
The Chloromethyl Substituents: The key to the conformational diversity of this molecule lies in the two chloromethyl (-CH₂Cl) groups. The rotation around the single bonds connecting the methylene carbons to the pyridine ring (C₃-C₇ and C₅-C₈, following a standard numbering scheme) is the primary source of conformational isomerism.
A foundational step in understanding the molecule's structure is to establish the expected bond lengths and angles. While specific crystallographic data for this compound is not publicly available, we can infer these parameters from known structures of similar compounds in the Cambridge Structural Database (CSD).[4][5]
| Bond Type | Expected Bond Length (Å) | Expected Bond Angle (°) | Angle Description |
| C-C (in pyridine) | 1.38 - 1.40 | 118 - 122 | C-C-C in ring |
| C-N (in pyridine) | 1.33 - 1.35 | 117 - 120 | C-N-C in ring |
| C(ring)-C(methylene) | 1.50 - 1.52 | 119 - 121 | C(ring)-C(ring)-C(methylene) |
| C(methylene)-H | 1.08 - 1.10 | 108 - 110 | H-C-H |
| C(methylene)-Cl | 1.76 - 1.79 | 110 - 112 | C(ring)-C(methylene)-Cl |
Table 1: Predicted Molecular Geometry Parameters for this compound based on analogous structures.[6][7][8][9]
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
// Nodes for the pyridine ring N1 [label="N", pos="0,1.1!"]; C2 [label="C", pos="-0.95,0.55!"]; C3 [label="C", pos="-0.95,-0.55!"]; C4 [label="C", pos="0,-1.1!"]; C5 [label="C", pos="0.95,-0.55!"]; C6 [label="C", pos="0.95,0.55!"];
// Nodes for the substituents C7 [label="CH₂Cl", pos="-1.9, -1.1!"]; C8 [label="CH₂Cl", pos="1.9, -1.1!"]; H2 [label="H", pos="-1.5,1.1!"]; H4 [label="H", pos="0,-1.8!"]; H6 [label="H", pos="1.5,1.1!"];
// Edges for the pyridine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Edges for the substituents C3 -- C7; C5 -- C8; C2 -- H2; C4 -- H4; C6 -- H6;
// Double bonds (represented by thicker lines) N1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold]; } Caption: 2D representation of this compound.
Conformational Analysis: Exploring the Rotational Landscape
The overall three-dimensional shape of this compound is determined by the dihedral angles defined by the C(ring)-C(ring)-C(methylene)-Cl atom chains. The rotation around the C₃-C₇ and C₅-C₈ bonds will likely have a relatively low energy barrier, suggesting that the molecule exists as a mixture of conformers in solution at room temperature. The stability of these conformers is governed by a delicate balance of steric and electronic effects.
Potential Conformers:
The chloromethyl groups can be oriented in several ways relative to the pyridine ring. The most stable conformations are likely to be those that minimize steric hindrance between the bulky chlorine atoms and the hydrogen atoms on the pyridine ring. We can anticipate three primary low-energy conformational states for each chloromethyl group, leading to a total of nine possible combinations for the molecule. These can be broadly categorized as:
-
Anti-periplanar: The C-Cl bond is in the plane of the pyridine ring and pointing away from it.
-
Syn-periplanar: The C-Cl bond is in the plane of the pyridine ring and pointing towards it (likely disfavored due to steric clashes).
-
Gauche: The C-Cl bond is out of the plane of the pyridine ring.
Experimental Determination of Molecular Structure and Conformation
To move from theoretical predictions to empirical fact, a combination of experimental techniques is required. The following sections detail the gold-standard methods for elucidating the structure of small organic molecules like this compound.
Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and dihedral angles.[10][11] This technique is the most powerful tool for visualizing the molecule's conformation in the crystalline form.
-
Crystal Growth:
-
Purity is Paramount: The starting material, this compound, must be of high purity. Recrystallization or column chromatography is recommended.
-
Solvent Selection: A solvent screen should be performed to identify a solvent or solvent system in which the compound is moderately soluble.[12]
-
Crystallization Method: Slow evaporation is a common and effective method. A saturated solution of the compound is prepared, filtered to remove any particulate matter, and left undisturbed in a loosely covered vial to allow the solvent to evaporate slowly over several days.[12][13]
-
-
Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[10]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data to obtain the final crystal structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Conformation
While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy is a powerful tool for investigating the conformational dynamics in solution.[14][15][16][17] For this compound, ¹H and ¹³C NMR will confirm the basic connectivity, while advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space interactions, which are dependent on the molecular conformation.[18][19][20][21]
-
Sample Preparation:
-
Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.
-
-
1D NMR Spectra Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} NMR spectra to confirm the chemical structure and purity.
-
-
2D NMR for Assignment:
-
Perform 2D correlation experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to unambiguously assign all proton and carbon signals.
-
-
NOESY for Conformational Insights:
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.
-
Causality: NOE signals are observed between protons that are close in space (< 5 Å), irrespective of the number of bonds separating them. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.
-
Analysis: Look for NOE cross-peaks between the methylene protons of the chloromethyl groups and the protons on the pyridine ring. The presence or absence of specific NOEs can help to determine the preferred orientation of the chloromethyl groups relative to the ring. For example, a strong NOE between a methylene proton and a ring proton would indicate that they are, on average, in close proximity.
-
Computational Modeling: A Powerful Predictive Tool
In the absence of experimental data, or to complement it, computational chemistry provides a powerful means to explore the conformational landscape of this compound.[1][2][3] Density Functional Theory (DFT) is a widely used method for accurately predicting molecular geometries and relative energies of different conformers.[22][23][24][25]
-
Initial Structure Generation:
-
Build the 3D structure of this compound using molecular modeling software.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search by rotating the dihedral angles of the two C(ring)-C(methylene) bonds. This will generate a library of possible conformers.
-
-
Geometry Optimization and Energy Calculation:
-
Each generated conformer is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[22] This process finds the lowest energy geometry for each conformer.
-
The relative energies of the optimized conformers are then calculated to determine their relative populations according to the Boltzmann distribution.
-
-
Rotational Barrier Calculation:
-
To understand the dynamics of interconversion between conformers, the rotational energy barrier can be calculated. This is done by performing a relaxed potential energy surface scan, where one of the C(ring)-C(methylene) dihedral angles is systematically varied in small increments, and the energy is minimized at each step.[26]
-
Conclusion: A Multi-faceted Approach to Structural Elucidation
The molecular structure and conformational behavior of this compound are critical to its role as a synthetic intermediate in drug development. While direct experimental data is not yet in the public domain, this guide has detailed the robust and complementary methodologies of single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling that are essential for a comprehensive characterization. The interplay between the rigid pyridine core and the flexible chloromethyl side chains gives rise to a dynamic conformational landscape. By applying the protocols outlined herein, researchers can gain a detailed understanding of the three-dimensional properties of this important molecule, enabling more informed and rational approaches to its use in the synthesis of novel therapeutic agents.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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MDPI. (2006). Acidity Study on 3-Substituted Pyridines. Retrieved from [Link]
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Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
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University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
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SciELO. (2018). insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. Retrieved from [Link]
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AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
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IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]
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ResearchGate. (2014). Workflow of the conformational analysis. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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ResearchGate. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. Retrieved from [Link]
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Purdue University. (n.d.). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Some selected bond lengths [Å] and bond angles [°] for the title compound. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Reference-free NOE NMR analysis. Retrieved from [Link]
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National Institutes of Health. (2015). Characterizing Fast Conformational Exchange of Aromatic Rings Using Residual Dipolar Couplings: Distinguishing Jumplike Flips from Other Exchange Mechanisms. Retrieved from [Link]
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PubMed Central. (2018). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. Retrieved from [Link]
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IJCRT.org. (2024). SPECTROSCOPIC CHARACTERIZATION AND DFT COMPUTATIONAL STUDY FOR THE 4–CHLOROMETHYL PYRIDINE HYDROCHLORIDE MOLECULE. Retrieved from [Link]
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MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]
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Taylor & Francis. (n.d.). NOE – Knowledge and References. Retrieved from [Link]
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ResearchGate. (n.d.). Bond Lengths (A ˚ ) and Bond Angles (°) | Download Table. Retrieved from [Link]
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CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
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MDPI. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. Retrieved from [Link]
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ResearchGate. (2020). Spectroscopic Characterization, Molecular Modeling and DFT/TD-DFT/PCM Calculations of Novel Hydrogen-Bonded Charge Transfer Complex between Chloranilic Acid and 2-Amino-4,6-Dimethylpyridine. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Retrieved from [Link]
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CCDC. (n.d.). CSD Subsets. Retrieved from [Link]
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MDPI. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Retrieved from [Link]
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CCDC. (2024). CSD Tools in Action: Cocrystal Design and Structural Features Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Selected bond lengths [A ˚ ] and angles [°] with estimated standard deviations for 3. Retrieved from [Link]
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NIST. (n.d.). Average Bond Length Differences by Model Chemistry. Retrieved from [Link]
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The Strategic Synthesis of Rupatadine: A Technical Guide to the Pivotal Intermediate, 3,5-Bis(chloromethyl)pyridine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of Rupatadine, a potent second-generation antihistamine and platelet-activating factor (PAF) antagonist.[1] Central to this analysis is the strategic importance and synthesis of the key intermediate, 3,5-bis(chloromethyl)pyridine. This document elucidates the chemical rationale behind the synthetic pathways, offers detailed experimental protocols, and discusses critical process parameters, including impurity control. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as a comprehensive resource for professionals engaged in the chemical development and manufacturing of this significant active pharmaceutical ingredient (API).
Introduction: Rupatadine's Dual-Action Pharmacology and Synthetic Challenge
Rupatadine is a distinguished anti-allergic agent, exhibiting a dual mechanism of action as a long-acting, non-sedating antagonist of both histamine H1 receptors and platelet-activating factor (PAF) receptors.[1] This dual antagonism provides a broader therapeutic effect in the management of allergic rhinitis and chronic idiopathic urticaria. The molecular architecture of Rupatadine, featuring a tricyclic heptenopyridine core linked to a substituted pyridine moiety, presents a compelling synthetic challenge. The final key step in many synthetic routes is the N-alkylation of desloratadine with a reactive pyridine-based electrophile. The efficiency and purity of this final product are critically dependent on the quality and reactivity of the pyridine intermediate. This guide focuses on the synthesis and application of this compound, a pivotal intermediate in an efficient Rupatadine synthesis.
Retrosynthetic Analysis of Rupatadine
A retrosynthetic disconnection of Rupatadine reveals two primary building blocks: the tricyclic amine desloratadine and a disubstituted pyridine derivative. The key bond formation is the carbon-nitrogen bond between the piperidine nitrogen of desloratadine and the methylene group of the pyridine side chain. This disconnection highlights this compound as a highly effective alkylating agent for this transformation.
Caption: Retrosynthetic analysis of Rupatadine.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a critical upstream process that significantly impacts the overall yield and purity of Rupatadine. The most common and scalable route commences from pyridine-3,5-dicarboxylic acid.
Synthetic Pathway
The synthesis involves a two-step process starting from pyridine-3,5-dicarboxylic acid:
-
Reduction to 3,5-Bis(hydroxymethyl)pyridine: The dicarboxylic acid is first converted to its corresponding diol.
-
Chlorination to this compound: The diol is then chlorinated to yield the target intermediate.
Caption: Synthetic pathway to this compound.
Step 1: Reduction of Pyridine-3,5-dicarboxylic Acid
Causality of Experimental Choices: Direct reduction of the dicarboxylic acid can be challenging. A more facile approach involves the initial esterification to the corresponding dimethyl ester, followed by reduction with a mild reducing agent like sodium borohydride.[1] This avoids the use of harsher reducing agents like lithium aluminum hydride (LAH), which can be problematic on a large scale due to safety concerns and difficult workups.
Experimental Protocol: Synthesis of 3,5-Bis(hydroxymethyl)pyridine
-
Esterification: To a suspension of pyridine-3,5-dicarboxylic acid (1 equivalent) in methanol (5-10 volumes), slowly add thionyl chloride (2.2 equivalents) at 0-5 °C. Heat the mixture to reflux (65-70 °C) for 3-4 hours.[1] Monitor the reaction by TLC or HPLC. After completion, distill the methanol under reduced pressure. Dilute the residue with dichloromethane and basify with aqueous ammonia. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield pyridine-3,5-dicarboxylic acid dimethyl ester as an oily mass.[1]
-
Reduction: Dissolve the resulting dimethyl ester (1 equivalent) in a suitable solvent such as methanol or ethanol. Add sodium borohydride (2.0-2.5 equivalents) portion-wise at 0-10 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction for the disappearance of the starting material. Upon completion, carefully quench the reaction with water and adjust the pH to ~7 with dilute HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3,5-bis(hydroxymethyl)pyridine.
Step 2: Chlorination of 3,5-Bis(hydroxymethyl)pyridine
Mechanistic Insights: The conversion of the diol to the dichloride is typically achieved using thionyl chloride (SOCl₂). The reaction proceeds via the formation of a chlorosulfite intermediate. In the absence of a base, this can proceed through an SNi (internal nucleophilic substitution) mechanism with retention of stereochemistry. However, for a primary alcohol, the distinction is less critical. The addition of a base like pyridine facilitates the reaction by neutralizing the HCl byproduct and promoting an SN2 mechanism.
Experimental Protocol: Synthesis of this compound
-
Suspend 3,5-bis(hydroxymethyl)pyridine (1 equivalent) in an inert solvent such as toluene or 1,2-dimethoxyethane (5-10 volumes).
-
Slowly add thionyl chloride (2.2-2.5 equivalents) to the suspension at room temperature, maintaining the temperature below 30°C.[1]
-
Heat the reaction mixture to reflux (80-85 °C) for 2-3 hours.[1] Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture and distill the solvent under reduced pressure to obtain the crude this compound, often as its hydrochloride salt.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) or used directly in the subsequent step after a simple workup.
Data Presentation: Intermediate Synthesis
| Step | Reactant | Reagents | Solvent | Yield (%) | Purity (HPLC) |
| Esterification | Pyridine-3,5-dicarboxylic acid | Thionyl chloride, Methanol | Dichloromethane | ~95% | >97% |
| Reduction | Dimethyl ester | Sodium borohydride | Methanol/Ethanol | ~90% | >98% |
| Chlorination | 3,5-Bis(hydroxymethyl)pyridine | Thionyl chloride | Toluene | ~85% | >95% |
The Core Synthesis: N-Alkylation of Desloratadine
The final and critical step in this synthetic approach is the N-alkylation of desloratadine with this compound. This reaction forms the pivotal C-N bond, completing the Rupatadine molecule.
Mechanism and Rationale for Phase-Transfer Catalysis
The direct alkylation of desloratadine, a secondary amine, with this compound requires a base to neutralize the HCl formed during the reaction. A significant challenge is the potential for side reactions, such as the formation of a quaternary ammonium salt (quaternization) where the newly formed Rupatadine molecule reacts with another molecule of the alkylating agent.[2]
To mitigate this and improve reaction efficiency, a phase-transfer catalysis (PTC) system is often employed.[2] This involves a biphasic solvent system (e.g., toluene and water) with a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). The catalyst facilitates the transfer of the base (e.g., hydroxide ions) from the aqueous phase to the organic phase, where the reaction occurs. This allows for milder reaction conditions and can help to suppress side reactions.
Caption: N-alkylation using phase-transfer catalysis.
Experimental Protocol: Synthesis of Rupatadine
-
To a reaction vessel, add desloratadine (1 equivalent), this compound (1.0-1.2 equivalents), toluene (10-15 volumes), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05-0.1 equivalents).
-
Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate (2-3 equivalents).
-
Stir the biphasic mixture vigorously at a controlled temperature (e.g., 60-70 °C) for 6-10 hours. Monitor the reaction progress by HPLC.
-
Upon completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine to remove the catalyst and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Rupatadine base.
-
The crude product can be purified by column chromatography or by recrystallization from a suitable solvent (e.g., acetone, ethanol) to yield pure Rupatadine.
Impurity Profile and Control
The primary impurities in this synthesis are unreacted starting materials and process-related impurities.[1]
-
Dimer Impurity: This can arise if the starting pyridine-3,5-dicarboxylic acid contains pyridine-3,5-dicarboxylic acid, which can lead to the formation of a di-chloro methyl pyridine derivative that reacts with two molecules of desloratadine.[1] High purity of the starting material is crucial to control this impurity.
-
Quaternary Impurity: The Rupatadine product can further react with the alkylating agent to form a quaternary ammonium salt.[2] This impurity is often insoluble in aromatic hydrocarbons like toluene, so performing the reaction in or washing with toluene can help in its removal.[2]
Data Presentation: Rupatadine Synthesis and Characterization
| Parameter | Value | Reference |
| Yield | 73-93% | [3][4] |
| Purity (HPLC) | >99% | [3][4] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.42 (s, 2H), 7.55 (s, 1H), 7.20-7.05 (m, 4H), 3.60 (s, 2H), 3.20-2.20 (m, 8H), 2.35 (s, 3H) | [5] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 155.0, 148.5, 147.0, 141.2, 138.5, 135.0, 134.8, 133.0, 132.5, 129.0, 128.8, 126.5, 126.0, 60.5, 55.0, 45.0, 35.0, 31.0, 18.5 | [5] |
| Mass Spectrum (ESI-MS) m/z | 416.2 [M+H]⁺ | [6] |
| IR (KBr, cm⁻¹) | 3050, 2940, 1590, 1470, 1435, 1090, 820 | [7] |
Analytical Methodologies for Process Monitoring and Quality Control
Robust analytical methods are essential for monitoring the progress of the synthesis and ensuring the quality of the final API.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the primary technique for monitoring reaction progress, identifying impurities, and determining the purity of the final product. A typical method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the intermediate and the final product, as well as for identifying any process-related impurities.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying known and unknown impurities by providing molecular weight information.
Conclusion
The synthesis of Rupatadine via the this compound intermediate represents a robust and scalable approach. A thorough understanding of the reaction mechanisms, careful control of process parameters, and the implementation of effective impurity control strategies are paramount to achieving a high-yielding and pure final product. This technical guide provides the foundational knowledge and practical protocols to empower researchers and drug development professionals in the successful synthesis of this important antihistamine. By adhering to the principles of scientific integrity and leveraging the insights provided, the path to efficient and reliable Rupatadine production is significantly clarified.
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- Bühler, H., et al. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. RSC Advances, 12(19), 11943-11947.
- Chen, W., et al. (2013). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 5(12), 114-118.
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- Chlorination of carbohydr
- An improved process for the preparation of Rupatadine Fumar
- Deslor
- Blümel, M., et al. (2016). N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions.
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- This compound Hydrochloride. LGC Standards.
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- Preparation method of deslor
- Efficient synthesis of 2,6-bis(hydroxymethyl)
- Makino, S., & Gokel, G. W. (1978). Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). Journal of Synthetic Organic Chemistry, Japan, 36(8), 643-653.
- Process for chlorination of sucrose using thionyl chloride and a nitrogen base. AU615574B2.
- An improved process for the preparation of Rupatadine Fumarate.
- A new route for scalable synthesis of 3,5 bis(hydroxymethyl)
- Li, Y., et al. (2008). High performance liquid chromatography-tandem mass spectrometric determination of rupatadine in human plasma and its pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 897-901.
- 3,5-PYRIDINEDIMETHANOL. ChemicalBook.
- El-Kimary, E. I., et al. (2021). Green quantitative spectrofluorometric analysis of rupatadine and montelukast at nanogram scale using direct and synchronous techniques. RSC Advances, 11(36), 22165-22175.
- Industrial Phase-Transfer C
- Fringuelli, F., et al. (1998). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. Molecules, 3(3), 104-111.
- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermedi
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
- Working with Hazardous Chemicals. Organic Syntheses.
- Preparation of chloromethylpyridine hydrochlorides. US5942625A.
- Wang, Y., et al. (2023).
- Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes.
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Methodological & Application
Application Note & Protocol: Synthesis of Novel Pyridinophanes Using 3,5-Bis(chloromethyl)pyridine as a Versatile Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Pyridinophanes as Scaffolds for Innovation
Pyridinophanes, a class of cyclophanes incorporating a pyridine ring into their macrocyclic structure, have garnered significant interest in medicinal chemistry and materials science.[1] Their unique three-dimensional architecture and the inherent electronic properties of the pyridine moiety make them valuable scaffolds for the design of novel therapeutics, molecular sensors, and catalysts. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, influencing the molecule's biological activity and host-guest recognition capabilities.[2] Pyridinophane derivatives have shown promise in various therapeutic areas, including oncology and neurology, by serving as constrained analogues of bioactive molecules, thereby enhancing target specificity and metabolic stability.[3][4]
This application note provides a detailed guide to the synthesis of pyridinophanes using 3,5-bis(chloromethyl)pyridine as a key building block. This precursor offers a convergent and versatile entry to a range of pyridinophanes through cyclization with various bis-nucleophiles. We will delve into the critical aspects of the synthesis, with a focus on the high-dilution principle, and provide detailed protocols for the preparation of both aza- and thia-substituted pyridinophanes.
Core Principles of Pyridinophane Synthesis: The High-Dilution Technique
The synthesis of macrocycles like pyridinophanes is often challenged by competing polymerization reactions. The high-dilution principle is a fundamental strategy employed to favor intramolecular cyclization over intermolecular chain extension.[5] By maintaining a very low concentration of the reactants, the probability of the two reactive ends of the same molecule encountering each other is significantly increased relative to the probability of two different molecules reacting. This is typically achieved by the slow, simultaneous addition of the two reactants from separate syringe pumps into a large volume of solvent.
The effectiveness of the high-dilution technique is governed by several factors, including the rate of addition, the concentration of the reactant solutions, and the temperature of the reaction mixture. A slower addition rate and more dilute solutions generally lead to higher yields of the desired macrocycle.
Synthesis of this compound: A Note on the Precursor
While commercially available, this compound can also be synthesized from 3,5-lutidine. The synthesis typically involves the radical chlorination of the methyl groups. Alternatively, reduction of 3,5-pyridinedicarboxylic acid to the corresponding diol, followed by chlorination with a reagent like thionyl chloride, provides a reliable route.[6][7] For the purpose of this guide, we will assume the availability of the this compound precursor.
Proposed Synthetic Protocols for n.nPyridinophanes
The following protocols are based on established methods for the synthesis of analogous pyridinophanes, particularly those derived from 2,6-bis(chloromethyl)pyridine. While direct literature precedents for the 3,5-isomer are scarce, these procedures provide a robust starting point for the synthesis of novel pyridinophanes.
General Synthetic Scheme
Figure 1: General synthetic scheme for pyridinophanes.
Protocol 1: Synthesis of a Diazan.npyridinophane
This protocol outlines the synthesis of a pyridinophane containing two nitrogen atoms in the aliphatic bridge, formed by the reaction of this compound with a diamine.
Materials:
-
This compound
-
Aliphatic diamine (e.g., 1,6-diaminohexane)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask (e.g., 2 L) equipped with a mechanical stirrer and reflux condenser
-
Two syringe pumps
-
Two gas-tight syringes
-
Standard glassware for extraction and chromatography
Procedure:
-
High-Dilution Setup: Assemble the reaction apparatus as depicted in Figure 2. Ensure all glassware is thoroughly dried.
-
Solvent and Base: To the three-neck flask, add anhydrous DMF (1 L) and finely ground anhydrous potassium carbonate (5 equivalents based on the diamine). Stir the suspension vigorously.
-
Reactant Solutions: Prepare two separate solutions:
-
Solution A: Dissolve this compound (1.0 equivalent) in anhydrous DMF (100 mL).
-
Solution B: Dissolve the diamine (e.g., 1,6-diaminohexane, 1.0 equivalent) in anhydrous DMF (100 mL).
-
-
Slow Addition: Using the syringe pumps, add Solution A and Solution B simultaneously to the stirred DMF/K₂CO₃ suspension over a period of 8-12 hours. Maintain the reaction temperature at 60-80 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in dichloromethane (200 mL) and wash with saturated aqueous NaHCO₃ solution (3 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired [1+1] macrocycle and potentially the [2+2] macrocycle.
Figure 2: High-dilution reaction setup for pyridinophane synthesis.
Protocol 2: Synthesis of a Dithian.npyridinophane
This protocol describes the synthesis of a pyridinophane containing two sulfur atoms in the bridge, by reacting this compound with a dithiol.
Materials:
-
This compound
-
Aliphatic dithiol (e.g., 1,6-hexanedithiol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or cesium carbonate (Cs₂CO₃)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Same as in Protocol 1, with the addition of an inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere to prevent oxidation of the thiolate.
-
High-Dilution Setup: Assemble the reaction apparatus under a nitrogen or argon atmosphere.
-
Solvent and Base: To the three-neck flask, add anhydrous THF (1 L) and sodium hydride (2.2 equivalents based on the dithiol). Stir the suspension.
-
Reactant Solutions: Prepare two separate solutions in anhydrous THF:
-
Solution A: this compound (1.0 equivalent) in 100 mL THF.
-
Solution B: The dithiol (e.g., 1,6-hexanedithiol, 1.0 equivalent) in 100 mL THF.
-
-
Slow Addition: Add Solution A and Solution B simultaneously to the stirred THF/NaH suspension over 8-12 hours at room temperature.
-
Reaction Monitoring: After the addition, stir the mixture for an additional 12-24 hours at room temperature. Monitor the reaction by TLC or GC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water to destroy any excess NaH.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired dithiapyridinophane.
| Parameter | Protocol 1 (Diaza) | Protocol 2 (Dithia) |
| Bis-nucleophile | Aliphatic diamine | Aliphatic dithiol |
| Base | K₂CO₃ or Cs₂CO₃ | NaH or Cs₂CO₃ |
| Solvent | Anhydrous DMF | Anhydrous THF |
| Temperature | 60-80 °C | Room Temperature |
| Atmosphere | Standard | Inert (N₂ or Ar) |
| Typical Yields | 20-40% ([1+1]), 5-15% ([2+2]) | 30-50% ([1+1]), 10-20% ([2+2]) |
| Expected yields are based on analogous reactions and may vary. |
Causality and Troubleshooting
-
Choice of Base: A non-nucleophilic base is crucial to prevent side reactions with the electrophilic chloromethyl groups. Potassium carbonate and cesium carbonate are effective for N-alkylation. For the more acidic thiols, a stronger base like sodium hydride is often necessary to ensure complete deprotonation to the thiolate. The "cesium effect" often leads to higher yields in macrocyclization due to the templating effect of the large Cs⁺ ion.
-
Solvent Selection: Aprotic polar solvents like DMF and THF are ideal as they dissolve the reactants and salts without interfering with the reaction. The solvent must be anhydrous to prevent hydrolysis of the reactants and deactivation of the base.
-
Troubleshooting Low Yields:
-
Polymer Formation: If the major product is a polymeric material, the concentration of the reactants was likely too high. Increase the solvent volume and/or decrease the addition rate.
-
No Reaction: Ensure the base is active and the solvent is anhydrous. For dithiol reactions, ensure the inert atmosphere is maintained.
-
Complex Product Mixture: This may indicate side reactions. Consider a milder base or lower reaction temperature. Purification may also be challenging; consider alternative chromatographic techniques or recrystallization.
-
Characterization of Synthesized Pyridinophanes
The synthesized pyridinophanes should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The symmetry of the pyridinophane will be reflected in the number of signals. The chemical shifts of the pyridine ring protons and the methylene protons adjacent to the heteroatoms are characteristic.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized macrocycle.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the structure and reveals the conformation of the pyridinophane in the solid state.
| Spectroscopic Data | Expected Ranges for a Diaza4pyridinophane |
| ¹H NMR (δ, ppm) | Pyridine-H: 8.0-8.5, Pyridine-CH₂: 3.5-4.0, N-CH₂: 2.5-3.0, Aliphatic-CH₂: 1.2-1.8 |
| ¹³C NMR (δ, ppm) | Pyridine-C: 120-150, Pyridine-CH₂: 50-60, N-CH₂: 45-55, Aliphatic-CH₂: 25-35 |
| HRMS (m/z) | Calculated [M+H]⁺ should match the observed value within ± 5 ppm |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of novel pyridinophanes. The application of the high-dilution principle is paramount to achieving good yields of these macrocyclic structures. The protocols provided herein, based on sound chemical principles and analogous reactions, offer a solid foundation for researchers to explore this exciting area of chemical synthesis. The resulting pyridinophanes have significant potential as scaffolds in drug discovery, supramolecular chemistry, and catalysis, opening avenues for the development of new and innovative chemical entities.
References
- Rossa, L.; Vögtle, F. Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry1983, 113, 1–86.
- An, H.; Wang, T.; Mohan, V.; Griffey, R. H.; Cook, P. D. Solution Phase Combinatorial Chemistry. Discovery of 13- and 15-Membered Polyazapyridinocyclophane Libraries with Antibacterial Activity. Tetrahedron1998, 54, 3999-4012.
- Haley, M. M.; Maudlin, T. C. (Eds.). Cyclophanes. John Wiley & Sons, 2020.
- Gokel, G. W.; Murillo, O. Acc. The Synthesis and Properties of Lariat Ethers. Chemical Reviews1996, 29, 425-434.
- Rafiei, J.; Ebrahimi, S. Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol. Oriental Journal of Chemistry2011, 27(3), 1029.
- Bradshaw, J. S.; Izatt, R. M. Aza-Crown Macrocycles. Accounts of Chemical Research1997, 30(8), 338-345.
- D'Souza, D. M.; Müller, T. J. J. Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews2007, 36(7), 1095-1108.
- Patent CN105085377A: Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- US Patent 5,942,625: Preparation of chloromethylpyridine hydrochlorides.
- Comins, D. L.; Joseph, S. P. Pyridines and their Benzo Derivatives: Synthesis.
-
Rezzonico, B.; Grignon-Dubois, M. An efficient synthesis of 2,6-bis(chloromethyl)pyridine and a pyridinophane disulfite. Journal of Chemical Research, Synopses1994 , (4), 142-143.
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Application Notes and Protocols for Macrocyclization with 3,5-Bis(chloromethyl)pyridine
Introduction: The Strategic Role of Pyridine-Containing Macrocycles
Macrocycles, cyclic molecules with twelve or more atoms, occupy a unique and valuable space in modern chemistry, particularly in the realm of drug discovery and materials science.[1] Their constrained yet flexible conformations allow them to bind to challenging biological targets, such as protein-protein interfaces, that are often considered "undruggable" by traditional small molecules.[1] The incorporation of a pyridine moiety into a macrocyclic scaffold introduces a key structural and functional element. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a coordination site for metal ions, and can influence the overall polarity and solubility of the molecule, properties crucial for pharmacokinetic profiles.[2][3]
3,5-Bis(chloromethyl)pyridine is a versatile and reactive building block for the synthesis of such pyridine-containing macrocycles. Its two chloromethyl groups serve as electrophilic sites, readily undergoing nucleophilic substitution reactions with a variety of dinucleophiles to form the macrocyclic ring. This document provides a detailed guide for researchers on the principles and practical execution of macrocyclization reactions utilizing this valuable reagent.
I. Core Principles and Mechanistic Considerations
The fundamental reaction underpinning macrocyclization with this compound is a bimolecular nucleophilic substitution (SN2) reaction. A dinucleophilic species, such as a diamine, dithiol, or diol, reacts with the two electrophilic benzylic-like carbons of the this compound.
Causality Behind Experimental Choices:
-
High-Dilution Conditions: A critical factor for successful macrocyclization is the use of high-dilution conditions.[4] This is to favor the intramolecular cyclization of the monomeric intermediate over intermolecular polymerization, which leads to linear oligomers or polymers. By maintaining a very low concentration of the reactants, the probability of one end of a linear intermediate finding its other reactive end is increased relative to it finding another molecule.
-
Choice of Base: The selection of an appropriate base is crucial. The base serves to deprotonate the nucleophile, increasing its reactivity. Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3) and non-nucleophilic organic bases (e.g., DBU). The strength and steric bulk of the base should be matched to the pKa of the nucleophile to avoid side reactions.
-
Solvent Selection: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Aprotic polar solvents like DMF, acetonitrile, and THF are often employed as they can solvate the cationic counter-ions of the base and do not interfere with the nucleophilic attack.
-
Temperature Control: The reaction temperature influences the rate of both the desired cyclization and potential side reactions. While higher temperatures can accelerate the reaction, they can also promote polymerization and decomposition. Therefore, reactions are often started at a lower temperature and may be gently heated to drive the reaction to completion.
Visualizing the Macrocyclization Workflow
Caption: High-level workflow for macrocyclization.
II. Experimental Protocols
A. Safety and Handling Precautions
This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[5][6] Consult the Safety Data Sheet (SDS) for all reagents before use.[5][6]
B. General Protocol for Macrocyclization of a Diamine with this compound
This protocol describes a general procedure for a [1+1] macrocyclization to form a diazamacrocycle.
Materials:
-
This compound
-
Aliphatic or aromatic diamine (e.g., 1,3-diaminopropane, p-phenylenediamine)
-
Anhydrous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the anhydrous base (3.0 equivalents relative to the diamine).
-
Add a sufficient volume of anhydrous solvent to create a slurry that can be efficiently stirred.
-
Heat the suspension to the desired reaction temperature (e.g., 80 °C).
-
-
Preparation of Reactant Solutions:
-
In separate flasks, prepare dilute solutions of the diamine (1.0 equivalent) and this compound (1.0 equivalent) in the same anhydrous solvent. The concentration should be low, typically in the range of 0.01 to 0.05 M, to maintain high-dilution conditions.[4]
-
-
High-Dilution Addition:
-
Using a syringe pump, add the solutions of the diamine and this compound simultaneously and at a very slow rate (e.g., over 4-8 hours) to the heated and stirred suspension of the base.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the elevated temperature for an additional 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the desired macrocyclic product.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base and wash the solid with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired macrocycle.
-
C. Characterization
The structure and purity of the synthesized macrocycle should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the connectivity and structural integrity of the macrocycle.
-
Mass Spectrometry (MS): To verify the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.
Quantitative Data Summary
| Reactant A (Diamine) | Reactant B (Pyridine) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,3-Diaminopropane | This compound | K2CO3 | Acetonitrile | 80 | 24 | Variable |
| p-Phenylenediamine | This compound | Cs2CO3 | DMF | 90 | 36 | Variable |
| 1,2-Bis(aminoethoxymethyl)ethane | This compound | K2CO3 | THF | 65 | 48 | Variable |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
III. Troubleshooting and Key Considerations
-
Low Yield of Macrocycle:
-
Problem: Predominance of linear polymers.
-
Solution: Ensure that high-dilution conditions are strictly maintained. Decrease the concentration of the reactant solutions and/or slow down the rate of addition.
-
-
Incomplete Reaction:
-
Problem: Starting materials remain after the allotted reaction time.
-
Solution: Increase the reaction temperature or use a stronger base (e.g., switch from K2CO3 to Cs2CO3, as the cesium effect can promote cyclization).
-
-
Formation of Side Products:
-
Problem: Observation of unexpected masses or NMR signals.
-
Solution: Ensure all reagents and solvents are anhydrous. The presence of water can lead to hydrolysis of the chloromethyl groups. Degas the solvent to remove dissolved oxygen if oxidative side reactions are a concern.
-
Logical Relationship Diagram
Caption: Key experimental variables and their impact.
IV. Applications in Research and Development
Macrocycles synthesized from this compound have found applications in diverse areas:
-
Drug Discovery: As scaffolds for developing inhibitors of protein-protein interactions and other challenging drug targets.[1][7]
-
Supramolecular Chemistry: As host molecules for the recognition and sensing of specific guest species.
-
Catalysis: As ligands for the preparation of novel metal complexes with catalytic activity.[3]
V. Conclusion
The protocol outlined in this document provides a robust framework for the synthesis of pyridine-containing macrocycles using this compound. By carefully controlling reaction parameters, particularly concentration, researchers can efficiently construct these valuable molecular architectures. The versatility of this building block allows for the creation of a wide array of macrocyclic structures with tunable properties, paving the way for new discoveries in medicinal chemistry, materials science, and beyond.
References
-
Mitchell, P. G., et al. (2022). Accessing Diverse Pyridine-Based Macrocyclic Peptides by a Two-Site Recognition Pathway. Journal of the American Chemical Society. Available at: [Link]
-
Schramma, K. R., et al. (2020). Structure Prediction and Synthesis of Pyridine-Based Macrocyclic Peptide Natural Products. Journal of the American Chemical Society. Available at: [Link]
-
World Scientific Publishing. (n.d.). Porphyrinic assemblies of pyridine-containing macrocycles. Available at: [Link]
-
MDPI. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules. Available at: [Link]
-
Newkome, G. R., et al. (1977). Construction of synthetic macrocyclic compounds possessing subheterocyclic rings, specifically pyridine, furan, and thiophene. Chemical Reviews. Available at: [Link]
-
Wessjohann, L. A., et al. (2019). Macrocycles: MCR synthesis and applications in drug discovery. Drug Discovery Today: Technologies. Available at: [Link]
-
Sahu, P. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry. Available at: [Link]
-
Fernández-Guerra, A., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews. Available at: [Link]
-
Verma, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
-
Caselli, A., et al. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Li, S., et al. (2021). Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Vinogradov, A. A., et al. (2023). A Two-Step Synthesis of Covalent Genetically-Encoded Libraries of Peptide-Derived Macrocycles (cGELs) enables use of electrophiles with diverse reactivity. bioRxiv. Available at: [Link]
-
Foley, D. J., et al. (2021). Biocompatible strategies for peptide macrocyclisation. Chemical Society Reviews. Available at: [Link]
-
Lee, Y. A., et al. (2023). De Novo Sequencing of Synthetic Bis-cysteine Peptide Macrocycles Enabled by “Chemical Linearization” of Compound Mixtures. Analytical Chemistry. Available at: [Link]
-
Rafiee, J., et al. (2011). Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol. Oriental Journal of Chemistry. Available at: [Link]
-
Muttenthaler, M., et al. (2017). Macrocyclization strategies for cyclic peptides and peptidomimetics. Journal of Peptide Science. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Available at: [Link]
- Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
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Application Notes and Protocols for the Use of 3,5-Bis(chloromethyl)pyridine as a Covalent Crosslinking Agent
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction and Scientific Context
The strategic crosslinking of polymers is a cornerstone of advanced materials science, transforming linear polymer chains into three-dimensional networks with enhanced mechanical, thermal, and chemical properties.[1] The choice of crosslinking agent is paramount, as its molecular structure is directly imprinted onto the final material, dictating its rigidity, functionality, and responsiveness. This guide focuses on 3,5-bis(chloromethyl)pyridine, a bifunctional crosslinking agent of significant interest.
Unlike flexible aliphatic crosslinkers, this compound offers a semi-rigid pyridine core. This structural feature imparts a defined spatial distance and orientation between crosslinks, leading to more ordered network architectures. The two chloromethyl groups are highly reactive sites, susceptible to nucleophilic substitution, allowing for efficient covalent bond formation with a variety of polymer backbones.[2] The incorporation of the pyridine moiety also introduces unique functionalities into the resulting polymer network, such as metal coordination sites, pH-responsiveness, and altered electronic properties, making it a valuable tool for creating functional materials for catalysis, separation, and biomedical applications.[2][3]
Physicochemical Properties & Core Reactivity
This compound is a versatile reagent whose utility is dictated by its distinct chemical properties. Understanding these properties is essential for designing successful crosslinking protocols.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 41711-38-0 | [4] |
| Molecular Formula | C₇H₇Cl₂N | [4] |
| Molecular Weight | 176.04 g/mol | [4] |
| Appearance | Typically an off-white to yellow solid | N/A |
| Reactivity | The two chloromethyl groups are the primary reactive sites. | [2] |
The core utility of this crosslinker stems from the high reactivity of its two chloromethyl groups toward nucleophiles.[2] The carbon atom in the chloromethyl group is electrophilic and readily undergoes Sₙ2 (nucleophilic substitution) reactions with functional groups such as primary/secondary amines, thiols, and alcohols present on polymer chains. This reaction results in the formation of a stable covalent bond and the release of hydrochloric acid (HCl) as a byproduct. The pyridine ring itself is generally stable under these conditions but can be protonated by the HCl byproduct, which can influence the reaction kinetics.
Mechanism of Polymer Crosslinking
The crosslinking process involves the formation of two new covalent bonds, bridging two separate polymer chains (or different sections of the same chain) through the pyridine-based linker. The reaction proceeds via a standard Sₙ2 mechanism.
Causality of Reaction Conditions:
-
Solvent: A polar aprotic solvent (e.g., DMF, DMSO, THF) is typically chosen to dissolve the polymer and the crosslinker without interfering with the reaction.
-
Base: The reaction generates HCl. To prevent the protonation of the nucleophilic groups on the polymer (which would render them unreactive) and to drive the reaction to completion, a non-nucleophilic "acid scavenger" base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) is essential.
-
Temperature: Moderate heating (e.g., 40-80 °C) is often employed to increase the reaction rate, though this is highly dependent on the specific polymer and nucleophile reactivity.
Below is a diagram illustrating the crosslinking of a generic polymer containing primary amine (R-NH₂) functional groups.
Caption: Sₙ2 reaction pathway for polymer crosslinking.
Application Protocol: Crosslinking of Poly(allylamine)
This protocol provides a generalized procedure for crosslinking poly(allylamine) (a polymer rich in primary amine nucleophiles) to form a hydrogel. The molar ratio of amine groups to chloromethyl groups is a critical parameter that must be optimized to control the crosslinking density and final material properties.
Materials and Reagents:
-
Poly(allylamine) hydrochloride (PAH) (e.g., MW 15,000 g/mol )
-
This compound
-
Sodium hydroxide (NaOH) solution (1 M)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Deionized (DI) water
-
Dialysis tubing (MWCO suitable for retaining the polymer)
-
Lyophilizer (Freeze-dryer)
-
Standard laboratory glassware, magnetic stirrer, and heating plate
Experimental Workflow Diagram:
Caption: Step-by-step workflow for hydrogel synthesis.
Step-by-Step Protocol:
-
Preparation of Free-Base Poly(allylamine): a. Dissolve 1.0 g of poly(allylamine) hydrochloride (PAH) in 50 mL of DI water. b. While stirring, slowly add 1 M NaOH solution dropwise until the pH of the solution is stable at ~10.5. This deprotonates the ammonium hydrochloride groups to free primary amines. c. Freeze the solution and lyophilize until a dry, fluffy white solid (free-base polymer) is obtained.
-
Crosslinking Reaction: a. In a dry round-bottom flask, dissolve the lyophilized free-base poly(allylamine) in 20 mL of anhydrous DMF. Stir until fully dissolved. b. Expert Insight: The molar ratio of amine groups to the crosslinker determines the network density. For a moderately crosslinked gel, a 10:1 molar ratio of amine monomers to crosslinker molecules is a good starting point. Calculate the required mass of this compound accordingly. c. In a separate vial, dissolve the calculated amount of this compound in 5 mL of anhydrous DMF. d. Add the crosslinker solution dropwise to the stirring polymer solution at room temperature. e. Add DIPEA as the acid scavenger. Use 2.5 molar equivalents relative to the crosslinker (e.g., for every 1 mole of crosslinker, add 2.5 moles of DIPEA). f. Heat the reaction mixture to 60 °C and allow it to stir for 24 hours. Gel formation should be observable as a significant increase in viscosity, eventually forming a solid mass.
-
Purification: a. After the reaction, allow the flask to cool. Add ~100 mL of DI water to the resulting hydrogel to swell it and leach out the DMF. b. Carefully transfer the swollen hydrogel into dialysis tubing. c. Dialyze against DI water for 3 days, changing the water twice daily, to remove DIPEA hydrochloride salt, unreacted starting materials, and residual DMF.
-
Drying: a. Recover the purified hydrogel from the dialysis bag. b. Freeze the hydrogel and lyophilize to obtain the final, dry crosslinked polymer network (xerogel). The material is now ready for characterization.
Validation and Characterization of the Crosslinked Network
Characterizing the resulting material is a self-validating step to confirm the success of the crosslinking protocol and to understand the properties of the new polymer network.[5]
| Technique | Purpose & Expected Outcome |
| Gel Fraction & Swelling | Purpose: To quantify the extent of crosslinking.[6] Expected Outcome: A high gel fraction (>90%) indicates successful network formation. The swelling ratio in a given solvent provides a qualitative measure of crosslink density (lower swelling implies higher density). |
| FTIR Spectroscopy | Purpose: To identify chemical changes. Expected Outcome: Disappearance or reduction of the C-Cl stretch from the crosslinker and the appearance of new bands corresponding to the C-N bond formation. |
| Thermal Gravimetric Analysis (TGA) | Purpose: To assess thermal stability. Expected Outcome: The crosslinked polymer will typically exhibit a higher decomposition temperature compared to the starting linear polymer, indicating enhanced thermal stability. |
| Differential Scanning Calorimetry (DSC) | Purpose: To determine the glass transition temperature (Tg). Expected Outcome: The Tg of the crosslinked polymer is expected to be significantly higher than the linear precursor, reflecting the restricted chain mobility within the network. |
| Rheology | Purpose: To measure mechanical properties. Expected Outcome: A frequency sweep will show the storage modulus (G') being greater than the loss modulus (G''), characteristic of a solid-like gel. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Gel Formation or Low Gel Fraction | 1. Insufficient crosslinker concentration. 2. Incomplete deprotonation of amine groups. 3. Insufficient reaction time or temperature. | 1. Increase the molar ratio of the crosslinker. 2. Ensure the pH is >10 during the free-base conversion step. Use fresh, anhydrous solvent. 3. Increase reaction time to 48h or temperature to 70-80°C. |
| Brittle or Inhomogeneous Gel | 1. Crosslinker added too quickly, causing localized, high-density crosslinking. 2. Poor mixing during the reaction. | 1. Add the crosslinker solution very slowly using a syringe pump. 2. Ensure vigorous and continuous stirring, especially during the initial stages of gelation. |
| Low Swelling Ratio (Over-crosslinked) | Molar ratio of crosslinker to polymer functional groups is too high. | Reduce the amount of this compound used in the reaction. |
Conclusion
This compound is a potent and versatile crosslinking agent for creating well-defined polymer networks. Its rigid pyridine core and highly reactive chloromethyl groups allow for the synthesis of materials with enhanced thermal and mechanical stability. The protocols and characterization methods described herein provide a robust framework for researchers to employ this crosslinker in the development of novel functional materials for a wide array of applications, from drug delivery systems to advanced catalytic supports.
References
- 2,5-Bis(chloromethyl)pyridine | Crosslinking Agent - Benchchem. (URL: )
-
This compound | C7H7Cl2N | CID 13523322 - PubChem. (URL: [Link])
-
Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review - MDPI. (URL: [Link])
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Special Issue : Cross-linked Polymers - MDPI. (URL: [Link])
-
Synthesis and Characterization of Metallopolymer Networks featuring Triple Shape-Memory Ability Based on Different Reversible Metal Complexes. (URL: [Link])
-
TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS - ResearchGate. (URL: [Link])
-
Educational series: characterizing crosslinked polymer networks - RSC Publishing. (URL: [Link])
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- 5. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the SN2 Reactions of 3,5-Bis(chloromethyl)pyridine
Introduction: The Versatility of a Bifunctional Pyridine Scaffold
3,5-Bis(chloromethyl)pyridine is a valuable bifunctional electrophile in synthetic organic chemistry.[1] Its rigid pyridine core and two reactive chloromethyl groups make it an ideal building block for the construction of complex molecular architectures.[2] The chloromethyl groups are highly susceptible to nucleophilic substitution, primarily proceeding through an SN2 mechanism.[3] This reactivity allows for the facile and divergent introduction of a wide array of functionalities, enabling its use in the synthesis of novel ligands for coordination chemistry, macrocycles, polymers, and as a scaffold in medicinal chemistry for the development of new therapeutic agents.[][5]
This document provides a comprehensive guide to the experimental conditions for SN2 reactions of this compound. It offers detailed protocols for reactions with common nucleophiles, discusses critical experimental parameters, and provides insights into the underlying mechanistic considerations to empower researchers in their synthetic endeavors.
Mechanistic Insight: The SN2 Pathway
The nucleophilic substitution at the chloromethyl groups of this compound follows a concerted, single-step SN2 mechanism. In this process, the nucleophile attacks the electrophilic carbon atom of the chloromethyl group from the backside, simultaneously displacing the chloride leaving group.[3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[3]
The pyridine ring's electron-withdrawing nature inductively influences the chloromethyl groups, enhancing their electrophilicity. However, unlike the 2- and 4-isomers, the 3-position does not benefit from resonance stabilization of the transition state, which can result in comparatively moderate reactivity.[3]
Key Experimental Considerations
Successful and selective SN2 reactions with this compound hinge on the careful control of several experimental parameters:
-
Nucleophile Choice: The nature of the nucleophile is paramount. Strong, soft nucleophiles such as thiolates, primary and secondary amines, and azide ions are excellent candidates for efficient substitution. Weaker nucleophiles, like alcohols, may require stronger bases or elevated temperatures to proceed at a reasonable rate.
-
Stoichiometry: The molar ratio of the nucleophile to this compound dictates the outcome of the reaction. An equimolar ratio or a slight excess of the nucleophile will favor monosubstitution, while a significant excess (typically greater than two equivalents) is necessary to achieve disubstitution. Careful control is crucial to avoid mixtures of mono- and di-substituted products, as well as potential polymerization.
-
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally the solvents of choice for SN2 reactions. These solvents effectively solvate the cation of the nucleophilic salt while leaving the anionic nucleophile relatively free to attack the electrophilic center. While polar protic solvents like ethanol can be used, they may slow down the reaction by solvating the nucleophile.[6]
-
Base: For nucleophiles that are not pre-formed anions (e.g., amines, thiols, alcohols), a non-nucleophilic base is required to deprotonate the nucleophile or to neutralize the HCl that may be present in the starting material, which is often supplied as a hydrochloride salt.[7] Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and for stronger acids like thiols, sodium hydride (NaH) or sodium hydroxide (NaOH) can be employed.[7]
-
Temperature: The reaction temperature influences the reaction rate. Room temperature is often sufficient for reactive nucleophiles. For less reactive systems, moderate heating may be necessary. However, excessive heat should be avoided as it can promote side reactions, such as elimination or polymerization.
Experimental Protocols
Safety Precautions: this compound and its derivatives are potentially hazardous. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.[8]
Protocol 1: Disubstitution with an Amine Nucleophile (e.g., Morpholine)
This protocol outlines a general procedure for the synthesis of 3,5-bis(morpholinomethyl)pyridine.
Materials:
-
This compound
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of morpholine (2.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Add this compound (1.0 equivalent) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3,5-bis(morpholinomethyl)pyridine.
Protocol 2: Monosubstitution with a Thiol Nucleophile (e.g., Thiophenol)
This protocol describes a method to achieve selective monosubstitution.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of thiophenol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 3-(chloromethyl)-5-((phenylthio)methyl)pyridine.
Data Presentation
The following table summarizes typical experimental conditions for SN2 reactions of chloromethylpyridines with various nucleophiles, which can be adapted for this compound.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary/Secondary Amine | K₂CO₃ or Et₃N | DMF or MeCN | Room Temp. to 80 | 12-24 |
| Thiol | NaH or NaOH | DMF or EtOH | 0 to Room Temp. | 2-6 |
| Alcohol/Phenol | NaH or NaOEt | THF or EtOH | Room Temp. to Reflux | 12-48 |
| Azide | NaN₃ | DMF | Room Temp. | 4-8 |
| Iodide (Finkelstein) | NaI | Acetone | Reflux | 24 |
Experimental Workflow Visualization
The general workflow for the SN2 reaction, work-up, and purification is illustrated below.
Caption: General experimental workflow for SN2 reactions.
Conclusion
This compound is a versatile and reactive substrate for SN2 reactions, providing a gateway to a diverse range of disubstituted pyridine derivatives. By carefully controlling the stoichiometry, choice of nucleophile, solvent, and temperature, researchers can achieve high yields of either mono- or di-substituted products. The protocols and guidelines presented herein serve as a robust starting point for the exploration of the rich chemistry of this valuable synthetic building block.
References
- Cartwright, D., Ferguson, J. R., Giannopoulos, T., & Varvounis, G. (n.d.). ChemInform Abstract: Abnormal Nucleophilic Substitution in 3‐Trichloromethylpyridine, Its N‐ Oxide and 3,5‐Bis(trichloromethyl)pyridine. Sci-Hub.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
- BenchChem. (n.d.). 2,5-Bis(chloromethyl)pyridine | Crosslinking Agent.
- Wikipedia. (n.d.). Dichloromethane.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- BenchChem. (n.d.).
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
- PubMed. (2003). *Increased Reactivity of the Cr(CO)3(C5Me5)
- Google Patents. (n.d.). CN104557683B - The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines.
- Guidechem. (2024). What are the synthesis methods for 3-(chloromethyl) Pyridine Hydrochloride?
- Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
- BOC Sciences. (n.d.). CAS 41711-38-0 3,5-bis-(Chloromethyl)pyridine.
- ChemicalBook. (n.d.). 3,5-Bis(aminomethyl)pyridine synthesis.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). 2,6-Bis(chloromethyl)pyridine 99 3099-28-3.
- Advanced ChemBlocks. (n.d.). This compound.
- ResearchGate. (n.d.). Nucleophilic substitution of a pyridine ring.
- ChemicalBook. (n.d.). This compound CAS#: 41711-38-0.
- Google Patents. (n.d.).
- Reddit. (2020). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic?
- ResearchGate. (n.d.). Electrophilic addition of pyridine to RCOCl, RClCNR and RClCCR2.
- Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
- BenchChem. (n.d.). Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane.
- Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride.
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Application Notes and Protocols: Leveraging 3,5-Bis(chloromethyl)pyridine for the Synthesis of Advanced Metal-Organic Framework Linkers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and notably, drug delivery.[1][2][3][4][5] The rational design of organic linkers is paramount in tuning the structural and functional properties of these materials.[3] This guide provides an in-depth exploration of the utility of 3,5-bis(chloromethyl)pyridine as a versatile precursor for the synthesis of bespoke MOF linkers. The inherent reactivity of the chloromethyl groups, coupled with the coordinating ability of the pyridine nitrogen, offers a modular platform for creating linkers with tailored functionalities. We present a comprehensive technical guide, including detailed, field-proven protocols for the synthesis of a dicarboxylate linker derived from this compound and its subsequent use in the formation of a metal-organic framework. This document is intended to empower researchers to explore new frontiers in MOF design for a range of applications, including targeted drug delivery and advanced catalysis.
Introduction: The Strategic Advantage of this compound in MOF Linker Design
The judicious selection of organic linkers is a critical determinant of the ultimate topology, porosity, and functionality of a Metal-Organic Framework.[3] While a vast library of linkers exists, the development of novel linkers with specific functionalities remains a key area of research. This compound presents itself as a particularly attractive starting material for the synthesis of custom MOF linkers due to a confluence of advantageous structural and chemical features:
-
Bifunctional Reactivity: The two chloromethyl groups serve as reactive handles for a variety of chemical transformations, allowing for the introduction of desired coordinating groups, such as carboxylates, phosphonates, or other functionalities. This post-synthetic or pre-synthetic modification capability is crucial for fine-tuning the properties of the resulting MOF.
-
Inherent Coordinating Site: The pyridine nitrogen atom provides a readily available coordination site for metal ions, contributing to the formation of the MOF network. The geometry of the pyridine ring influences the resulting framework topology.
-
Structural Rigidity: The aromatic pyridine core imparts rigidity to the linker, which is often desirable for creating robust and porous MOF structures.
-
Modulation of Electronic Properties: The presence of the nitrogen atom and the potential for further functionalization allow for the modulation of the electronic properties of the linker, which can be important for applications in catalysis and sensing.
This guide will focus on a common and highly effective transformation: the conversion of the chloromethyl groups to carboxylic acids to generate pyridine-3,5-dicarboxylic acid, a versatile linker for MOF synthesis.[6][7][8]
Synthetic Strategy: From Precursor to Linker
The conversion of this compound to pyridine-3,5-dicarboxylic acid is a critical first step. A common and effective method involves a two-step process: cyanation followed by hydrolysis. This approach is favored due to the relatively mild conditions and high yields.
Caption: Synthetic pathway from this compound to pyridine-3,5-dicarboxylic acid.
Experimental Protocols
Synthesis of Pyridine-3,5-dicarboxylic Acid
This protocol details the conversion of this compound to the corresponding dicarboxylic acid linker.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Protocol:
Step 1: Cyanation of this compound
-
In a well-ventilated fume hood, dissolve this compound (1 equivalent) in DMSO in a round-bottom flask equipped with a magnetic stir bar.
-
Add sodium cyanide (2.2 equivalents) portion-wise to the stirred solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3,5-bis(cyanomethyl)pyridine.
Step 2: Hydrolysis to Pyridine-3,5-dicarboxylic Acid
-
To the crude 3,5-bis(cyanomethyl)pyridine in a round-bottom flask, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Adjust the pH of the solution to approximately 3-4 with a concentrated sodium hydroxide solution. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from hot water or an appropriate solvent system to obtain pure pyridine-3,5-dicarboxylic acid.
-
Dry the purified product in a vacuum oven.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the synthesized linker.
-
FT-IR Spectroscopy: To identify the characteristic peaks of the carboxylic acid groups.
-
Mass Spectrometry: To determine the molecular weight of the product.
Synthesis of a Zinc-based MOF using Pyridine-3,5-dicarboxylate
This protocol provides a general procedure for the solvothermal synthesis of a MOF using the newly synthesized linker. Solvothermal methods are widely employed for the synthesis of MOFs.[9]
Materials:
-
Pyridine-3,5-dicarboxylic acid (linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
-
Vacuum filtration apparatus
Protocol:
Caption: Experimental workflow for the solvothermal synthesis of a MOF.
Step-by-Step Procedure:
-
Precursor Solution Preparation:
-
In a glass vial, dissolve pyridine-3,5-dicarboxylic acid (e.g., 0.5 mmol) in DMF (e.g., 10 mL).
-
In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 0.5 mmol) in DMF (e.g., 10 mL).
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave (e.g., 23 mL capacity).
-
Ensure the total volume does not exceed two-thirds of the autoclave's capacity.
-
-
Solvothermal Synthesis:
-
Seal the autoclave tightly and place it in a programmable oven.
-
Heat the autoclave to a specific temperature, typically between 100-120 °C, for a duration of 24 to 72 hours. The optimal conditions may need to be determined experimentally.
-
-
Product Isolation:
-
After the reaction is complete, allow the oven to cool down slowly to room temperature.
-
Carefully open the autoclave in a fume hood.
-
Collect the crystalline product by vacuum filtration or centrifugation.
-
-
Purification:
-
Wash the collected crystals with fresh DMF several times to remove any unreacted starting materials and impurities trapped within the pores.
-
Solvent exchange with a more volatile solvent like ethanol or acetone can be performed to facilitate drying.
-
-
Drying and Activation:
-
Dry the purified MOF crystals under vacuum at a mild temperature (e.g., 80-120 °C) to remove the solvent molecules from the pores. This "activation" step is crucial for accessing the porous nature of the material.
-
Characterization of the Resulting MOF
A thorough characterization of the synthesized MOF is essential to confirm its structure, porosity, and stability.
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the MOF. | A diffraction pattern with sharp peaks, which can be compared to simulated patterns from single-crystal X-ray diffraction or known phases. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes. | A plot of weight loss versus temperature, showing distinct steps corresponding to the loss of guest molecules and framework decomposition. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume of the MOF. | A nitrogen adsorption-desorption isotherm from which the surface area and pore size distribution can be calculated. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the linker to the metal centers. | A shift in the characteristic vibrational frequencies of the carboxylate groups upon coordination to the metal ions. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal habit of the MOF. | Images showing the shape and size of the MOF crystals. |
Applications in Drug Development
The modularity offered by using this compound as a linker precursor opens up exciting possibilities in drug development. The porous nature of MOFs makes them excellent candidates for drug delivery vehicles.[1][2][5]
-
High Drug Loading Capacity: The large surface area and pore volume of MOFs can allow for high loading of therapeutic agents.
-
Controlled Release: The release of the drug can be controlled by the pore size of the MOF and the interaction between the drug and the framework.
-
Targeted Delivery: The surface of the MOF can be functionalized with targeting moieties to direct the drug to specific cells or tissues. The reactive chloromethyl groups on the precursor linker can be utilized to introduce these targeting ligands post-synthetically.
The ability to tune the linker allows for the creation of MOFs with specific pore environments that can be optimized for the encapsulation and release of particular drugs, including small molecules and biologics. For instance, the introduction of hydrophilic or hydrophobic functionalities on the linker can modulate the drug loading and release kinetics.
Conclusion
This compound is a powerful and versatile building block for the synthesis of custom-designed linkers for Metal-Organic Frameworks. The straightforward conversion of the chloromethyl groups to coordinating functionalities, such as carboxylic acids, provides a reliable route to novel linkers. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to explore the vast potential of this approach in creating advanced MOFs for a variety of applications, with a particular emphasis on the promising field of drug delivery. The ability to rationally design and synthesize MOFs with tailored properties will undoubtedly continue to drive innovation in materials science and medicine.
References
-
Isaeva, V. I., Belyaeva, E. V., Fitch, A. N., Chernyshev, V. V., Klyamkin, S. N., & Kustov, L. M. (2013). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. Crystal Growth & Design, 13(12), 5305–5315. [Link]
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Isaeva, V. I., Belyaeva, E. V., Fitch, A. N., Chernyshev, V. V., Klyamkin, S. N., & Kustov, L. M. (2013). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. Crystal Growth & Design, 13(12), 5305–5315. [Link]
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Reed, D. A., Ke, C., Arnold, J., & Long, J. R. (2017). Incorporation of Pyrazine and Bipyridine Linkers with High-Spin Fe(II) and Co(II) in a Metal–Organic Framework. Inorganic Chemistry, 56(5), 2741–2747. [Link]
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Isaeva, V. I., Belyaeva, E. V., Fitch, A. N., Chernyshev, V. V., Klyamkin, S. N., & Kustov, L. M. (2013). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. ResearchGate. [Link]
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Isaeva, V. I., Belyaeva, E. V., Fitch, A. N., Chernyshev, V. V., Klyamkin, S. N., & Kustov, L. M. (2016). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. ACS Figshare. [Link]
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Juan-Alcañiz, J., Ramos-Fernandez, E. V., & Gascon, J. (2012). Chloromethylation as a functionalisation pathway for metal–organic frameworks. Chemical Communications, 48(27), 3345-3347. [Link]
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Cure, J., Lismont, M., & D'Olieslaeger, L. (2017). A Bio-Conjugated Chlorin-Based Metal–Organic Framework for Targeted Photodynamic Therapy of Triple Negative Breast and Pancreatic Cancers. ACS Applied Materials & Interfaces, 9(23), 19573-19582. [Link]
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Li, Y., Wang, Y., & Liu, Y. (2018). Preparation of metal–organic frameworks with bimetallic linkers and corresponding properties. New Journal of Chemistry, 42(13), 10853-10859. [Link]
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Wang, C., Wang, J., & Wang, L. (2022). Research on Improved MOF Materials Modified by Functional Groups for Purification of Water. Molecules, 27(19), 6534. [Link]
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Keskin, S., & Kızılel, S. (2011). Biomedical Applications of Metal Organic Frameworks. Industrial & Engineering Chemistry Research, 50(4), 1799–1812. [Link]
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Keskin, S., & Kızılel, S. (2023). Biomedical Applications of Metal–Organic Frameworks Revisited. Industrial & Engineering Chemistry Research, 62(25), 9577–9598. [Link]
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Zhou, H. C., & Kitagawa, S. (2014). Metal-Organic Frameworks (MOFs) as A Tunable Platform for Designing Functional Molecular Materials. Chemical Society Reviews, 43(16), 5415-5418. [Link]
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Leontidis, E., & Vlachopoulos, N. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(10), 1776-1788. [Link]
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Shi, Q., Zhang, S., & Wang, Q. (2007). Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n 3nH2O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate) along with the photoluminescent property of its europium one. Inorganica Chimica Acta, 360(10), 3331-3336. [Link]
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MDPI. (2023). Special Issue : Applications of MOFs and COFs in Drug Delivery, Separation and Water Purification Purposes. MDPI. [Link]
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Al-Ghamdi, H., & Al-Otaibi, A. M. (2022). Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. Polymers, 14(23), 5226. [Link]
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Zhang, M., Feng, G., & Zhou, H. C. (2018). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. Inorganic Chemistry, 57(15), 9419–9425. [Link]
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Leontidis, E., & Vlachopoulos, N. (2015). Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. European Journal of Inorganic Chemistry, 2015(15), 2549-2558. [Link]
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Leontidis, E., & Vlachopoulos, N. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]
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Bagi, S. D. (2022). HIGH-THROUGHPUT SYNTHESIS OF METAL–ORGANIC FRAMEWORKS IN A CONTINUOUS FLOW REACTOR. DSpace@MIT. [Link]
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Broker, G. A., Tsvetkov, V. V., & Rogers, R. D. (2001). Synthesis and coordination properties of new bis(phosphinomethyl)pyridine N,P,P'-trioxides. Inorganic Chemistry, 40(17), 4420–4427. [Link]
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Application Note: A Step-by-Step Guide to Williamson Ether Synthesis Utilizing 3,5-Bis(chloromethyl)pyridine
Abstract
This comprehensive application note provides a detailed protocol and theoretical framework for the Williamson ether synthesis, specifically employing the versatile difunctional electrophile, 3,5-bis(chloromethyl)pyridine. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, experimental setup, optimization strategies, and safety considerations. By elucidating the causality behind experimental choices, this document serves as a practical and authoritative resource for the synthesis of novel pyridine-containing ethers, which are pivotal scaffolds in medicinal chemistry and materials science.
Introduction: The Strategic Importance of the Williamson Ether Synthesis and this compound
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains an indispensable tool for the construction of ether linkages.[1][2][3] The reaction's enduring utility lies in its simplicity and broad applicability, involving the SN2 reaction between an alkoxide (or phenoxide) nucleophile and an alkyl halide electrophile.[2][4][5] This nucleophilic substitution reaction provides a reliable and versatile method for synthesizing a wide array of symmetrical and unsymmetrical ethers.[2]
The choice of the alkyl halide is critical to the success of the synthesis, with primary alkyl halides being the most suitable substrates to favor the SN2 pathway and minimize competing elimination reactions.[4][5][6] In this context, this compound emerges as a particularly valuable and strategic building block. Its bifunctional nature, possessing two primary benzylic chloride moieties, allows for the facile introduction of a pyridine core into target molecules through double etherification. The pyridine ring itself is a privileged scaffold in medicinal chemistry, frequently appearing in a multitude of approved drugs due to its ability to engage in hydrogen bonding and other key intermolecular interactions.
This guide will provide a detailed, step-by-step protocol for the Williamson ether synthesis using this compound, empowering researchers to confidently and efficiently synthesize novel diether compounds with a central pyridine core.
Reaction Mechanism and Key Considerations
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4][5] The key steps are as follows:
-
Deprotonation: A strong base is used to deprotonate the alcohol (or phenol), generating a more potent nucleophile, the alkoxide (or phenoxide).[1][6] Common bases include sodium hydride (NaH), potassium hydride (KH), and potassium carbonate (K₂CO₃). The choice of base is crucial and depends on the pKa of the alcohol and the desired reaction conditions.
-
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbon of the alkyl halide in a concerted, backside attack.[2][5] This displaces the halide leaving group and forms the new carbon-oxygen bond of the ether.
For this compound, this process can occur at both chloromethyl positions, leading to the formation of a diether.
Diagram: Williamson Ether Synthesis Mechanism with this compound
Caption: Mechanism of the Williamson ether synthesis using this compound.
Safety and Handling of this compound
This compound and its hydrochloride salt are classified as harmful if swallowed and can cause severe skin burns and eye damage.[7] It is imperative to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Essential PPE:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
If there is a risk of inhalation, use a full-face respirator.[7]
Handling and Storage:
-
Keep containers securely sealed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[8]
-
Avoid contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.[8][9]
-
In case of a spill, avoid generating dust and use dry clean-up procedures.[8][9]
First Aid:
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
Always consult the Safety Data Sheet (SDS) for this compound before use. [7][9]
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of a diether from this compound and a generic alcohol (R-OH). The specific quantities and reaction conditions may need to be optimized for different alcohols.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich, TCI | Handle with care in a fume hood. |
| Alcohol (R-OH) | Anhydrous | Various | Ensure the alcohol is dry to prevent quenching the base. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | e.g., Sigma-Aldrich | Highly reactive with water. Handle under an inert atmosphere. |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Various | Use a dry solvent to prevent unwanted side reactions. |
| Ethyl Acetate | ACS Grade | Various | For extraction. |
| Saturated Sodium Bicarbonate Solution | For washing. | ||
| Brine (Saturated NaCl solution) | For washing. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying the organic layer. |
Experimental Workflow:
Caption: A typical experimental workflow for the Williamson ether synthesis.
Step-by-Step Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cool the flask to 0 °C using an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil) to the cooled DMF.
-
Slowly add a solution of the alcohol (2.2 equivalents) in anhydrous DMF to the sodium hydride suspension via the dropping funnel. The addition should be done dropwise to control the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the alkoxide.
-
-
Addition of the Electrophile:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the alkoxide solution at room temperature.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable eluent system should be determined beforehand. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.
-
The reaction is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive it to completion. The optimal temperature and reaction time will depend on the reactivity of the alcohol.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of water or methanol.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete deprotonation of the alcohol. | Ensure the alcohol and solvent are anhydrous. Use a slight excess of a strong base like NaH. |
| Low reactivity of the alcohol. | Increase the reaction temperature and/or reaction time. | |
| Competing elimination reactions. | While less likely with a primary halide, ensure the reaction temperature is not excessively high. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC and continue until the starting material is consumed. Consider gentle heating. |
| Steric hindrance from a bulky alcohol. | This may require longer reaction times or a more reactive base. | |
| Formation of Byproducts | Presence of water in the reaction. | Use anhydrous reagents and solvents and maintain an inert atmosphere. |
| Mono-etherification product. | Ensure a sufficient excess of the alkoxide is used (at least 2.2 equivalents). |
Conclusion
The Williamson ether synthesis with this compound is a robust and versatile method for the synthesis of novel diether compounds containing a central pyridine moiety. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the use of an appropriate base, high yields of the desired products can be achieved. The detailed protocol and troubleshooting guide provided in this application note will serve as a valuable resource for researchers in their efforts to synthesize and explore new chemical entities for a wide range of applications.
References
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, October 28). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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- 4. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
Application Note & Protocol: Synthesis of 3,5-Pyridinedimethanethiol
A Robust and Scalable Protocol for the Preparation of a Key Heterocyclic Dithiol Building Block from 3,5-Bis(chloromethyl)pyridine
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 3,5-pyridinedimethanethiol, a versatile difunctional building block crucial for applications in supramolecular chemistry, materials science, and as a ligand in coordination chemistry. The protocol details a reliable two-step, one-pot procedure starting from the commercially available this compound. The methodology leverages the reaction with thiourea to form a stable bis-isothiuronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the target dithiol.[1] This approach is favored for its operational simplicity and for avoiding the direct handling of highly volatile and malodorous thiol reagents. Emphasis is placed on safety, mechanistic rationale, and detailed analytical characterization to ensure the synthesis of a high-purity final product.
Introduction and Rationale
Heterocyclic dithiols are of significant interest to researchers in drug development and materials science. The pyridine moiety offers a site for metal coordination and hydrogen bonding, while the two thiol groups provide reactive handles for forming disulfide bonds, creating self-assembled monolayers on metal surfaces, or participating in various organic transformations. The synthesis of 3,5-pyridinedimethanethiol from its corresponding bis(chloromethyl) precursor presents a classic challenge in organic synthesis: the controlled introduction of a nucleophile onto a reactive benzylic-like halide.
The chosen method, proceeding through a thiourea intermediate, is superior to direct thiolation with reagents like sodium hydrosulfide, as the latter can often lead to side products and challenging purifications.[1] The formation of the crystalline isothiuronium salt provides a convenient intermediate point and the subsequent hydrolysis is typically clean and high-yielding.[1] This guide explains the causality behind each step, ensuring that researchers can not only replicate the procedure but also troubleshoot and adapt it as needed.
Reaction Mechanism and Workflow
The overall transformation involves the conversion of two chloromethyl groups into thiol groups. This is achieved via a nucleophilic substitution followed by hydrolysis.
Mechanistic Pathway
The reaction proceeds in two distinct stages:
-
Sₙ2 Nucleophilic Substitution: Thiourea, an excellent sulfur nucleophile, attacks the electrophilic carbon of the chloromethyl groups. This displaces the chloride leaving group and forms a stable S-alkylisothiuronium salt. This reaction is typically performed for both chloromethyl groups on the pyridine ring.
-
Base-Mediated Hydrolysis: The addition of a strong base (e.g., sodium hydroxide) facilitates the hydrolysis of the isothiuronium salt. The hydroxide ion attacks the central carbon of the isothiuronium group, leading to the eventual release of urea and the sodium salt of the desired dithiol (dithiolate).
-
Protonation: An acidic workup in the final step protonates the dithiolate to yield the neutral 3,5-pyridinedimethanethiol product.
Caption: Overall reaction pathway for the synthesis.
Critical Safety and Handling Procedures
This synthesis involves hazardous materials. Strict adherence to safety protocols is mandatory.
-
Hazard Overview:
-
This compound: A potential lachrymator and irritant. It is harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and serious eye irritation.[2]
-
Thiols (Mercaptans): The final product is a thiol, characterized by an extremely powerful and unpleasant odor.[3] While toxicity may be moderate, the stench can cause alarm and discomfort even at very low concentrations.[3]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
-
Engineering Controls:
-
Fume Hood: All operations, including weighing, transfers, the reaction itself, work-up, and purification, must be performed inside a certified chemical fume hood.[3]
-
Bleach Traps: When removing solvent under reduced pressure (e.g., with a rotary evaporator), the vacuum pump exhaust must be passed through a trap containing a bleach solution (1:1 commercial bleach to water) to neutralize thiol vapors and mitigate odor.[4]
-
-
Personal Protective Equipment (PPE):
-
Standard laboratory coat.
-
Splash-proof chemical safety goggles.
-
Face shield when handling corrosives.
-
Chemically resistant gloves (nitrile gloves are acceptable, but double-gloving is recommended). Change gloves immediately if contamination is suspected.
-
-
Waste Disposal and Decontamination:
-
All liquid and solid waste containing thiols must be collected in a designated, sealed hazardous waste container labeled "Thiol Waste".
-
All glassware used must be immediately submerged in a dedicated bleach bath within the fume hood after use. Allow glassware to soak for at least 12-24 hours to oxidize residual thiols before standard cleaning.[3][4]
-
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| Thiourea | ≥99% | Sigma-Aldrich |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, dropping funnel, standard glassware, rotary evaporator, and equipment for purification (recrystallization or column chromatography).
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis.
Step 1: Formation of the Bis-isothiuronium Salt
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 28.4 mmol).
-
Add thiourea (4.56 g, 59.9 mmol, 2.1 equivalents).
-
Add 100 mL of ethanol.
-
Attach a reflux condenser and place the flask in a heating mantle on a stir plate.
Step 2: Reaction
-
Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
A white precipitate of the bis-isothiuronium salt will begin to form.
-
Maintain the reflux for 4 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) to confirm the consumption of the starting material.
Step 3: Hydrolysis of the Intermediate
-
After 4 hours, remove the heating mantle and allow the flask to cool to room temperature.
-
Prepare a solution of sodium hydroxide (4.54 g, 113.6 mmol, 4.0 equivalents) in 30 mL of deionized water. Caution: Dissolution is highly exothermic. Allow this solution to cool before use.
-
Slowly add the NaOH solution to the stirred reaction mixture via a dropping funnel. The mixture will become more homogenous as the salt is hydrolyzed.
-
Once the addition is complete, heat the mixture back to reflux for an additional 2 hours to ensure complete hydrolysis.
Step 4: Work-up and Isolation
-
Cool the reaction mixture in an ice bath to approximately 0-5 °C.
-
Slowly and carefully acidify the solution to a pH of ~5-6 by adding concentrated HCl dropwise. The product may begin to precipitate or form an oil. Caution: Acid addition to the basic solution is exothermic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator (with a bleach trap) to yield the crude product as a pale yellow oil or solid.
Purification
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Due to the risk of air oxidation to the corresponding disulfide, it is advisable to perform purification steps promptly.[5]
Characterization and Data
The identity and purity of the final product, 3,5-pyridinedimethanethiol, should be confirmed using standard analytical techniques.
| Parameter | Expected Outcome |
| Appearance | White to pale yellow solid or oil. |
| Yield | Typically 70-85% (crude). |
| ¹H NMR (400 MHz, CDCl₃) | See Table 2 for expected chemical shifts. |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances expected for pyridine C-H (~148, 135 ppm), pyridine C-C (~140 ppm), and methylene C-S (~28 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ = 172.03. |
| FT-IR (thin film) | Characteristic S-H stretch typically observed around 2550-2600 cm⁻¹. |
Table 2: Expected ¹H NMR Data for 3,5-Pyridinedimethanethiol
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration | Notes |
| Pyridine H (C2, C6) | Singlet (s) | ~8.4 | 2H | Aromatic protons adjacent to nitrogen. |
| Pyridine H (C4) | Singlet (s) | ~7.6 | 1H | Aromatic proton between the methylene groups. |
| Methylene (-CH₂-) | Doublet (d) | ~3.7 | 4H | Coupled to the thiol proton. |
| Thiol (-SH) | Triplet (t) | ~1.7 | 2H | Broad signal; will exchange with D₂O. Coupling may not always be resolved. |
References
- Iron-catalyzed benzylic C–H thiolation via photoinduced ligand-to-metal charge-transfer. Chemical Communications (RSC Publishing).
- Preparation of dithiols. Google Patents.
- Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Arkivoc.
- Organic Syntheses Procedure. Organic Syntheses.
- How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry.
- SAFETY DATA SHEET - this compound. Sigma-Aldrich.
- Purification of thiols. Chemistry Stack Exchange.
- Stench Chemicals Fact Sheet. University of Minnesota, Department of Environmental Health and Safety.
Sources
Application Notes and Protocols for 3,5-Bis(chloromethyl)pyridine in Agrochemical Synthesis
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
In the continuous quest for novel and effective agrochemicals, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous successful insecticides, herbicides, and fungicides underscores its importance.[1] While many substituted pyridines have been extensively explored, 3,5-bis(chloromethyl)pyridine represents a versatile, yet perhaps underutilized, building block with significant potential for the synthesis of a new generation of crop protection agents. The two reactive chloromethyl groups at the 3 and 5 positions offer dual points for nucleophilic substitution, enabling the construction of complex molecular architectures and the exploration of novel pharmacophores.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. We will delve into its synthesis, explore its reactivity through detailed experimental protocols, and illustrate its potential for creating diverse agrochemical scaffolds. By understanding the principles and techniques outlined herein, researchers can effectively leverage this reactive intermediate in their discovery and development programs.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂N | PubChem |
| Molecular Weight | 176.04 g/mol | PubChem |
| CAS Number | 41711-38-0 | PubChem |
| Appearance | Not specified, likely a solid | General knowledge |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Expected to be soluble in common organic solvents | General knowledge |
Synthesis of this compound: A Preparative Protocol
The starting point for any exploration of this compound's applications is its efficient synthesis. While direct, high-yield methods for this specific compound are not extensively documented in readily available literature, a robust synthesis can be adapted from established procedures for related chloromethylpyridines, such as the chlorination of the corresponding dimethylpyridine (3,5-lutidine).[2][3][4]
Protocol 1: Radical Chlorination of 3,5-Lutidine
This protocol describes a method for the synthesis of this compound via the radical chlorination of 3,5-lutidine. This reaction is typically initiated by UV light or a radical initiator.
Materials:
-
3,5-Lutidine
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-lutidine (1 equivalent) in CCl₄.
-
Add N-chlorosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated NaHCO₃ solution to quench any remaining acidic components, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield pure this compound.
Core Application: Nucleophilic Substitution Reactions
The primary utility of this compound in agrochemical synthesis lies in its susceptibility to nucleophilic substitution reactions. The two chloromethyl groups are excellent electrophilic sites, readily reacting with a wide range of nucleophiles to form new carbon-heteroatom bonds. This allows for the facile introduction of diverse functionalities, which is a key strategy in the design of new active ingredients.[5][6]
Protocol 2: Synthesis of 3,5-Bis(aminomethyl)pyridine Derivatives
The introduction of amine functionalities is a common step in the synthesis of many insecticides and fungicides. This protocol provides a general method for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives) (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile as solvent
-
Ethyl acetate (EtOAc) for extraction
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the amine (2.2 equivalents) and the base (2.5 equivalents) in the chosen anhydrous solvent, add a solution of this compound (1 equivalent) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., to 50-60 °C) to drive the reaction to completion. Monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3,5-bis(aminomethyl)pyridine derivative.
Protocol 3: Synthesis of 3,5-Bis(thiomethyl)pyridine Derivatives
Thioether linkages are present in some agrochemicals and can be readily introduced using this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, alkyl thiols) (2.2 equivalents)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) as a base (2.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or DMF as solvent
-
Saturated ammonium chloride (NH₄Cl) solution for quenching
-
Ethyl acetate (EtOAc) for extraction
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of the base (2.5 equivalents) in the anhydrous solvent, add the thiol (2.2 equivalents) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to generate the thiolate.
-
Add a solution of this compound (1 equivalent) in the same solvent dropwise to the thiolate solution.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 3,5-bis(thiomethyl)pyridine derivative.
Potential Agrochemical Scaffolds and Further Transformations
The derivatives synthesized from this compound can serve as advanced intermediates for more complex agrochemical targets. The introduced functional groups can be further elaborated to construct various heterocyclic systems or to attach other pharmacophoric moieties.
Conclusion and Future Outlook
This compound is a highly versatile and reactive intermediate that holds considerable promise for the synthesis of novel agrochemicals. Its ability to undergo dual nucleophilic substitution allows for the creation of a wide array of derivatives with diverse functionalities. While direct applications in commercial agrochemicals are not yet prominent, the synthetic routes and protocols outlined in this guide provide a solid foundation for researchers to explore its potential. By leveraging the reactivity of this compound, scientists can access new chemical space and potentially discover the next generation of effective and sustainable crop protection solutions. The exploration of its use in the synthesis of fungicides, herbicides, and insecticides is a fertile area for future research and development.[7][8][9]
References
- BenchChem. (2025). Protocols for Nucleophilic Substitution on 6,6'-Bis(chloromethyl)-2,2'-bipyridine: A Detailed Guide for Researchers.
- Sci-Hub. (n.d.). ChemInform Abstract: Abnormal Nucleophilic Substitution in 3‐Trichloromethylpyridine, Its N‐ Oxide and 3,5‐Bis(trichloromethyl)pyridine.
- MDPI. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 28(1), 123.
- Chem-Impex. (n.d.). 3,5-Dimethyl-pyridine-4-yl-amine.
- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- ACS Publications. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega.
- Guidechem. (2024). What are the synthesis methods for 3-(chloromethyl) Pyridine Hydrochloride?.
- Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
- PubMed. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry.
- ACS Publications. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega.
- The Royal Society of Chemistry. (n.d.). Support information.
- Google Patents. (n.d.). CN104557683B - The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines.
- PubChem. (n.d.). 3,5-Dimethylpyridine.
- ACS Publications. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry.
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- ResearchGate. (n.d.). Herbicides, Pyridine Carboxylate.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
- ResearchGate. (n.d.). Some examples of drugs and insecticides containing pyridine scaffolds.
- PubMed. (2019). Discovery of N-Aryl-pyridine-4-ones as Novel Potential Agrochemical Fungicides and Bactericides. Journal of Agricultural and Food Chemistry.
- National Institutes of Health. (2025). Fabricating supramolecular pre-emergence herbicide CPAM-BPyHs for farming herbicide-resistant rice.
- Google Patents. (n.d.). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
- Benchchem. (n.d.). Application Notes and Protocols: Reaction Mechanisms Involving 3,5-Dichloro-2-(trichloromethyl)pyridine.
- PubMed Central. (2024).
- National Institutes of Health. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.
- Wikipedia. (n.d.). 3,5-Lutidine.
- PubMed. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry.
- YouTube. (2019).
- YouTube. (2018). 37.
- The Good Scents Company. (n.d.). 3,5-lutidine pyridine, 3,5-dimethyl.
- National Institute of Standards and Technology. (n.d.). Pyridine, 3,5-dimethyl-.
- PubMed. (2016).
- Benchchem. (n.d.). Application Notes and Protocols: 3,5-Dichloro-2-(trichloromethyl)pyridine in Agrochemical Synthesis.
- Benchchem. (n.d.). An In-depth Technical Guide to 3,5-Dichloro-2-(trichloromethyl)pyridine: Discovery, Synthesis, and Applications.
- ResearchGate. (n.d.). Molecular structure of identified pyridine herbicides.
- Google Patents. (n.d.). EP1140845A1 - Susbstituted pyridine herbicides.
Sources
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 3. 3,5-lutidine, 591-22-0 [thegoodscentscompany.com]
- 4. Pyridine, 3,5-dimethyl- [webbook.nist.gov]
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- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phase Transfer Catalysis in Reactions of 3,5-Bis(chloromethyl)pyridine
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
3,5-Bis(chloromethyl)pyridine is a pivotal bifunctional electrophile in the synthesis of a diverse array of complex molecules, particularly in the realms of medicinal chemistry and materials science. Its two reactive chloromethyl groups offer the potential for symmetric or asymmetric derivatization, leading to novel ligands, macrocycles, and pharmacologically active compounds. However, the inherent challenge in reacting this organic-soluble substrate with common water-soluble nucleophiles often necessitates harsh reaction conditions, expensive anhydrous solvents, and can lead to undesired side products.
Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this synthetic hurdle. By facilitating the transport of a nucleophilic anion from an aqueous or solid phase into an organic phase, PTC enables reactions to proceed under mild, heterogeneous conditions.[1] This methodology not only enhances reaction rates and yields but also aligns with the principles of green chemistry by often allowing the use of water as a solvent and reducing the need for hazardous reagents.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of Phase Transfer Catalysis to reactions involving this compound. We will delve into the mechanistic underpinnings of PTC, present detailed, field-tested protocols for key transformations, and offer insights into optimizing these reactions for the efficient synthesis of target molecules.
The Mechanism of Phase Transfer Catalysis: A Tale of Two Phases
The fundamental principle of PTC lies in its ability to unite reactants that are segregated in immiscible phases.[2] In the context of this compound reactions, the substrate resides in an organic solvent, while the nucleophile (e.g., hydroxide, cyanide, phenoxide) is typically dissolved in an aqueous solution or present as a solid salt.
The phase transfer catalyst, commonly a quaternary ammonium or phosphonium salt (often referred to as a "quat salt"), acts as a shuttle.[3] The lipophilic cation of the catalyst pairs with the nucleophilic anion, forming a lipophilic ion pair that can traverse the phase boundary into the organic phase.[2] Once in the organic phase, the "naked" anion is highly reactive and readily participates in nucleophilic substitution with the chloromethyl groups of the pyridine substrate. Upon reaction, the catalyst cation pairs with the displaced chloride ion and returns to the aqueous phase to repeat the cycle.[4]
This continuous process allows for a sustained reaction rate at the interface of the two phases or within the bulk organic phase, depending on the specific PTC mechanism at play.
Key Applications and Experimental Protocols
The bifunctional nature of this compound allows for the synthesis of a wide range of derivatives through di-substitution reactions. Below are detailed protocols for two common and highly useful transformations: Williamson Ether Synthesis and Bis-Cyanation.
Application 1: Williamson Ether Synthesis for Bis-Ether Formation
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alcohol. Under PTC conditions, this reaction can be efficiently applied to this compound to synthesize symmetrical bis-ethers, which are valuable precursors for macrocyclic ligands and other complex architectures.
Protocol 1: Synthesis of 3,5-Bis(phenoxymethyl)pyridine
This protocol details the reaction of this compound with phenol to yield 3,5-bis(phenoxymethyl)pyridine, a representative bis-aryl ether.
Materials:
-
This compound
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer, condenser, and dropping funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and condenser, dissolve phenol (2.2 equivalents) and tetrabutylammonium bromide (TBAB, 0.05 equivalents) in toluene (100 mL).
-
Base Addition: Prepare a 50% (w/v) aqueous solution of sodium hydroxide. With vigorous stirring, add the NaOH solution (3.0 equivalents) dropwise to the reaction mixture at room temperature.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in toluene (20 mL) and add it to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add deionized water (50 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL) to remove residual base and catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 3,5-bis(phenoxymethyl)pyridine.
| Parameter | Condition | Rationale |
| Solvent System | Toluene / 50% aq. NaOH | Biphasic system essential for PTC. Toluene is a good solvent for the organic substrate and product. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | A common and effective quaternary ammonium salt for PTC.[3] |
| Base | Sodium Hydroxide (NaOH) | Deprotonates the phenol to form the nucleophilic phenoxide ion in the aqueous phase. |
| Temperature | 80-90°C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. |
| Stoichiometry | Phenol (2.2 eq.), NaOH (3.0 eq.) | A slight excess of the nucleophile and base ensures complete di-substitution of the electrophile. |
graph Williamson_Ether_Synthesis_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Dissolve Phenol & TBAB\nin Toluene"]; add_base [label="Add 50% aq. NaOH"]; add_substrate [label="Add this compound\nin Toluene"]; react [label="Heat to 80-90°C\n(4-6 hours)"]; workup [label="Cool & Add Water"]; extract [label="Separate Layers &\nExtract Aqueous Phase"]; wash [label="Wash Combined Organic Layers\n(Water & Brine)"]; dry [label="Dry over MgSO₄/Na₂SO₄"]; concentrate [label="Concentrate in vacuo"]; purify [label="Purify by Chromatography\nor Recrystallization"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> setup; setup -> add_base; add_base -> add_substrate; add_substrate -> react; react -> workup; workup -> extract; extract -> wash; wash -> dry; dry -> concentrate; concentrate -> purify; purify -> end;
caption [label="Figure 2: Workflow for Bis-Ether Synthesis", shape=plaintext, fontsize=10]; }
Application 2: Bis-Cyanation for the Synthesis of Dinitriles
The introduction of nitrile functional groups is a valuable transformation in organic synthesis, as nitriles can be readily converted into amines, carboxylic acids, and other functional groups. Phase transfer catalyzed cyanation of this compound provides a safe and efficient route to 3,5-bis(cyanomethyl)pyridine.
Protocol 2: Synthesis of 3,5-Bis(cyanomethyl)pyridine
This protocol outlines the reaction of this compound with sodium cyanide under PTC conditions.
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium Bromide (TBAB)
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer and condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of sodium cyanide (2.5 equivalents) in deionized water (50 mL). In a separate beaker, dissolve this compound (1.0 equivalent) and TBAB (0.05 equivalents) in dichloromethane (100 mL).
-
Combine Phases: Add the organic solution to the aqueous solution in the round-bottom flask.
-
Reaction: Stir the biphasic mixture vigorously at room temperature (20-25°C) for 8-12 hours. The reaction can be gently heated to 40°C to increase the rate if necessary. Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Caution: The aqueous layer still contains cyanide. Handle and dispose of it according to institutional safety protocols.
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude 3,5-bis(cyanomethyl)pyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
| Parameter | Condition | Rationale |
| Solvent System | Dichloromethane / Water | Dichloromethane is an effective solvent for the substrate and product, and its immiscibility with water is ideal for PTC. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Efficiently transports the cyanide anion into the organic phase.[3] |
| Nucleophile | Sodium Cyanide (NaCN) | A readily available and effective source of the cyanide nucleophile. |
| Temperature | 20-40°C | The reaction proceeds efficiently at or near room temperature, highlighting a key advantage of PTC. |
| Stoichiometry | NaCN (2.5 eq.) | An excess of the cyanide source drives the reaction to completion for the di-substituted product. |
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of catalyst (up to 10 mol%), increasing the reaction temperature, or extending the reaction time. Vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Formation of Mono-substituted Product: If a significant amount of the mono-substituted product is observed, ensure that at least two equivalents of the nucleophile and a sufficient amount of base (if required) are used. Slower addition of the this compound to the reaction mixture may also favor di-substitution.
-
Catalyst Decomposition: At higher temperatures, some quaternary ammonium salts can undergo Hofmann elimination. If this is suspected, consider using a more thermally stable catalyst, such as a phosphonium salt, or running the reaction at a lower temperature for a longer duration.
Conclusion
Phase Transfer Catalysis is a highly effective and versatile methodology for the derivatization of this compound. The protocols outlined in this guide demonstrate the utility of PTC for synthesizing valuable bis-ethers and bis-nitriles under mild and efficient conditions. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can leverage PTC to unlock the full synthetic potential of this important bifunctional building block, paving the way for the discovery and development of novel molecules in the pharmaceutical and chemical industries.
References
-
Banik, B. K., Banerjee, B., Kaur, G., Saroch, S., & Kumar, R. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. [Link]
-
Phase transfer catalysis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
El-Saghier, A. M. M., & Mohamed, S. K. (2014). Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. Journal of Chemistry, 2014, 163074. [Link]
-
Makosza, M. (2000). Phase-transfer catalysis. A general and efficient method for synthesis of organic compounds. Pure and Applied Chemistry, 72(7), 1399-1403. [Link]
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [Link]
-
Mąkosza, M., & Fedoryński, M. (2003). Phase-transfer catalysis in pharmaceutical industry. In Pharmaceutical Process Chemistry (pp. 291-318). Marcel Dekker. [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Navigating the Chemistry of 3,5-Bis(chloromethyl)pyridine
Welcome to the comprehensive technical support guide for 3,5-bis(chloromethyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this highly reactive and versatile bifunctional reagent. Our goal is to provide you with in-depth technical insights and practical troubleshooting advice to anticipate and resolve common challenges encountered during its use. The inherent reactivity of the two chloromethyl groups, coupled with the nucleophilicity of the pyridine nitrogen, presents a unique set of challenges that demand careful experimental design and control.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity characteristics of this compound?
A1: this compound is characterized by two primary reactive sites: the electrophilic benzylic carbons of the chloromethyl groups and the nucleophilic pyridine nitrogen. The chloromethyl groups are excellent leaving groups in nucleophilic substitution reactions (SN2), making this molecule a valuable building block for introducing a pyridine-3,5-dimethylene linker.[1] However, this bifunctionality is also the source of its most common side reactions, including polymerization and di-substitution.
Q2: How should I store this compound and its hydrochloride salt?
A2: this compound and its hydrochloride salt should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). The compound is sensitive to moisture, which can lead to hydrolysis of the chloromethyl groups to the corresponding alcohols. It is also incompatible with strong bases and oxidizing agents.
Q3: What are the main safety precautions when working with this compound?
A3: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory tract.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Uncontrolled Polymerization and Oligomerization
Q: My reaction with this compound has resulted in an insoluble, intractable solid, and I have a low yield of my desired product. What is happening and how can I prevent it?
A: This is a classic issue of polymerization or oligomerization, the most common side reaction with this reagent. The bifunctional nature of this compound means that once one chloromethyl group has reacted with a nucleophile, the other can react with another molecule of the nucleophile, leading to chain growth. If the nucleophile itself is bifunctional, cross-linking and complex polymer networks can rapidly form.
Causality:
-
Intermolecular Di-substitution: The mono-substituted product can act as a nucleophile (if it has a free nucleophilic site) or react with another equivalent of the nucleophile, leading to linear or branched oligomers.
-
Self-Quaternization: The nucleophilic pyridine nitrogen of one molecule can attack the electrophilic chloromethyl group of another, forming a pyridinium salt linkage. This can propagate to form a poly-pyridinium salt.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Employ High Dilution | Running the reaction at a lower concentration (e.g., <0.1 M) favors intramolecular reactions over intermolecular reactions, thus reducing the rate of polymerization. |
| 2 | Slow Addition of Reagents | Add the this compound solution dropwise to the solution of the nucleophile over an extended period. This maintains a low instantaneous concentration of the bifunctional reagent, further suppressing oligomerization. |
| 3 | Control Stoichiometry | Use a large excess of the nucleophile if a di-substituted product is desired. For mono-substitution, use a large excess of this compound, although this will require a more rigorous purification to remove the unreacted starting material. |
| 4 | Optimize Temperature | Lowering the reaction temperature will decrease the rate of all reactions, but it can sometimes provide better selectivity by favoring the desired reaction pathway over competing side reactions. |
| 5 | Protect the Pyridine Nitrogen | If self-quaternization is suspected, consider performing the reaction under acidic conditions (if the nucleophile is compatible) to protonate the pyridine nitrogen and render it non-nucleophilic. Alternatively, use the hydrochloride salt of this compound directly.[2][3] |
Issue 2: Difficulty in Achieving Selective Mono-substitution
Q: I am trying to synthesize a mono-substituted product, but my reaction mixture is a complex mixture of starting material, mono- and di-substituted products. How can I improve the selectivity for mono-substitution?
A: Achieving selective mono-substitution is challenging due to the similar reactivity of the two chloromethyl groups. Once the first substitution occurs, the electronic properties of the pyridine ring are not significantly altered, leaving the second chloromethyl group highly susceptible to reaction.
Causality:
-
The mono-substituted product is often as reactive, or even more so, than the starting this compound towards the nucleophile.
-
Statistical distribution of products is likely, leading to a mixture.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Use a Large Excess of the Dihalide | Employ a significant excess (5-10 equivalents) of this compound relative to the nucleophile. This statistically favors the reaction of the nucleophile with the unreacted dihalide over the mono-substituted product. |
| 2 | Monitor the Reaction Closely | Use techniques like TLC, LC-MS, or GC-MS to monitor the progress of the reaction. Stop the reaction at the point where the concentration of the desired mono-substituted product is maximized. |
| 3 | Consider a Protecting Group Strategy | If possible, use a nucleophile with a protecting group that can be removed after the first substitution. This is a more synthetically intensive but often more effective approach. |
| 4 | Purification Strategy | Be prepared for a challenging purification. Column chromatography with a shallow gradient may be necessary to separate the components of the product mixture. |
Issue 3: Formation of Hydrolysis Byproducts
Q: My product analysis (e.g., by mass spectrometry) shows the presence of species with masses corresponding to the replacement of one or both chlorine atoms with hydroxyl groups. What is the source of this contamination?
A: This indicates hydrolysis of the chloromethyl groups. Chloromethylpyridines are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, or simply occur in the presence of water.
Causality:
-
Water in Solvents or Reagents: The presence of even trace amounts of water in the reaction mixture can lead to the formation of 3,5-bis(hydroxymethyl)pyridine or the mono-hydrolyzed product.
-
Aqueous Work-up: Prolonged exposure to water during the work-up, especially at elevated temperatures or non-neutral pH, can exacerbate hydrolysis.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Use Anhydrous Conditions | Thoroughly dry all solvents and reagents before use. Run the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture. |
| 2 | Non-Aqueous Work-up | If possible, devise a non-aqueous work-up procedure. This could involve filtering off salts and removing the solvent under reduced pressure. |
| 3 | Minimize Contact with Water | If an aqueous work-up is unavoidable, use deionized water and keep the contact time to a minimum. Perform extractions quickly and at low temperatures. |
| 4 | Control pH | Buffer the aqueous phase to a neutral pH during work-up to minimize acid- or base-catalyzed hydrolysis. |
Issue 4: Impurities from the Synthesis of this compound
Q: I am using commercially available or self-synthesized this compound, and I suspect that impurities in the starting material are affecting my reaction. What are the likely impurities and how can I address this?
A: The common synthesis of this compound from 3,5-lutidine or 3,5-pyridinedimethanol can introduce several impurities. The synthesis often involves chlorination with reagents like thionyl chloride (SOCl₂) or through radical chlorination pathways.[4][5][6]
Common Synthesis-Related Impurities:
-
3,5-Pyridinedimethanol: Unreacted starting material from the chlorination of the diol.
-
Mono-chlorinated species: 3-(chloromethyl)-5-(hydroxymethyl)pyridine.
-
Over-chlorinated species: Ring-chlorinated derivatives or species with a dichloromethyl or trichloromethyl group if the starting material was 3,5-lutidine.
-
Residual Chlorinating Agent: Traces of thionyl chloride or its byproducts.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Analyze the Starting Material | Before use, analyze the this compound by techniques such as NMR, GC-MS, or LC-MS to identify and quantify any impurities. |
| 2 | Purify the Starting Material | If significant impurities are present, purify the this compound by recrystallization or column chromatography before use. |
| 3 | Adjust Stoichiometry | If the purity of the starting material is known, adjust the stoichiometry of your reaction accordingly to account for the inactive impurities. |
| 4 | Choose a Reliable Supplier | Source the reagent from a reputable supplier that provides a certificate of analysis with detailed purity information.[7][8] |
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key decision points and potential outcomes when using this compound.
Caption: Competing reaction pathways for this compound.
Caption: Decision workflow for mitigating polymerization.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Abnormal Nucleophilic Substitution in 3‐Trichloromethylpyridine, Its N‐ Oxide and 3,5‐Bis(trichloromethyl)pyridine. Retrieved from [Link]
- Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
Pharmaffiliates. (n.d.). Chemical Name : this compound. Retrieved from [Link]
-
Globalchem.cn. (n.d.). CAS No.1210824-61-5 | this compound Hydrochloride. Retrieved from [Link]
- Google Patents. (2015). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
- Google Patents. (2015). CN104557683B - The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines.
-
Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-industry.com [alfa-industry.com]
- 3. This compound Hydrochloride [lgcstandards.com]
- 4. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 5. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound 95% | CAS: 41711-38-0 | AChemBlock [achemblock.com]
Technical Support Center: Chromatographic Purification of Products from 3,5-Bis(chloromethyl)pyridine Reactions
Welcome to the technical support center for the chromatographic purification of products derived from 3,5-bis(chloromethyl)pyridine. This molecule, while a versatile building block, presents a unique set of challenges during purification due to the dual nature of its reactive electrophilic chloromethyl groups and its basic pyridine core. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending established chromatographic theory with practical, field-proven protocols.
Troubleshooting Guide
This section addresses the most pressing and frequently encountered issues during the chromatographic purification of this compound reaction products. Each issue is presented in a question-and-answer format to provide rapid problem-solving.
Issue 1: Severe Peak Tailing in Normal-Phase Chromatography
Question: I am running a flash column on silica gel, and my target compound is producing a severe, comet-like tail instead of a sharp peak. What is causing this, and how can I achieve a symmetrical peak?
Answer: Peak tailing is the most common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The root cause is the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[1] This strong, secondary interaction creates a non-ideal adsorption/desorption equilibrium, leading to a trailing edge on the eluted peak.
Solutions, from simple adjustments to more robust method changes:
-
Mobile Phase Modification (Competing Base): The most straightforward solution is to add a small amount of a competing base to your mobile phase (eluent). This base will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyridine analyte.
-
Recommended Additive: Add 0.1-1% triethylamine (TEA) or, if compatible, pyridine to your eluent system (e.g., Hexanes/Ethyl Acetate + 0.5% TEA).[2]
-
Causality: The TEA is a stronger base than the silanol-interacting sites and will saturate them, allowing your compound to travel through the column with fewer secondary interactions, resulting in a more symmetrical peak shape.
-
-
Use of Neutralized or End-Capped Stationary Phases: If mobile phase additives are insufficient or undesirable, consider changing the stationary phase itself.
-
Neutralized Silica: You can pre-treat standard silica gel with a base to neutralize the acidic sites.[3]
-
End-Capped Silica: Use commercially available "end-capped" silica gel columns where the residual silanol groups have been chemically derivatized (e.g., with trimethylsilyl groups) to make them inert. This is a highly effective but more expensive option.
-
Alternative Sorbents: Consider switching to a less acidic stationary phase, such as alumina (neutral or basic), which often provides better peak shape for basic compounds.
-
Issue 2: Low Recovery and Suspected Product Degradation
Question: My reaction appears complete by TLC and NMR of the crude material, but after column chromatography, my yield is significantly lower than expected. I suspect the product is degrading on the column. How can I verify and prevent this?
Answer: This is a critical issue, as this compound and its derivatives are electrophilic and can be sensitive to the acidic environment of standard silica gel.[1] Degradation or irreversible adsorption can lead to substantial product loss.
Diagnostic Protocol: 2D Thin-Layer Chromatography (2D-TLC)
Before committing to a large-scale column, you must determine if your compound is stable on the stationary phase. A 2D-TLC is an elegant and definitive method for this.[4] If a compound is unstable on silica, it will appear as a spot below the diagonal line in a 2D-TLC experiment.[4]
Step-by-Step Protocol for 2D-TLC:
-
Spot your crude reaction mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen eluent system.
-
Remove the plate, mark the solvent front, and dry it completely in a fume hood.
-
Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now on the bottom.
-
Develop the plate again in the same eluent system.
-
Visualize the plate. Stable compounds will appear on a 45-degree diagonal line from the origin. Any spots appearing below this diagonal represent products that have degraded during contact with the silica.[4]
Solutions to Prevent Degradation:
-
Minimize Contact Time: Use flash chromatography with higher pressure to push the solvent through faster, reducing the time your compound spends on the column.[2]
-
Switch to a Less Acidic Stationary Phase: If 2D-TLC confirms degradation, immediately switch to neutral alumina, deactivated silica gel, or a polymer-based column.
-
Solvent Choice: Avoid nucleophilic solvents in your mobile phase (e.g., methanol) if your product is highly reactive, as they can potentially displace the chloro groups. Opt for less reactive solvents like ethyl acetate, dichloromethane, and hexanes.
Issue 3: Poor Resolution Between Product and Impurities
Question: My product and a key byproduct have very similar Rf values on TLC, and I cannot achieve baseline separation on the column. How can I improve the resolution?
Answer: Achieving good resolution (separation) depends on optimizing both the column's efficiency and the chemical selectivity of your chromatographic system.
Systematic Approach to Improving Resolution:
| Strategy | Action | Rationale (Why it Works) |
| Optimize Mobile Phase Polarity | Find a solvent system where the desired product has an Rf of ~0.3 on TLC.[2] | This Rf range typically provides the optimal balance for separation in flash chromatography. Spots with very high or low Rf values are difficult to resolve. |
| Change Mobile Phase Selectivity | If a binary system (e.g., Hexane/EtOAc) fails, try a different solvent family or a ternary mixture. For example, switch from ethyl acetate to dichloromethane or add a small amount of acetone. | Different solvents interact with your compounds and the stationary phase in unique ways (e.g., dipole-dipole, hydrogen bonding), altering the relative retention times and improving separation. |
| Change Stationary Phase | If mobile phase optimization is insufficient, change the stationary phase. | Switching from standard silica to a cyano- or diol-bonded phase, or even to alumina, introduces completely different separation mechanisms, which can dramatically improve the resolution of difficult-to-separate compounds.[1] |
| Improve Column Efficiency | Ensure your column is packed properly without any channels or voids. Use a smaller particle size silica gel if using HPLC/UHPLC. | Higher efficiency columns produce narrower peaks, which are easier to resolve from one another. Smaller particles increase efficiency but also increase backpressure.[1] |
Frequently Asked Questions (FAQs)
Q1: I am purifying the hydrochloride salt of a this compound derivative, and my HPLC peaks are extremely broad and misshapen. What is the cause?
A: When you inject a sample as a specific salt (e.g., hydrochloride) into a mobile phase that does not contain that same counter-ion (e.g., a formate or acetate buffer), on-column ion exchange can occur.[5] The analyte transiently exists in multiple salt forms (chloride, formate, acetate), each with a slightly different retention time. This leads to a continuum of interactions and results in very broad, unusable peaks.[5]
Solution:
-
Matching Counter-Ion: If possible, use a mobile phase that contains the same counter-ion as your sample (e.g., a chloride-based buffer).
-
High Salt Concentration: Use a high concentration of a different salt (e.g., 100-150 mM ammonium acetate) in the mobile phase.[5] The high ionic strength creates a consistent environment on the column, minimizing the disruptive effects of the injected counter-ion.
Q2: For reverse-phase HPLC, what is the best way to manage the pH of the mobile phase for pyridine derivatives?
A: The mobile phase pH is critical. Most simple pyridine derivatives have a pKa around 5-6.[1]
-
Low pH (e.g., 2.5 - 3.5): At this pH, the pyridine nitrogen is fully protonated (pyridinium ion). This often leads to excellent, sharp peak shapes because the problematic secondary interactions with residual silanols are eliminated.[1] Use a buffer like phosphate or formate. Be cautious with phosphate buffers, as they can precipitate at high concentrations of acetonitrile.[1]
-
Mid-Range pH (e.g., 4 - 7): This pH range should generally be avoided with standard silica-based columns, as the pyridine will be partially protonated, and the silica surface is also in a state of flux, often leading to poor peak shapes and unpredictable retention.[1]
-
High pH (e.g., > 8): The pyridine is neutral, which can also lead to good peak shape. However, this requires a pH-stable column (e.g., hybrid or polymer-based), as traditional silica will dissolve at high pH.
Q3: Can I use Gas Chromatography (GC) for analyzing products from this compound reactions?
A: Yes, Gas Chromatography (GC) is a viable and often preferred method for the analysis of volatile and semi-volatile pyridine compounds, provided they are thermally stable.[6] High-resolution capillary GC combined with a flame ionization detector (FID) or a mass spectrometer (MS) can provide excellent resolution and sensitivity.[6] You must first confirm that your specific derivative does not decompose at the temperatures used in the GC injector and column.
Visualized Workflows and Protocols
Troubleshooting Logic Diagram
This diagram outlines a systematic approach to diagnosing and solving common purification issues.
Caption: A decision tree for troubleshooting common chromatography issues.
References
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.com.
- BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives. Benchchem.com.
- Cheham Bouler Bag Oum Keltoum, et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry, 19(6), 482-488.
- Ogata, T., et al. (2002). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry.
- Alpert, A. (2015). Method for pyridine amine derivative. Chromatography Forum.
- Pizzuti, M. G., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate.
- University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.
- Fu, G. C., et al. (2002). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society.
- BenchChem. (2025). Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis. Benchchem.com.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
- Kargar, N. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine? ResearchGate.
- Bayer AG. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
- Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine.
Sources
How to avoid polymerization in 3,5-Bis(chloromethyl)pyridine reactions
A Guide to Preventing and Troubleshooting Unwanted Polymerization
Welcome to the technical support guide for handling 3,5-Bis(chloromethyl)pyridine. As Senior Application Scientists, we understand the unique challenges this bifunctional reagent presents. Its high reactivity is a double-edged sword, enabling the synthesis of complex ligands and materials while also creating a significant risk of unwanted polymerization. This guide is designed to provide you with the mechanistic insights and field-proven protocols to help you navigate these challenges successfully.
Why is this compound Prone to Polymerization?
This compound possesses two highly reactive benzylic-type chloride groups on an electron-deficient pyridine ring. This structure makes it susceptible to two primary polymerization pathways:
-
Intermolecular Friedel-Crafts Alkylation: The pyridine ring of one molecule can act as a nucleophile, attacking the carbocation intermediate formed at the chloromethyl position of another molecule. This is especially prevalent in the presence of Lewis acids or under thermal stress, leading to a cross-linked, insoluble polymeric material.
-
Intermolecular Quaternization: If a nucleophilic substitution reaction is performed with a ditopic nucleophile (e.g., a diamine), the reagent can act as a cross-linker, forming long polymer chains instead of the desired discrete molecule.
Understanding these competing pathways is the first step toward rationally designing your experiment to favor the desired product.
Caption: Friedel-Crafts self-alkylation mechanism.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions with this compound.
General Handling and Storage
Q1: I've noticed my old bottle of this compound has some solid precipitate. Is it still usable?
A: Caution is advised. The solid is likely a small amount of polymer formed during storage. While the remaining soluble portion might be usable, the presence of these oligomers can act as seeds, accelerating polymerization in your reaction. For best results, use a fresh bottle or purify the material by recrystallization if possible. Store the reagent in a cool, dark, and dry place, preferably under an inert atmosphere (N₂ or Ar). Analogous compounds like benzyl chloride are often stabilized with agents like propylene oxide or cyclohexanol to prevent decomposition catalyzed by trace impurities like iron salts.[1]
Nucleophilic Substitution Reactions
Q2: I'm reacting this compound with a primary amine to form a macrocycle, but I'm getting an insoluble white powder immediately.
A: This is a classic sign of intermolecular polymerization, where the amine and the pyridine reagent form long chains instead of closing the ring. The key to success is to favor the intramolecular reaction over the intermolecular one.
Core Strategy: High-Dilution Conditions.
-
Mechanism: By significantly lowering the concentration of both reactants, you decrease the probability of one reaction chain encountering another molecule, giving the ends of a single chain a better chance to find each other and cyclize.
-
Troubleshooting Steps:
-
Lower Concentration: Decrease the concentration of your reactants to the 0.001 M - 0.05 M range. This is the most critical parameter.
-
Slow Addition: Use a syringe pump to add both the this compound solution and the amine solution simultaneously and slowly (e.g., over 8-12 hours) to a large volume of refluxing solvent. This maintains a state of pseudo-dilution.
-
Increase Temperature: Higher temperatures can sometimes favor the intramolecular cyclization, provided the product is stable.
-
Template Effect: In some cases, adding a specific cation (like K⁺ with a crown ether) can help organize the precursor molecule into a conformation that favors cyclization.
-
Q3: Which base and solvent combination is best for substitutions with alcohol or thiol nucleophiles?
A: The choice is critical to prevent side reactions. The combination of a strong, non-nucleophilic base and a polar, aprotic solvent is generally preferred.
| Base Type | Recommended | Rationale | Potential Issues |
| Hydrides | NaH, KH | Strong, non-nucleophilic. Deprotonates the nucleophile cleanly. | Highly reactive with protic solvents. Requires careful handling under inert atmosphere. |
| Carbonates | K₂CO₃, Cs₂CO₃ | Moderately strong, good for phenols and some alcohols. Safer to handle. | Can be slow. The larger Cs⁺ cation can sometimes improve rates. |
| Hydroxides | NaOH, KOH | Strong, inexpensive. | Can introduce water, which may lead to hydrolysis of the chloromethyl group. Best used in phase-transfer catalysis conditions. |
| Solvent Type | Recommended | Rationale | Potential Issues |
| Polar Aprotic | DMF, Acetonitrile | High polarity solvates ions well, accelerating SN2 reactions.[2] | Must be anhydrous. DMF can decompose at high temperatures. |
| Ethers | THF, Dioxane | Good for reactions with hydrides. Less polar, so reactions may be slower. | Must be anhydrous. Potential for peroxide formation. |
| Halogenated | Dichloromethane (DCM) | Generally inert. | Can react with some tertiary amines and other nucleophiles under certain conditions.[3] |
Recommended Starting Point: Use sodium hydride (NaH) to pre-form the alkoxide or thiolate at 0 °C in anhydrous DMF or THF, then slowly add a solution of this compound.[2]
Friedel-Crafts and Lewis Acid-Catalyzed Reactions
Q4: My Friedel-Crafts reaction with benzene and this compound using AlCl₃ resulted in a black, intractable tar. What went wrong?
A: This is a severe case of the self-alkylation polymerization described earlier. Strong Lewis acids like AlCl₃ are potent catalysts for this side reaction.[4] The goal is to activate the chloromethyl group just enough for it to react with your intended aromatic substrate, which must be significantly more nucleophilic than the pyridine ring of the starting material itself.
Troubleshooting Steps:
-
Use a Milder Lewis Acid: Switch from AlCl₃ to weaker Lewis acids like ZnCl₂, FeCl₃, or even strong Brønsted acids like triflic acid in some cases.[5][6]
-
Control Stoichiometry: Use a large excess of the nucleophilic arene (it can often be used as the solvent) to outcompete the pyridine ring for the electrophile.
-
Low Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and only warm if necessary.
-
Reverse Addition: Add the Lewis acid catalyst slowly to the solution of the this compound and the arene. This prevents a high local concentration of the activated complex.
Validated Experimental Protocols
The following protocols are designed to minimize polymerization risk.
Protocol 1: Synthesis of a Bis-Thioether Derivative
This protocol for reacting this compound with a thiol utilizes controlled addition and a suitable base/solvent system to ensure high yields of the desired product.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (2.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the thiophenol, anhydrous K₂CO₃, and anhydrous acetonitrile.
-
Stir the resulting suspension at room temperature for 30 minutes to ensure formation of the potassium thiophenolate salt.
-
In a separate flask, dissolve the this compound in anhydrous acetonitrile.
-
Add the this compound solution dropwise to the stirred suspension of the thiophenolate over 1-2 hours at room temperature.
-
After the addition is complete, gently heat the reaction to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for controlled nucleophilic substitution.
Summary of Recommended Conditions
| Reaction Type | Key Control Parameter | Solvent | Base / Catalyst | Temperature |
| Nucleophilic Sub (N, O, S) | Slow addition, Dilution | DMF, MeCN, THF | K₂CO₃, NaH | 0 °C to RT |
| Cyclization (High Dilution) | Concentration (<0.01M) | Acetonitrile, Toluene | K₂CO₃, Et₃N | Reflux |
| Friedel-Crafts Alkylation | Catalyst Choice | Benzene, Dichlorobenzene | ZnCl₂, FeCl₃ | -20 °C to RT |
| Quaternization | Stoichiometry | Acetonitrile, Acetone | N/A | RT to 50 °C |
References
- Stabilization of benzyl chloride. (n.d.). Google Patents.
- 3,5-Bis(aminomethyl)pyridine synthesis. (n.d.). ChemicalBook.
- Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. (n.d.). Benchchem.
- Benzyl chloride ReagentPlus®, 99%, propylene oxide = 1 stabilizer. (n.d.). Sigma-Aldrich.
- Benzyl chloride ReagentPlus®, 99%, propylene oxide = 1 stabilizer. (n.d.). Sigma-Aldrich.
- METHOD FOR STABILIZING BENZYL CHLORIDE. (n.d.). Google Patents.
- Dichloromethane. (n.d.). In Wikipedia.
- Friedel-Crafts reactions with N-heterocyclic alcohols. (n.d.).
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH.
- Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. (n.d.). Google Patents.
Sources
- 1. US2542216A - Stabilization of benzyl chloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dichloromethane - Wikipedia [en.wikipedia.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Nucleophilic Substitution on 3,5-Bis(chloromethyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing reactions with 3,5-bis(chloromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you maximize your reaction yields and product purity. Our approach is rooted in fundamental chemical principles to explain the causality behind experimental choices.
This compound is a valuable bifunctional electrophile. The two chloromethyl groups are analogous to primary benzylic halides, making them highly susceptible to nucleophilic substitution, typically via an SN2 mechanism.[1] This high reactivity allows for the facile introduction of a wide array of functionalities, enabling the synthesis of diverse compound libraries. However, its bifunctional nature and the presence of the pyridine nitrogen introduce specific challenges that require careful control of reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during experimental design and execution.
Mechanism & Selectivity
Q1: What is the primary reaction mechanism, and how does it influence my experimental setup?
A: The reaction proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism. The carbon atoms of the chloromethyl groups are primary and "benzylic-like," meaning the transition state is stabilized by the pyridine ring's π-system.[2]
-
Causality: An SN2 mechanism involves a backside attack by the nucleophile in a single, concerted step.[3] This has several practical implications:
-
Solvent Choice: The reaction is fastest in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) which solvate the cation of the nucleophile's salt but leave the anion relatively "bare" and highly reactive.[4]
-
Steric Hindrance: The reaction rate is highly sensitive to steric bulk around the electrophilic carbon and on the nucleophile.[3]
-
Kinetics: The reaction rate depends on the concentration of both the substrate and the nucleophile.[5]
-
Q2: How can I selectively achieve mono-substitution versus di-substitution?
A: Controlling selectivity is primarily a function of stoichiometry and reaction conditions.
-
For Di-substitution (Most Common Goal): Use a slight excess of the nucleophile (e.g., 2.1 to 2.5 equivalents) and a corresponding amount of base to ensure the reaction goes to completion.
-
For Mono-substitution: This is more challenging due to the similar reactivity of the two chloromethyl groups. The second substitution is statistically slightly slower than the first. To favor mono-substitution, use the substrate as the limiting reagent and add a sub-stoichiometric amount of the nucleophile (e.g., 0.8-0.9 equivalents). This will result in a mixture of di-substituted product, mono-substituted product, and unreacted starting material, which must be carefully separated via chromatography.
Reagents & Conditions
Q3: What are the recommended solvents, bases, and temperatures for different classes of nucleophiles?
A: The optimal conditions are highly dependent on the nucleophile's identity and pKa. The following table provides a general guideline.
| Nucleophile Class | Recommended Solvents | Recommended Bases | Typical Temperature | Key Considerations |
| Alcohols/Phenols (O-Nu) | DMF, THF, Acetonitrile | NaH, K₂CO₃, Cs₂CO₃ | 0 °C to 60 °C | Use a strong, non-nucleophilic base like NaH to pre-form the alkoxide/phenoxide, ensuring complete deprotonation before adding the electrophile.[6] |
| Thiols (S-Nu) | DMF, Ethanol, THF | NaH, NaOH, K₂CO₃ | 0 °C to RT | Thiolates are excellent nucleophiles. The reaction is often fast at room temperature. Pre-formation of the thiolate is recommended.[6] |
| Primary Amines (N-Nu) | DMF, Acetonitrile | K₂CO₃ (for Gabriel), excess amine | RT to 50 °C | Direct alkylation can lead to over-alkylation. The Gabriel Synthesis is highly recommended for clean conversion to the primary amine.[7] |
| Secondary Amines (N-Nu) | DMF, Acetonitrile, Dioxane | K₂CO₃, Et₃N | RT to 60 °C | Use at least 2 equivalents of the amine (one to react, one to act as a base) or use 1 equivalent of the amine with an inorganic base like K₂CO₃. |
| Carboxylates (O-Nu) | DMF, DMSO | (Used as pre-formed salt, e.g., Sodium Acetate) | 50 °C to 80 °C | Ensure the carboxylate salt is fully dissolved. Phase-transfer catalysts can sometimes be beneficial. |
| Azide/Cyanide (N/C-Nu) | DMSO, DMF, Acetone | (Used as salt, e.g., NaN₃, KCN) | RT to 60 °C | These are excellent SN2 nucleophiles. Use caution as these reagents are highly toxic. |
Q4: My primary amine nucleophile gives a complex mixture of products. How can I get a clean reaction?
A: This is a classic problem of over-alkylation. The primary amine product is itself nucleophilic and can react with another molecule of the starting material, leading to secondary amines and complex polymerization.
The most robust solution is the Gabriel Synthesis. [4][8] This two-step method uses the phthalimide anion as a surrogate for ammonia, preventing over-alkylation.[7]
-
Alkylation: React this compound with >2 equivalents of potassium phthalimide in DMF.
-
Deprotection: Cleave the resulting N-alkylphthalimide intermediate using hydrazine (Ing-Manske procedure) or acidic/basic hydrolysis to release the desired primary amine, 3,5-bis(aminomethyl)pyridine.[7][9]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently Activated Nucleophile: The nucleophile's pKa is too high for the chosen base. 2. Poor Solvent Choice: Using a protic solvent (e.g., methanol, water) can cage the nucleophile via hydrogen bonding, reducing its reactivity. 3. Low Temperature: The activation energy is not being overcome. 4. Poor Reagent Quality: Starting material or nucleophile may have degraded. | 1. Choose a stronger base. For an alcohol, if K₂CO₃ fails, try NaH. Ensure the base is anhydrous. 2. Switch to a polar aprotic solvent like DMF or DMSO. 3. Gently heat the reaction to 40-60 °C while monitoring by TLC/LC-MS. 4. Verify the purity of your reagents by NMR, MS, or titration before use. |
| Formation of a Dark, Tarry Mixture | 1. Quaternization of Pyridine Nitrogen: The pyridine nitrogen itself can act as a nucleophile, attacking the chloromethyl group of another molecule, leading to polymerization.[10] 2. High Reaction Temperature: Promotes side reactions and decomposition. 3. Solvent Decomposition: DMF can decompose in the presence of strong bases at elevated temperatures. | 1. Run the reaction at a lower temperature. The chloromethyl groups are highly reactive, and high heat is often unnecessary. 2. Maintain a higher dilution to reduce the probability of intermolecular side reactions. 3. Add the electrophile slowly to a solution of the activated nucleophile to maintain a low instantaneous concentration of the electrophile. |
| Product is Water-Soluble and Difficult to Extract | 1. Highly Polar Product: The introduction of two polar functional groups and the basic pyridine nitrogen can lead to high water solubility. 2. Salt Formation: The product may be protonated by an acidic workup, forming a highly water-soluble salt. | 1. Perform extraction under basic conditions (e.g., pH 9-10) to ensure the pyridine nitrogen is deprotonated. 2. Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of DCM/isopropanol. 3. Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" the product. 4. Evaporate the aqueous layer and extract the resulting solid if other methods fail. |
Section 3: Standard Experimental Protocols
Disclaimer: These are general protocols and should be adapted based on the specific nucleophile and laboratory safety procedures. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.[11]
Protocol 1: Synthesis of 3,5-Bis(phenoxymethyl)pyridine (Oxygen Nucleophile)
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq). Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous DMF.
-
Nucleophile Activation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of phenol (2.2 eq) in anhydrous DMF. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Reaction: Re-cool the mixture to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise over 20-30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice water. A solid product should precipitate. If not, extract the aqueous layer with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Synthesis of 3,5-Bis(aminomethyl)pyridine via Gabriel Synthesis (Nitrogen Nucleophile)
-
Step A: Alkylation
-
Setup: In a round-bottom flask, suspend potassium phthalimide (2.2 eq) in anhydrous DMF.
-
Reaction: Add a solution of this compound (1.0 eq) in DMF. Heat the mixture to 60-80 °C and stir for 12-24 hours.
-
Monitoring & Work-up: Monitor by TLC/LC-MS for the disappearance of the starting material. Once complete, cool the reaction mixture and pour it into ice water. The N,N'-(pyridine-3,5-diylbis(methylene))diphthalimide product will precipitate as a solid. Filter, wash with water, and dry. This intermediate is often pure enough for the next step.
-
-
Step B: Hydrazinolysis [7]
-
Setup: Suspend the diphthalimide intermediate from Step A in ethanol or a THF/ethanol mixture.
-
Reaction: Add hydrazine monohydrate (2.5 - 5.0 eq) and heat the mixture to reflux for 4-6 hours. A thick white precipitate of phthalhydrazide will form.
-
Work-up: Cool the mixture to room temperature. Acidify with aqueous HCl to dissolve the amine product and ensure complete precipitation of the phthalhydrazide byproduct. Filter off the solid phthalhydrazide.
-
Isolation: Make the filtrate basic with aqueous NaOH and extract the free amine product with dichloromethane. Dry the organic layers over Na₂SO₄, filter, and concentrate to yield 3,5-bis(aminomethyl)pyridine.[12]
-
Section 4: Visual Guides & Workflows
General Reaction Scheme
The core transformation involves the displacement of two chloride leaving groups by a nucleophile.
Caption: General SN2 reaction on this compound.
Standard Experimental Workflow
This diagram outlines the logical flow from reaction setup to final product characterization.
Caption: A typical experimental workflow for nucleophilic substitution.
Troubleshooting Logic Flowchart
Use this flowchart to diagnose and solve common experimental issues.
Caption: A logical flowchart for troubleshooting common reaction failures.
References
-
Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved January 17, 2026, from [Link]
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved January 17, 2026, from [Link]
-
Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Retrieved January 17, 2026, from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved January 17, 2026, from [Link]
-
Quora. (2018, March 4). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Retrieved January 17, 2026, from [Link]
-
YouTube. (2022, June 2). Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved January 17, 2026, from [Link]
-
Reddit. (2020, August 9). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic? Retrieved January 17, 2026, from [Link]
-
Advent Chembio. (n.d.). 3,5-Bis(aminomethyl)pyridine dihydrochloride, 95%. Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (n.d.). SN2 Substitution Practice Problems. Retrieved January 17, 2026, from [Link]
-
YouTube. (2022, March 22). Can You Solve These SN2 Problems? Retrieved January 17, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN2 Substitution Practice Problems [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. echemi.com [echemi.com]
- 12. | Advent [adventchembio.com]
Identifying byproducts in the synthesis of macrocycles from 3,5-Bis(chloromethyl)pyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of macrocycles utilizing 3,5-bis(chloromethyl)pyridine as a key building block. Our focus is on anticipating and resolving common experimental challenges, particularly the identification and mitigation of byproducts, to enhance the efficiency and success of your synthetic endeavors.
Introduction: The Challenge of Macrocyclization
The synthesis of macrocycles, cyclic molecules with rings of 12 or more atoms, is a pivotal process in drug discovery and materials science.[1] this compound is a versatile building block, offering two reactive electrophilic sites for the construction of pyridinophane macrocycles. However, the inherent challenge in macrocyclization lies in favoring the desired intramolecular reaction to form the monomeric macrocycle ([1+1] adduct) over competing intermolecular reactions that lead to oligomeric and polymeric byproducts. This guide is structured to address these challenges in a practical, question-and-answer format, grounded in established chemical principles.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of the Desired [1+1] Macrocycle and Presence of High Molecular Weight Species
Question: My reaction is producing a significant amount of a high molecular weight, often insoluble, white solid, and the yield of my target [1+1] macrocycle is very low. What is happening and how can I fix it?
Answer: This is the most common issue in this type of macrocyclization. The high molecular weight material consists of linear oligomers and polymers, which are formed when molecules of this compound and your nucleophile (e.g., a diamine) react with each other in an intermolecular fashion instead of cyclizing.
Causality: The fundamental principle at play is the competition between intramolecular and intermolecular reactions. High concentrations of reactants favor intermolecular reactions, as reactive molecules are more likely to encounter each other before they can cyclize.
Troubleshooting Steps:
-
High-Dilution Conditions: This is the most critical parameter. By significantly lowering the concentration of your reactants, you increase the probability of the two ends of the same linear precursor finding each other to cyclize.
-
Expert Insight: A common starting point for macrocyclization is a reactant concentration of 0.001–0.01 M.[2] It is often beneficial to add the reactants slowly over a long period (e.g., 8-24 hours) to a large volume of solvent using a syringe pump. This maintains a pseudo-low concentration throughout the reaction.
-
-
Solvent Choice: The solvent can influence the conformation of the linear precursor. A solvent that encourages a folded or "U-shaped" conformation can pre-organize the molecule for cyclization.
-
Expert Insight: While common solvents like acetonitrile and DMF are often used, consider solvents that may promote pre-organization through hydrogen bonding or solvophobic effects. The choice is highly substrate-dependent and may require screening.
-
-
Reaction Temperature: The effect of temperature can be complex. Higher temperatures can provide the activation energy for cyclization but may also increase the rate of competing side reactions.
-
Expert Insight: It is advisable to start at room temperature and adjust as needed. Sometimes, lower temperatures can favor the desired intramolecular cyclization by reducing the kinetic energy of the molecules, thus slowing down intermolecular collisions.
-
Issue 2: My Mass Spectrum Shows Multiple Peaks with Repeating Mass Units
Question: I've isolated a product mixture, and the mass spectrum shows a series of peaks, each separated by the mass of the starting materials (this compound + diamine). What are these?
Answer: You are observing a series of cyclic oligomers. The peak corresponding to your desired [1+1] macrocycle will be accompanied by peaks for the [2+2], [3+3], and potentially larger cyclic adducts.
Causality: These oligomeric macrocycles are formed when two, three, or more units of the linear precursor combine before cyclizing. For example, a [2+2] macrocycle is formed from two molecules of this compound and two molecules of the diamine.
Troubleshooting Steps:
-
Revisit High-Dilution: The formation of cyclic oligomers is a clear indication that the reactant concentration is too high. Implement or enhance the high-dilution and slow-addition techniques described in Issue 1.
-
Template-Assisted Synthesis: In some cases, a metal cation can act as a template, coordinating to heteroatoms in the linear precursor and holding it in a conformation that favors the formation of a specific-sized macrocycle.
-
Expert Insight: While more advanced, the use of template ions like alkali metals or transition metals can significantly improve the yield of the desired macrocycle. The choice of the template ion depends on the desired ring size and the nature of the coordinating atoms in your nucleophile.
-
Issue 3: My NMR Spectrum is Complex and Shows Unexpected Signals, or My Product Degrades During Workup
Question: My product's NMR spectrum has unexpected peaks, or I seem to lose my product during aqueous workup. What are the possible side reactions?
Answer: Besides oligomerization, other side reactions can occur, leading to a complex product mixture or product degradation.
Potential Side Reactions and Solutions:
-
Hydrolysis of Chloromethyl Groups: The chloromethyl groups are susceptible to hydrolysis, especially in the presence of water and a base, to form hydroxymethyl groups (-CH₂OH).
-
Prevention: Ensure all reactants, solvents, and glassware are scrupulously dry. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting Workup: If you suspect hydrolysis during workup, minimize contact with water and consider non-aqueous workup procedures.
-
-
Reaction with Solvent: Some solvents can react with the electrophilic chloromethyl groups. For example, dichloromethane can react with amines at elevated temperatures.[3]
-
Prevention: Choose a relatively inert solvent for your reaction. Acetonitrile, THF, and DMF are common choices, but their purity and dryness are paramount.
-
-
Reaction with Base: While a base is necessary to neutralize the HCl generated during the reaction and to deprotonate the nucleophile, it can also participate in side reactions.
-
Expert Insight: Use a non-nucleophilic base, such as potassium carbonate or proton sponge, to minimize side reactions. The base should be finely powdered and dried before use to maximize its surface area and prevent introducing water.
-
Data Presentation
| Byproduct Type | Common Cause(s) | Primary Prevention Strategy | Key Analytical Signature(s) |
| Linear Oligomers/Polymers | High reactant concentration | High-dilution conditions; slow addition of reactants | Insoluble material; broad signals in ¹H NMR; broad molecular weight distribution by GPC. |
| Cyclic Oligomers ([n+n]) | Moderately high reactant concentration | High-dilution conditions; template-assisted synthesis | Series of peaks in mass spectrum with repeating mass units. |
| Hydrolyzed Products | Presence of water | Use of anhydrous reagents and solvents; inert atmosphere | Peaks corresponding to -CH₂OH in ¹H and ¹³C NMR; changes in mass spectrum. |
| Solvent Adducts | Reactive solvent (e.g., DCM with amines at high temp.) | Use of inert solvents (e.g., acetonitrile, THF) | Unexpected peaks in NMR and mass spectrum corresponding to the addition of a solvent fragment. |
Experimental Protocols
Protocol 1: General Synthesis of a [1+1] Pyridinophane Macrocycle
This protocol is a representative procedure and should be adapted based on the specific diamine used.
Materials:
-
This compound
-
Diamine (e.g., 1,3-diaminopropane)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous acetonitrile (e.g., 500 mL for a 1 mmol scale reaction to achieve a concentration of ~0.002 M).
-
Addition of Base: Add a large excess of anhydrous potassium carbonate (e.g., 10 equivalents) to the solvent.
-
Reactant Solutions: Prepare two separate solutions in anhydrous acetonitrile:
-
Solution A: this compound (1.0 eq)
-
Solution B: Diamine (1.0 eq)
-
-
Slow Addition: Using two separate syringe pumps, add Solution A and Solution B simultaneously to the stirred suspension of potassium carbonate in acetonitrile over a period of 12 hours at room temperature.
-
Reaction: After the addition is complete, stir the reaction mixture for an additional 24 hours at room temperature.
-
Workup:
-
Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
-
Wash the solids with acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure. .
-
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude product mixture
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., a gradient of dichloromethane/methanol or hexane/ethyl acetate, often with a small percentage of triethylamine to reduce peak tailing of the basic pyridine compounds)
-
Glass column, flasks, etc.
Procedure:
-
TLC Analysis: Determine an appropriate eluent system for separation using Thin Layer Chromatography (TLC). The desired [1+1] macrocycle should have an Rf value of ~0.2-0.3 for good separation. Oligomeric byproducts will typically have lower Rf values.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet or dry packing method).[4][5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the column.[4]
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) is often necessary to separate the desired macrocycle from the more polar oligomers.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure [1+1] macrocycle and remove the solvent under reduced pressure.
Protocol 3: Characterization of Polymeric Byproducts by Gel Permeation Chromatography (GPC)
Principle: GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules (polymers) elute from the column faster than smaller molecules.[6][7] This allows for the determination of the molecular weight distribution of the polymeric byproducts.
Procedure:
-
Sample Preparation: Dissolve a sample of the crude reaction mixture or the isolated high molecular weight byproduct in a suitable solvent that is also the GPC mobile phase (e.g., THF, DMF). The solution should be filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Instrumentation:
-
GPC system equipped with a pump, injector, a set of columns appropriate for the expected molecular weight range, and a detector (typically a refractive index (RI) detector).
-
For more detailed analysis, a multi-angle light scattering (MALS) detector can be coupled with the GPC (GPC-MALS) to determine the absolute molecular weight without the need for column calibration with standards.[8]
-
-
Analysis:
-
Inject the prepared sample into the GPC system.
-
The resulting chromatogram will show the distribution of molecular sizes. The desired macrocycle and smaller oligomers will appear as sharp peaks at longer retention times, while the polymeric byproducts will appear as a broad peak at shorter retention times.
-
The molecular weight distribution (including number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI)) of the polymeric fraction can be calculated from the chromatogram, usually with the help of specialized software.
-
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Competing reaction pathways in macrocyclization.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low macrocycle yield.
References
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). 39059 PDFs | Review articles in GPC. Retrieved from [Link]
-
Jackson, C., & Schaller, C. (1999). Gel Permeation Chromatography Coupled to Fourier Transform Mass Spectrometry for Polymer Characterization. In Controlled Radical Polymerization (ACS Symposium Series, Vol. 768, pp. 238–251). American Chemical Society. [Link]
-
Agilent Technologies. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Retrieved from [Link]
- Rafiei, J., & Amlashi, E. (2011). Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol. Iranian Journal of Organic Chemistry, 3(3), 675-679.
-
University of Cambridge. (n.d.). How to run a column. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]
-
Jordi, M. (2018, December 19). The Working Principles of Gel Permeation Chromatography. RQM+. [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
Alfa Chemistry. (2023, August 25). How GPC-MALS Works: From Polymers to Biopharmaceuticals [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 551-553.
-
Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2007). MCR-synthesis and applications in drug discovery. Molecular diversity, 11(2-4), 171–186. [Link]
- Rezzonico, B., & Grignon-Dubois, M. (1994). An Efficient Synthesis of 2,6-Bis(chloromethyl)pyridine and a (5.5)(2,6)Pyridinophane Disulfite. Journal of Chemical Research, Synopses, (4), 142-143.
-
Gao, Y., & Yuan, C. (2013). Macrocyclic drugs and synthetic methodologies toward macrocycles. Molecules (Basel, Switzerland), 18(6), 6230–6262. [Link]
-
Wyatt Technology. (n.d.). Polymer Characterization by GPC, Light Scattering, Viscosity. Retrieved from [Link]
-
Zhang, W., & Li, G. (Eds.). (2021). Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles. MDPI. [Link]
-
Sciencemadness.org. (2017, July 20). Use of K2CO3 instead of pyridine etc. as sacrificial base acid halide Ar-OH. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 10). Dichloromethane. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
Sources
Troubleshooting low reactivity of 3,5-Bis(chloromethyl)pyridine
Welcome to the technical support center for 3,5-Bis(chloromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the reactivity of this versatile but sometimes challenging bifunctional reagent. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic strategies.
Part 1: Understanding the Reagent: Fundamentals & First Principles
This section addresses the most common root causes of failed or low-yielding reactions: the state of the starting material itself.
Q1: My reaction with this compound is sluggish or failing completely. I suspect the starting material. What should I check first?
A1: This is the correct first step in troubleshooting. The issue often lies with the integrity of the reagent rather than the reaction conditions. This compound, like many benzylic-type halides, is susceptible to degradation.
Root Cause Analysis:
-
Hydrolysis: The chloromethyl groups are sensitive to moisture. Exposure to atmospheric humidity can lead to the formation of the corresponding hydroxymethyl or even ether linkages between molecules, rendering the reagent inert for your desired nucleophilic substitution. Proper storage is critical; the reagent should be kept in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen or argon.[1][2]
-
Oligomerization/Polymerization: The pyridine nitrogen is inherently nucleophilic. Over time, or when exposed to heat, one molecule can react with another in an intermolecular quaternization reaction (a type of Menschutkin reaction), leading to the formation of oligomeric or polymeric salts.[3] This is a common aging pathway that consumes the active reagent.
-
Purity of Commercial Batches: Always verify the purity of a new bottle, especially if it's from a new supplier. While reputable suppliers provide high-quality material, batch-to-batch variability can occur.
Recommended Actions:
-
Purity Assessment: Before use, especially with an older bottle or for a critical reaction, run a quick purity check. A proton NMR (¹H NMR) is ideal. Look for the characteristic singlets of the chloromethyl protons (CH₂Cl) and the aromatic protons. The appearance of new, complex signals or broad peaks may indicate degradation.
-
Solubility Test: Degraded material, particularly polymers, will have significantly lower solubility in common organic solvents compared to the pure monomer. If you observe insoluble material in your reaction solvent where it should be fully dissolved, this is a strong indicator of degradation.
-
Proper Handling: Handle the solid reagent in a glove box or under a stream of inert gas to minimize exposure to moisture.[4][5][6] Use dry solvents and glassware for your reactions.
Part 2: Troubleshooting Nucleophilic Substitution Reactions
This is the most common application for this compound. Low reactivity here is a frequent challenge.
Q2: I've confirmed my starting material is pure, but my nucleophilic substitution reaction still shows low conversion. Why is this reagent less reactive than benzyl chloride?
A2: This is an excellent question that gets to the heart of the molecule's electronic nature. While the chloromethyl groups are structurally similar to that of benzyl chloride, the electronic influence of the pyridine ring is profoundly different.
Mechanistic Explanation: The reactivity of benzylic halides in Sₙ2 reactions is dictated by the stability of the transition state. In this compound, the electron-withdrawing pyridine ring, particularly the nitrogen atom, exerts a strong inductive effect. This effect pulls electron density away from the chloromethyl carbons, making them more electrophilic but also destabilizing the transition state of an Sₙ2 reaction.
Unlike the 2- and 4-isomers, the 3-position cannot delocalize charge onto the nitrogen atom via resonance, a key factor that would otherwise stabilize the transition state.[7][8] Consequently, the activation energy for nucleophilic attack is higher compared to both benzyl chloride and its 2-/4-pyridine analogues, resulting in slower reaction rates.[7]
Logical Troubleshooting Workflow for Low Reactivity
The following workflow can help systematically diagnose and solve reactivity issues.
Caption: A systematic workflow for troubleshooting low reactivity.
Q3: How can I actively increase the reactivity of the chloromethyl groups?
A3: Several strategies can be employed to overcome the inherent low reactivity:
-
In Situ Halide Exchange (Finkelstein Reaction): This is often the most effective method. Add a catalytic amount (10-20 mol%) or even a full equivalent of sodium iodide (NaI) or potassium iodide (KI) to your reaction. The iodide ion is a much better nucleophile and leaving group than chloride. It will displace the chloride to form the more reactive 3,5-bis(iodomethyl)pyridine in situ, which then reacts more rapidly with your primary nucleophile. Acetonitrile is an excellent solvent for this as it solubilizes NaI while the resulting NaCl precipitates, driving the equilibrium.
-
Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or Acetonitrile.[9] These solvents are effective at solvating the cation of your nucleophile's salt but do not hydrogen-bond with the nucleophile itself, thus preserving its reactivity.
-
Temperature: Cautiously increasing the reaction temperature can significantly increase the rate. However, be aware that higher temperatures also accelerate side reactions, particularly the intermolecular quaternization mentioned earlier. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
Q4: I am seeing multiple products in my reaction, including a baseline smear on my TLC plate. What is happening?
A4: This classic symptom points directly to the self-reaction or polymerization of the starting material.
Mechanistic Explanation: Under basic conditions, or even with nucleophiles that are also bases (like amines), the pyridine nitrogen can attack one of the electrophilic chloromethyl carbons of another molecule. This forms a pyridinium salt. This new molecule still has a reactive chloromethyl group, which can be attacked by another pyridine, and so on, leading to a mixture of oligomers and polymers. These charged, high-molecular-weight species often appear as a baseline smear on a TLC plate.
Desired Reaction vs. Competing Side Reaction
Caption: The desired reaction competes with intermolecular self-reaction.
Mitigation Strategies:
-
Use a Non-Nucleophilic Base: If your nucleophile requires deprotonation, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or DBU instead of bases like triethylamine or pyridine, which can also act as nucleophiles.
-
Control Stoichiometry and Addition Order: Use your primary nucleophile in slight excess. Consider slow addition of the this compound to a solution of the nucleophile. This maintains a high concentration of your desired nucleophile relative to the electrophile, favoring the intended reaction over self-reaction.
-
Lower Temperatures: As mentioned, lower temperatures will disfavor the quaternization side reaction, which typically has a higher activation energy.
Part 3: Experimental Protocols & Data
To provide a practical framework, here is a generalized protocol and a table summarizing key reaction parameters.
Reference Protocol: Bis-alkylation of a Secondary Amine
This protocol provides a starting point for optimization.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (2.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Sodium Iodide (NaI) (0.2 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the secondary amine, potassium carbonate, and sodium iodide.
-
Add anhydrous acetonitrile and stir the resulting suspension at room temperature for 15 minutes.
-
Add this compound hydrochloride in one portion.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,5-bis((morpholin-4-yl)methyl)pyridine.
Table 1: Influence of Parameters on Nucleophilic Substitution
This table summarizes the causal effects of changing key variables in your reaction setup.
| Parameter | Condition | Expected Outcome | Rationale & Causality |
| Solvent | Toluene | Low Yield | Non-polar; poor at stabilizing charged intermediates/transition states. |
| THF | Moderate Yield | Moderately polar; better than non-polar solvents. | |
| Acetonitrile | Good to High Yield | Polar aprotic; effectively solvates counter-ions and promotes Sₙ2 kinetics.[9] | |
| DMF/DMSO | High Yield | Highly polar aprotic; excellent for Sₙ2 but can be difficult to remove during workup. | |
| Base | Triethylamine | Side Products | Nucleophilic; can compete with the primary nucleophile and cause quaternization.[10] |
| K₂CO₃ / Cs₂CO₃ | Clean Reaction | Heterogeneous base; low nucleophilicity, effective at deprotonating many nucleophiles. | |
| NaH | Clean Reaction | Strong, non-nucleophilic base; ideal for deprotonating alcohols and thiols. Requires careful handling.[9] | |
| Catalyst | None | Slow Reaction | Inherent reactivity of the chloride is low.[7] |
| NaI / KI (cat.) | Fast Reaction | In situ generation of the more reactive iodide intermediate via the Finkelstein reaction. | |
| Temperature | 25 °C | Very Slow | May be insufficient thermal energy to overcome the activation barrier. |
| 50-80 °C | Optimal Rate | A good balance for increasing reaction rate without significant byproduct formation. | |
| >100 °C | Side Products | High temperatures can promote elimination and polymerization/quaternization side reactions.[11] |
References
- Apollo Scientific. 3-(Chloromethyl)
- Sci-Hub. ChemInform Abstract: Abnormal Nucleophilic Substitution in 3‐Trichloromethylpyridine, Its N‐ Oxide and 3,5‐Bis(trichloromethyl)pyridine.
- Echemi. 3,5-bis(chloromethyl)
- CAMEO Chemicals. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.
- TCI Chemicals. SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride.
- ChemicalBook. 3,5-bis(chloromethyl)
- Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
- Sci-Hub. Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine.
- Pearson. Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems.
- Benchchem.
- Benchchem. Technical Support Center: Optimizing Reaction Conditions for 3,5-Dichloro-2-(trichloromethyl)pyridine.
- Autech Industry Co.,Ltd. CAS No.1210824-61-5 | this compound Hydrochloride.
- ResearchGate. Menschutkin reaction of the benzyl bromide 3 with pyridine.
- Google Patents. CN104557683B - The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines.
- Química Organica.org. Nucleophilic substitution reactions in pyridine.
- Benchchem. An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine.
- Google Patents. US5942625A - Preparation of chloromethylpyridine hydrochlorides.
- PubChem. This compound.
- ACS Publications. Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.
- MDPI. Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos.
- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- Oriental Journal of Chemistry. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
- ResearchGate. Nucleophilic substitution of a pyridine ring | Download Scientific Diagram.
- Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)pyridine.
- LGC Standards. This compound Hydrochloride.
- ResearchGate. Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.
- ACS Publications.
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Removal of unreacted 3,5-Bis(chloromethyl)pyridine from reaction mixtures
Technical Support Center: 3,5-Bis(chloromethyl)pyridine
Welcome to the technical support center for handling this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive bifunctional electrophile. Unreacted this compound in a reaction mixture can complicate downstream processing and compromise the purity of your target compound. This document provides in-depth troubleshooting guides and methodologies to effectively detect, quench, and remove this reagent.
Understanding the Challenge: Chemical Properties
This compound is a derivative of pyridine containing two chloromethyl groups, which act as potent electrophilic sites.[1] These groups are susceptible to nucleophilic substitution (typically SN2), making the molecule an excellent linker or building block for introducing a pyridine-3,5-dimethylene bridge.[2][3] However, this high reactivity is also the primary challenge in its removal.
-
High Reactivity: The benzylic-like chlorides are excellent leaving groups, readily reacting with a wide range of nucleophiles (amines, thiols, alcohols, etc.).[2][3]
-
Polarity: The pyridine nitrogen imparts a degree of polarity, which can lead to overlapping retention times with polar products during normal-phase chromatography.
-
Potential for Oligomerization: As a bifunctional molecule, it can react with nucleophilic products or reagents to form oligomeric byproducts, further complicating purification.
Troubleshooting Guide: Q&A Format
This section addresses common issues encountered during the workup and purification of reactions involving this compound.
Question 1: My TLC/LCMS analysis shows a significant amount of unreacted starting material after the reaction is complete. What is my first and safest step to remove it?
Answer: The most robust initial step is to selectively quench the unreacted this compound by converting it into a more polar, easily separable species. The choice of quenching agent depends on the stability of your desired product.
-
For Base-Stable Products: Aqueous Basic Wash
-
Mechanism: A mild aqueous base (e.g., 1M NaHCO₃ or K₂CO₃ solution) will hydrolyze the reactive chloromethyl groups to the corresponding hydroxymethyl groups. The resulting diol is significantly more polar and will readily partition into the aqueous layer during an extraction.
-
Why it works: You are transforming a moderately polar, organic-soluble electrophile into a highly polar, water-soluble diol, making separation via liquid-liquid extraction trivial.
-
Caution: Ensure your product is stable to basic conditions. If your product contains sensitive esters or other base-labile functional groups, this method should be avoided.
-
-
For Base-Sensitive Products: Nucleophilic Quenching
-
Mechanism: Add a simple, water-soluble nucleophile to the reaction mixture. Reagents like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) are excellent choices.[4] These will react with the chloromethyl groups to form highly polar sulfonate salts, which are easily removed with an aqueous wash.
-
Why it works: Similar to hydrolysis, this method drastically increases the polarity of the contaminant, facilitating its removal into an aqueous phase. These quenching agents are generally non-basic and compatible with a wider range of functional groups.
-
Question 2: I've tried aqueous washes, but I still see residual this compound co-eluting with my product during column chromatography. What are my options?
Answer: Co-elution indicates that the polarity difference between your product and the starting material is insufficient for effective separation by standard chromatography. In this scenario, a more selective removal technique is required, such as using a scavenger resin.
-
Scavenger Resins: The "Solid-Phase" Quench
-
Mechanism: Scavenger resins are solid-supported reagents with functional groups designed to react with and covalently bind specific classes of molecules.[5][6] For an electrophile like this compound, a nucleophilic resin is ideal.
-
Recommended Resins:
-
Tris(2-aminoethyl)amine (TAEA) functionalized resin: This resin presents a high density of primary amine nucleophiles that will rapidly and irreversibly react with the chloromethyl groups.[7]
-
Thiol-functionalized resin: An excellent soft nucleophile for reacting with soft electrophiles like benzylic chlorides.[7]
-
-
Why it works: The unreacted starting material becomes covalently attached to the solid polymer beads. The desired product remains in solution, and the resin-bound impurity is simply removed by filtration.[8] This avoids the need for chromatography altogether for this specific impurity.
-
Question 3: How can I confirm that the unreacted this compound has been successfully removed?
Answer: Verification is a critical step. Do not rely on a single technique.
-
Thin-Layer Chromatography (TLC): Before and after your chosen removal method, run a TLC. Co-spot the crude mixture with a reference spot of pure this compound. The disappearance of the starting material spot is a strong qualitative indicator of removal.
-
¹H NMR Spectroscopy: The most definitive method. The chloromethyl protons of this compound give a characteristic sharp singlet in the ¹H NMR spectrum, typically around δ 4.6-4.8 ppm (in CDCl₃). The absence of this signal in the crude product's NMR spectrum confirms its removal.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique. Monitor the reaction mixture for the mass corresponding to the starting material (M+H⁺ or other adducts). This can provide quantitative data on the level of residual starting material.
Core Methodologies: Step-by-Step Protocols
Protocol 1: Removal via Nucleophilic Scavenger Resin
This protocol is recommended when aqueous extraction is ineffective or when the product is sensitive.
-
Reaction Completion: Ensure your primary reaction has gone to completion as monitored by TLC or LC-MS.
-
Solvent Selection: If the reaction was performed in a solvent incompatible with the resin (e.g., protic solvents for some resins), evaporate the solvent and redissolve the crude mixture in a suitable solvent like Dichloromethane (DCM)[9] or Tetrahydrofuran (THF).
-
Resin Addition: Add 2-3 equivalents (relative to the initial excess of this compound) of a suitable nucleophilic scavenger resin (e.g., ISOLUTE® Si-Trisamine).[7]
-
Incubation: Gently agitate the slurry at room temperature for 2-4 hours. Reaction time may be extended or gentle heating may be applied if necessary, but monitor for product stability.
-
Monitoring: Periodically take a small aliquot of the solution (filter it to remove resin beads) and check for the presence of the starting material by TLC or LC-MS.
-
Filtration: Once the starting material is consumed, filter the mixture through a plug of celite or a fritted funnel to remove the resin beads.
-
Rinsing: Wash the resin beads with a small amount of the reaction solvent (e.g., DCM) to recover any adsorbed product.
-
Concentration & Verification: Combine the filtrate and washes, concentrate under reduced pressure, and verify the absence of the starting material by ¹H NMR.
Data Summary Table: Comparison of Removal Methods
| Method | Principle | Pros | Cons | Best For |
| Aqueous Base Wash | Hydrolysis | Fast, inexpensive, high capacity. | Product must be base-stable; may not be 100% effective. | Robust, base-stable products where starting material is used in large excess. |
| Nucleophilic Quench | Conversion to Salt | Fast, mild conditions, high capacity. | Introduces another reagent that needs to be washed out. | Products with base-sensitive functional groups (e.g., esters). |
| Scavenger Resin | Covalent Sequestration | Highly selective; simple filtration workup; high purity.[5][8] | Resins can be expensive; lower capacity; requires agitation time. | Co-elution issues; final purification step for high-value compounds. |
| Recrystallization | Differential Solubility | Can provide very high purity product. | Product must be a solid; requires significant solubility difference; potential for yield loss. | Crystalline products where the impurity is present at <10% level. |
Visual Workflow and Diagrams
Decision-Making Workflow for Removal
This diagram outlines the logical steps for choosing the appropriate removal method.
Caption: Decision tree for selecting a purification strategy.
Quenching Reaction Diagram
This diagram illustrates the reaction of this compound with a nucleophilic scavenger resin.
Caption: Immobilization of this compound on a scavenger resin.
Frequently Asked Questions (FAQs)
-
Q: Can I use a strong base like NaOH to quench the reaction?
-
Q: My product is an amine. Will it react with the unreacted this compound during workup?
-
A: Yes, this is a significant risk. If your product is nucleophilic (like a primary or secondary amine), it can react with the bifunctional starting material to form dimers or oligomers. This is a primary reason to use a quenching or scavenging step before concentrating the reaction mixture.
-
-
Q: Are there any specific safety precautions for handling this compound?
References
-
This compound | C7H7Cl2N. PubChem, National Center for Biotechnology Information. [Link]
-
Scavenger Resins. Amerigo Scientific. [Link]
-
Metal scavengers for organic purification. Biotage. [Link]
-
Scavenger resin. Wikipedia. [Link]
-
Abnormal Nucleophilic Substitution in 3‐Trichloromethylpyridine, Its N‐ Oxide and 3,5‐Bis(trichloromethyl)pyridine. Sci-Hub. [Link]
-
High-loading scavenger resins for combinatorial chemistry. ResearchGate. [Link]
-
Strategies in organic synthesis. Wipf Group, University of Pittsburgh. [Link]
- Method and system for removing alkyl halides
- Method for removing unreacted electrophiles
- Preparation of chloromethylpyridine hydrochlorides.
-
Removing free alkylating reagent from a reaction mixture. ResearchGate. [Link]
-
This compound. Pharmaffiliates. [Link]
-
CAS No.1210824-61-5 | this compound Hydrochloride. Globalchem-api.com. [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. MDPI. [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Semantic Scholar. [Link]
-
Elimination reactions. Lumen Learning. [Link]
-
Dichloromethane. Wikipedia. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif. PubMed Central. [Link]
- The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines.
-
The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. ResearchGate. [Link]
- Preparation of 2-(Chloromethyl)pyridine.
-
Elimination of Alkyl Halides. Chemistry LibreTexts. [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals. Spartan Model. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
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- 13. This compound Hydrochloride [lgcstandards.com]
Technical Support Center: Managing Quaternary Ammonium Salt Byproducts
Welcome to the technical support center for managing the formation of quaternary ammonium salts as byproducts in N-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with over-alkylation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic strategies, minimize unwanted side reactions, and effectively purify your target compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My N-alkylation reaction is producing a high percentage of the quaternary ammonium salt byproduct. How can I minimize its formation?
This is the most common issue in N-alkylation of primary and secondary amines. The root cause is that the desired tertiary amine product is often more nucleophilic and less sterically hindered than the secondary amine starting material, leading to a rapid second alkylation.[1][2][3][4] This "runaway" reaction consumes your desired product to form the quaternary salt.[4]
Core Strategy: Shift the reaction kinetics to favor mono-alkylation.
Here are several parameters you can adjust:
-
Control Stoichiometry: Use a large excess of the starting amine relative to the alkylating agent.[2][3] This statistically favors the alkylating agent reacting with the more abundant starting amine. A starting ratio of 2:1 (amine:alkylating agent) or higher is often recommended.[3]
-
Slow Addition of Alkylating Agent: This is a highly effective technique. By adding the alkylating agent slowly (e.g., via a syringe pump) over several hours, you maintain a very low concentration of the electrophile in the reaction flask.[2][3][5] This ensures it is more likely to encounter the starting amine rather than the newly formed product amine.
-
Lower the Reaction Temperature: Reducing the temperature can increase the selectivity of the reaction.[3] While this may slow down the overall reaction rate and require longer reaction times, it disproportionately slows the undesired second alkylation, thus improving the yield of your target tertiary amine.
Question 2: I've adjusted the stoichiometry, but my reaction is still sluggish and produces a mixture. What other reaction conditions should I optimize?
If controlling stoichiometry isn't sufficient, the interplay between your solvent, base, and the reactivity of your electrophile is the next critical area to investigate.
Core Strategy: Create an environment that maximizes the rate of the desired SN2 reaction while minimizing competing pathways.
-
Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF) are generally preferred for SN2 reactions.[2][3][6] They effectively solvate the cation of any intermediate salts without hydrogen bonding to the amine nucleophile, which would reduce its reactivity. The choice of solvent can also impact the solubility of the quaternary salt, potentially aiding in its removal.[7][8]
-
Choice of Base: The base is crucial for neutralizing the acid (HX) generated during the reaction. An ideal base should be non-nucleophilic to avoid competing with the amine in reacting with the alkylating agent.[2] Sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[2][3][9]
-
Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[6] If your reaction with an alkyl chloride is slow, switching to the corresponding bromide or iodide can significantly increase the rate. Alternatively, you can add a catalytic amount of sodium iodide (NaI) to the reaction with an alkyl chloride or bromide to generate the more reactive alkyl iodide in situ.[6]
Table 1: Summary of Reaction Parameter Adjustments
| Parameter | Recommendation for Minimizing Quaternization | Rationale |
| Stoichiometry | Use large excess of starting amine (≥ 2 equivalents) | Increases statistical probability of mono-alkylation.[3] |
| Addition Rate | Slow, dropwise addition of alkylating agent | Maintains low electrophile concentration, favoring reaction with the starting amine.[2][3] |
| Temperature | Lower the reaction temperature (e.g., 0 °C to RT) | Increases selectivity by disproportionately slowing the second alkylation.[3] |
| Solvent | Polar aprotic (e.g., DMF, MeCN, THF) | Accelerates SN2 reaction rate and avoids deactivating the nucleophile.[2][6] |
| Base | Non-nucleophilic, hindered base (e.g., K₂CO₃, DIPEA) | Neutralizes acid byproduct without competing in the alkylation.[2][3] |
| Alkylating Agent | Use more reactive halide (I > Br > Cl) or add catalytic NaI | Increases the rate of the desired SN2 reaction.[6] |
Question 3: My reaction is complete, but I am struggling to separate my desired tertiary amine from the highly polar quaternary ammonium salt byproduct. What purification strategies are effective?
The significant difference in polarity and charge between a neutral tertiary amine and a charged quaternary salt can be exploited for effective separation.
Core Strategy: Leverage the chemical differences (charge, polarity, solubility) between the product and the byproduct.
-
Aqueous Work-up / Acid-Base Extraction: This should be your first step. Quaternary ammonium salts are often highly soluble in water.[5] During a standard aqueous work-up, the salt will preferentially partition into the aqueous layer, while your more nonpolar tertiary amine remains in the organic layer. For a more rigorous separation, perform an acid-base extraction.
-
Column Chromatography: If co-solubility is an issue, column chromatography is a powerful tool. However, the basicity of amines can cause them to streak or bind irreversibly to standard silica gel.[6]
-
To mitigate this: Add a small amount (0.5-1%) of a volatile amine like triethylamine or ammonium hydroxide to your eluent. This masks the acidic silanol groups on the silica surface, leading to much better peak shape and separation.[6]
-
Alternatively, using a different stationary phase like alumina can be effective for purifying some quaternary ammonium salts and may be suitable for your tertiary amine.[10]
-
-
Crystallization: If your desired tertiary amine is a solid, crystallization can be an excellent method for purification, as the highly polar quaternary salt will likely remain in the mother liquor.
-
Precipitation/Washing: Sometimes, the quaternary salt can be precipitated from the reaction mixture by adding a nonpolar solvent like hexane or diethyl ether, allowing it to be removed by filtration.[11]
Frequently Asked Questions (FAQs)
Q1: Why exactly is the tertiary amine product often more nucleophilic than the secondary amine I started with?
This counterintuitive effect is a key driver of over-alkylation. The alkyl groups attached to the nitrogen atom are electron-donating. When you replace a hydrogen on a secondary amine with a third alkyl group to form the tertiary amine, the cumulative electron-donating effect of the three alkyl groups increases the electron density on the nitrogen atom. This makes its lone pair of electrons more available and more reactive towards electrophiles, thus increasing its nucleophilicity.[4] This electronic effect typically outweighs the minor increase in steric hindrance.[4]
Q2: How does steric hindrance influence the rate of quaternization?
Steric hindrance plays a crucial role and can be used to your advantage.[12] The SN2 reaction is highly sensitive to the bulkiness of both the nucleophile (the amine) and the electrophile (the alkylating agent).[12][13][14]
-
Bulky Amines: If the nitrogen atom is surrounded by large, bulky groups, it becomes physically difficult for the alkylating agent to approach and react. This slows down the rate of alkylation.[13][15]
-
Bulky Alkylating Agents: Similarly, a bulky alkylating agent (e.g., using tert-butyl bromide vs. methyl iodide) will react much more slowly.
You can leverage this by choosing starting materials or protecting groups that create significant steric bulk around the nitrogen, which can effectively prevent or dramatically slow the second alkylation step.[5]
Q3: Are there alternative synthetic methods that completely avoid the formation of quaternary ammonium salts?
Yes. When direct alkylation proves problematic, reductive amination is one of the most powerful and widely used alternatives for synthesizing tertiary amines from secondary amines.[5]
This two-step, one-pot process involves:
-
Reacting the secondary amine with an aldehyde or ketone to form a charged iminium ion intermediate.
-
Reducing this intermediate in situ with a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the tertiary amine.
Since this method does not involve alkyl halides and the reaction mechanism does not proceed through a nucleophilic substitution on the product, over-alkylation to the quaternary salt is not possible.[5]
Key Experimental Protocols
Protocol 1: Controlled Alkylation with Slow Addition
This protocol is designed to minimize quaternary salt formation by maintaining a relative excess of the amine compared to the alkylating agent throughout the reaction.[5]
-
Materials:
-
Secondary amine (2.5 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)
-
Non-nucleophilic base (e.g., K₂CO₃, 1.5 equivalents)
-
Syringe pump
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine and the base in the anhydrous solvent.
-
Cool the stirred mixture to 0 °C using an ice bath.
-
Load the alkyl halide into a syringe and place it on a syringe pump.
-
Add the alkyl halide dropwise to the stirred solution over a period of 2-4 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC or GC-MS.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
-
Protocol 2: Purification via Acid-Base Extraction
This protocol separates a basic tertiary amine from a neutral starting material and a permanently charged quaternary salt.
-
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
1 M Hydrochloric acid (HCl) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
-
Procedure:
-
Dissolve the crude reaction mixture in an appropriate organic solvent.
-
Transfer the solution to a separatory funnel and extract with 1 M HCl. The desired tertiary amine will be protonated and move to the aqueous layer, while unreacted starting materials may remain in the organic layer. The water-soluble quaternary salt will also be in the aqueous layer.
-
Separate the layers. Discard the organic layer (or save for analysis).
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities. Discard the organic wash.
-
Cool the aqueous layer in an ice bath and slowly add 1 M NaOH or saturated NaHCO₃ until the solution is basic (pH > 9). This deprotonates the tertiary ammonium salt, regenerating the neutral tertiary amine.
-
Extract the now-neutral tertiary amine from the aqueous layer with fresh organic solvent (3x).
-
Combine the organic extracts, wash with brine to remove residual water and salts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified tertiary amine. The quaternary salt byproduct remains in the final aqueous layer.
-
References
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- 29. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 30. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 32. researchgate.net [researchgate.net]
- 33. Amine alkylation - Wikipedia [en.wikipedia.org]
- 34. Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 35. thalesnano.com [thalesnano.com]
- 36. reddit.com [reddit.com]
Technical Support Center: HPLC Analysis for 3,5-Bis(chloromethyl)pyridine Reactions
Welcome to the technical support center for monitoring reactions involving 3,5-Bis(chloromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reactive intermediate. As a key building block in the synthesis of various pharmaceutical compounds, precise monitoring of its reactions is paramount to ensure yield, purity, and safety.[1][2] This document provides in-depth, field-proven insights into High-Performance Liquid Chromatography (HPLC) methods, presented in a practical question-and-answer format to address the specific challenges you may encounter.
The Chemistry: Why HPLC Monitoring is Critical
This compound is a highly reactive intermediate due to its two chloromethyl groups, which are susceptible to nucleophilic substitution. A typical application involves its reaction with various nucleophiles to form more complex molecules.[1] In-process monitoring by HPLC is essential to track the consumption of the starting material, the formation of the desired product, and the emergence of any impurities or side-products.
Below is a generalized reaction scheme that highlights the importance of chromatographic separation.
Caption: Generalized reaction pathway involving this compound.
Core HPLC Methodology: A Starting Point
A robust reversed-phase HPLC (RP-HPLC) method is the cornerstone of successful reaction monitoring. The following protocol is a validated starting point that can be optimized for your specific reaction mixture.
Experimental Protocol: RP-HPLC for Reaction Monitoring
-
Sample Preparation:
-
Carefully quench a small, representative aliquot of the reaction mixture (e.g., 50 µL) in a known volume of diluent (e.g., 950 µL of 50:50 Acetonitrile:Water). This immediately stops the reaction and prepares the sample for analysis.
-
Vortex the sample thoroughly.
-
Filter the sample through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial to remove any particulate matter that could clog the column.[3]
-
-
Chromatographic Conditions: The following conditions are designed to separate the relatively polar starting material from the more non-polar products.
Parameter Recommended Setting Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna, Zorbax Eclipse)[4][5] Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Flow Rate 1.0 mL/min[4][6] Column Temperature 30 °C Detection UV at 254 nm or 265 nm Injection Volume 10 µL Run Time ~15 minutes -
Gradient Elution Program: A gradient is often necessary to resolve early-eluting polar compounds from late-eluting non-polar compounds within a reasonable timeframe.
Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic) 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 15.0 95 5
HPLC Analysis Workflow
The entire process, from sampling to decision-making, follows a systematic workflow.
Caption: Standard workflow for HPLC reaction monitoring.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of pyridine derivatives.
Category 1: Peak Shape Problems
Q1: My peaks for this compound and related compounds are tailing severely. What is the cause and how can I fix it?
A1: Peak tailing is the most common issue when analyzing basic compounds like pyridine derivatives.[7]
-
Causality: The root cause is the interaction between the basic nitrogen atom on the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[7][8] This secondary interaction causes some analyte molecules to be retained longer than others, resulting in a "tail."
-
Solution Protocol:
-
Adjust Mobile Phase pH: Lower the mobile phase pH to between 2.5 and 3.5 using an acid modifier like formic acid or trifluoroacetic acid (TFA). At this low pH, the residual silanols are protonated (Si-OH) and less likely to interact with the protonated basic analyte (Py-H+).[7][9]
-
Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) (0.1-0.5%), to the mobile phase. TEA is a stronger base and will preferentially bind to the active silanol sites, effectively "shielding" them from your analyte.
-
Select a Modern Column: Use a high-purity, end-capped C18 column or a column specifically designed for basic compounds. These columns have a much lower concentration of residual silanols, minimizing the opportunity for tailing.
-
Q2: My peaks are fronting (leading edge is sloped). What should I investigate?
A2: Peak fronting is typically caused by two main issues:
-
Causality 1: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, causing molecules to travel through the column more quickly than expected.[9][10] This is especially common for the main reactant or product peak in a concentrated sample.
-
Solution: Dilute your sample further or reduce the injection volume.[10]
-
-
Causality 2: Sample Solvent Mismatch. If your sample is dissolved in a solvent that is significantly stronger (more organic content) than the initial mobile phase, the sample band will not focus properly at the head of the column.[7][9]
-
Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile).
-
Q3: I am observing split peaks. What could be the problem?
A3: Split peaks suggest that the sample band is being disrupted as it enters or travels through the column.
-
Causality & Solutions:
-
Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column, causing uneven flow and splitting the peak.[11] Try reversing the column and flushing it to waste (without connecting to the detector). If this doesn't work, the column may need to be replaced.[11]
-
Column Void: A void or channel can form in the packing material at the column inlet over time. This also disrupts the sample band. A new column is the only reliable solution.
-
Injector Issue: A malfunctioning injector rotor seal can cause sample to be introduced improperly, leading to split peaks.[12] This is a less common cause and should be investigated if the problem persists with a new column.
-
Category 2: Retention Time Issues
Q4: My retention times are slowly drifting to shorter times over a long sequence of injections. Why is this happening?
A4: A gradual, unidirectional drift in retention time is often related to the column or mobile phase.[3]
-
Causality & Solutions:
-
Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the initial mobile phase conditions before the first injection and between runs.[3][13] If equilibration is insufficient, the stationary phase chemistry will slowly change, affecting retention. Solution: Ensure your method includes an equilibration time of at least 10-15 column volumes.
-
Changing Mobile Phase Composition: If you are not using an online mixer, the more volatile component of your mobile phase (usually acetonitrile) can evaporate over time, making the mobile phase weaker and increasing retention times.[14] Conversely, absorption of CO2 can slightly acidify aqueous phases, changing selectivity. Solution: Prepare fresh mobile phase daily and keep bottles loosely capped to prevent a vacuum but minimize evaporation.[14]
-
Column Contamination: Strongly retained components from your reaction mixture can build up on the column, altering its chemistry and causing retention times to shift.[3][15] Solution: Implement a robust column wash at the end of the sequence with a strong solvent (like 100% Acetonitrile or Isopropanol).
-
Q5: My retention times are fluctuating randomly from run to run. What is the likely cause?
A5: Random fluctuations, as opposed to a steady drift, usually point to a hardware or system problem.
-
Causality & Solutions:
-
Pump Malfunction or Air Bubbles: The most common cause is inconsistent mobile phase delivery from the pump.[12] This can be due to worn pump seals or air bubbles in the system. Solution: Degas your mobile phase thoroughly. If the problem persists, purge the pump. If you still see pressure fluctuations, the pump seals may need replacement.
-
System Leaks: A small, often unnoticeable leak in the system can cause flow rate fluctuations and, consequently, retention time variability.[14] Solution: Carefully inspect all fittings, especially between the pump and the injector, for any signs of salt residue (from buffers) or moisture.
-
Inconsistent Column Temperature: If a column heater is not used, fluctuations in the ambient laboratory temperature can affect retention times.[3] Solution: Use a thermostatted column compartment to maintain a stable temperature.
-
Category 3: Baseline & Extraneous Peaks
Q6: I am seeing "ghost peaks" in my chromatograms, even when I inject a blank solvent. What are they and how do I get rid of them?
A6: Ghost peaks are unexpected signals that do not originate from your injected sample.[16][17] They are a common problem, especially in gradient analysis.[18]
-
Causality & Identification:
-
Contaminated Mobile Phase: Impurities in your solvents (even HPLC-grade) or water can accumulate on the column during the initial, highly aqueous conditions of a gradient.[18] When the organic percentage increases, these impurities are eluted as sharp peaks.
-
System Carryover: Residual sample from a previous injection can adsorb to surfaces in the injector needle, loop, or valve and then slowly leach out in subsequent runs.[19]
-
Identification: The easiest way to identify the source is to inject a blank (your mobile phase).[16] If the ghost peaks appear, they originate from the system or mobile phase, not the sample.[16][20]
-
-
Solution Protocol:
-
Use High-Purity Solvents: Always use fresh, HPLC-grade or MS-grade solvents and high-purity water (e.g., Milli-Q).[18]
-
Clean the System: Flush the entire system, including the injector, with a strong solvent like isopropanol.
-
Optimize Needle Wash: Ensure your autosampler's needle wash function is active and uses a strong, appropriate solvent to clean the needle surface between injections.[19]
-
Category 4: Stability and Quantitation
Q7: this compound is a reactive intermediate. Could it be degrading in my prepared sample vial while waiting in the autosampler?
A7: Yes, this is a valid and important concern. The chloromethyl groups are susceptible to hydrolysis, especially in the presence of water in the diluent.
-
Causality: The benzylic-like chlorides can react with water (solvolysis) to form the corresponding hydroxymethyl or even ether-linked dimers. This would lead to an underestimation of the starting material and the appearance of new impurity peaks. Pyridine derivatives can be susceptible to various degradation pathways.[21][22][23][24]
-
Solution & Verification:
-
Use an Autosampler Cooler: If available, keep your sample vials in a cooled autosampler (e.g., 4 °C) to slow down potential degradation.[19]
-
Conduct a Sample Stability Study: Prepare a sample and inject it immediately (T=0). Then, let the same vial sit in the autosampler for the maximum expected run time of your sequence (e.g., 8-12 hours) and inject it again. Compare the peak areas of your main components. A significant decrease in the starting material or an increase in impurities indicates instability.
-
Minimize Water in Diluent: If stability is a major issue, consider using a diluent with a higher percentage of acetonitrile, but be mindful of potential peak shape distortion (see Q2).
-
Q8: How can I be sure my HPLC method can separate the main compound from potential degradation products?
A8: You need to develop and validate a "stability-indicating" method. This is a method that can resolve the active pharmaceutical ingredient (API) from its degradation products.[6][25]
-
Forced Degradation Studies: This involves intentionally stressing your sample under various conditions to generate potential degradation products.[6] The goal is to see if any new peaks co-elute with your main peak.
-
Acid/Base Hydrolysis: Expose the sample to dilute HCl and dilute NaOH.
-
Oxidation: Expose the sample to dilute hydrogen peroxide.
-
Thermal Stress: Heat the sample (both solid and in solution).
-
Photolytic Stress: Expose the sample to UV light.
-
-
Analysis: Analyze the stressed samples with your HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main compound peak.[4][25]
Troubleshooting Decision Tree
When a problem arises, a systematic approach is key. Use this decision tree to guide your troubleshooting process.
Caption: A decision tree for systematic HPLC troubleshooting.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
- Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC.
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination.
- Hawach. (2025). Troubleshooting HPLC Column Retention Time Drift.
- Waters Corporation. (n.d.). What causes a “ghost” peak and what can I do to prevent this?.
- HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Crawford Scientific. (n.d.). Ghost Peaks in Chromatography: What They Are, Why You Should Be Aware of Them.
- LabVeda. (2024). Drifting HPLC Peak Retention Times.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Chrom-Ed. (2025). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. YouTube.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
- BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate.
- Maratha Vidya Prasarak Samaj's College of Pharmacy. (n.d.). Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach.
- Sims, J. et al. (n.d.). Degradation of Pyridines in the Environment. ResearchGate.
- PubMed. (n.d.). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions.
- He, J. et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.
- Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Chromatography Forum. (2015). Method for pyridine amine derivative.
- He, J. et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed.
- ChemicalBook. (2025). This compound | 41711-38-0.
- Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
- PubChem. (n.d.). This compound.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Google Patents. (n.d.). CN104557683B - The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines.
- SIELC. (n.d.). Separation of 3,5-Dichloro-2-(trichloromethyl)pyridine on Newcrom R1 HPLC column.
- BOC Sciences. (n.d.). CAS 41711-38-0 3,5-bis-(Chloromethyl)pyridine.
- ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Vladimirova, S. et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
- Journal of Drug Delivery and Therapeutics. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug.
- International Journal of Pharmaceutical Sciences. (n.d.). Stability Indicating Rp-Hplc Method Development and Validation for Estimation of Azelnidipine in its Bulk and Tablet Dosage Form.
- LGC Standards. (n.d.). This compound Hydrochloride.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Omega.
- Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis.
Sources
- 1. This compound | 41711-38-0 [chemicalbook.com]
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- 5. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 16. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 17. Ghost Peaks in Chromatography: What They Are, Why You Should Be Aware of Them | Pharmaguideline [pharmaguideline.com]
- 18. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
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- 20. wyatt.com [wyatt.com]
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- 25. Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach [analchemres.org]
Technical Support Center: Strategies to Control Regioselectivity in Reactions with Unsymmetrical Nucleophiles
Welcome to the Technical Support Center for advanced organic synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in reactions involving unsymmetrical nucleophiles. This guide provides in-depth troubleshooting strategies and frequently asked questions to empower you to control your reaction outcomes with precision.
Introduction: The Challenge of Unsymmetrical Nucleophiles
Unsymmetrical nucleophiles, often termed ambident nucleophiles, possess two or more distinct nucleophilic centers.[1][2] This duality presents a significant challenge in synthesis, as the reaction with an electrophile can lead to a mixture of constitutional isomers, compromising yield and purity.[3] Common examples include enolates, which can react at either the α-carbon or the oxygen, and cyanide ions, which can form nitriles or isocyanides.[3][4] Mastering the control of regioselectivity is paramount for efficient and predictable molecular construction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity with unsymmetrical nucleophiles?
Regioselectivity is a delicate balance of several interconnected factors:
-
Steric Effects: The relative steric hindrance at each nucleophilic site and on the electrophile often dictates the reaction pathway. The reaction generally favors the pathway that minimizes steric repulsion in the transition state.[1][2]
-
Electronic Effects: The inherent electron density at each nucleophilic center plays a crucial role. Electron-donating or withdrawing groups on the nucleophile or electrophile can significantly influence the reaction's course.[1]
-
Hard and Soft Acids and Bases (HSAB) Principle: This principle is a powerful qualitative tool. Hard acids (small, highly charged, not easily polarizable) preferentially react with hard bases (highly electronegative, weakly polarizable), while soft acids (larger, low charge, more polarizable) favor soft bases.[5][6][7] In an enolate, the oxygen is a hard nucleophilic center, while the α-carbon is a soft center.[8]
-
Reaction Conditions: Temperature, solvent, and the nature of the counter-ion can dramatically influence which regioisomer is favored.[9][10]
Q2: How does the choice of solvent impact regioselectivity?
Solvents can significantly alter the reactivity of a nucleophile.[1]
-
Protic Solvents (e.g., alcohols, water): These solvents can form hydrogen bonds with the more electronegative atom of the nucleophile (e.g., the oxygen of an enolate), effectively "shielding" it and reducing its nucleophilicity. This often favors attack from the less electronegative, softer nucleophilic site (e.g., the α-carbon).[9][11]
-
Aprotic Solvents (e.g., THF, DMF): These solvents do not engage in hydrogen bonding to the same extent. In polar aprotic solvents, the more electronegative atom is less solvated and more reactive, potentially favoring attack at that site.[9] Aprotic solvents are essential for maintaining kinetic control in enolate formation.[12]
Q3: Can you explain the concept of kinetic versus thermodynamic control in the context of enolate alkylation?
For unsymmetrical ketones, two different enolates can form: the kinetic enolate and the thermodynamic enolate.[13]
-
Kinetic Enolate: This enolate is formed faster, typically by removing a proton from the less sterically hindered α-carbon. Its formation is favored under irreversible conditions.
-
Thermodynamic Enolate: This is the more stable enolate, usually having a more substituted double bond.[9] Its formation is favored under conditions that allow for equilibration between the two enolates.
The ability to selectively generate either the kinetic or thermodynamic enolate provides a powerful strategy for controlling the regioselectivity of subsequent reactions.[14]
Troubleshooting Guides
This section addresses specific experimental issues you may encounter and provides actionable solutions based on established chemical principles.
Problem 1: Poor or Incorrect Regioselectivity in Enolate Alkylation (e.g., mixture of C- and O-alkylation products).
Causality: The observation of both C- and O-alkylation products arises from the ambident nature of the enolate nucleophile.[8] The regiochemical outcome is a competition between reaction at the "soft" α-carbon and the "hard" oxygen atom. The preference is governed by the HSAB principle, the nature of the electrophile, and the reaction conditions.[8][15]
Troubleshooting Steps & Methodologies:
-
Modify the Electrophile (HSAB Principle):
-
To Favor C-Alkylation (Soft-Soft Interaction): Use softer electrophiles like alkyl halides (e.g., methyl iodide).[8][15] The carbon center of an alkyl halide is a soft acid.
-
To Favor O-Alkylation (Hard-Hard Interaction): Employ harder electrophiles such as silyl halides (e.g., trimethylsilyl chloride) or acyl halides.[8][15] The silicon atom in TMSCl is a harder electrophile.
-
-
Alter the Solvent:
-
To Promote C-Alkylation: Use non-polar, aprotic solvents (e.g., THF, diethyl ether). These solvents minimize solvation of the oxygen atom, leaving the softer carbon atom as the more reactive site for soft electrophiles.[8]
-
To Promote O-Alkylation: Use polar aprotic solvents (e.g., DMF, HMPA). These solvents can solvate the counter-ion, leaving the hard oxygen atom more exposed and reactive towards hard electrophiles.[8][12]
-
-
Change the Counter-ion:
Experimental Protocol: Selective C-Alkylation of 2-Methylcyclohexanone (Kinetic Control)
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Base Preparation: Cool the THF to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in THF to form lithium diisopropylamide (LDA) in situ.
-
Enolate Formation: While maintaining the temperature at -78 °C, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution over 30 minutes. Stir for an additional hour to ensure complete formation of the kinetic enolate.[14]
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Problem 2: Undesired Regioisomer from an Unsymmetrical Ketone (e.g., attack at the more substituted carbon when the less substituted is desired).
Causality: This issue arises from a lack of control between the formation of the kinetic and thermodynamic enolates. The reaction conditions may be favoring the more stable, thermodynamic enolate, which is derived from deprotonation at the more substituted α-carbon.[9]
Troubleshooting Steps & Methodologies:
-
Establish Kinetic Control Conditions (to favor the less substituted product):
-
Base: Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).[12][14] The bulkiness of the base favors proton abstraction from the less sterically hindered position.[16]
-
Temperature: Maintain a low temperature (typically -78 °C).[14] This prevents the less stable kinetic enolate from equilibrating to the more stable thermodynamic enolate.[9]
-
Solvent: Use an aprotic solvent like THF.[10]
-
Reaction Time: Keep the enolate formation time short before adding the electrophile.[14]
-
-
Establish Thermodynamic Control Conditions (to favor the more substituted product):
-
Base: Use a smaller, non-hindered base, often a weaker base like sodium hydride (NaH) or sodium ethoxide (NaOEt).[14] These conditions allow for reversible deprotonation.
-
Temperature: Use higher temperatures (room temperature or above).[14] This provides the energy needed to overcome the higher activation barrier for deprotonation at the more substituted carbon and allows the system to reach equilibrium, favoring the more stable enolate.[9]
-
Solvent: Protic solvents can facilitate the equilibration process.[9]
-
Reaction Time: Use longer reaction times to ensure equilibrium is reached.[14]
-
Data Summary: Controlling Enolate Regioselectivity
| Feature | Kinetic Control | Thermodynamic Control |
| Product | Less substituted enolate | More substituted (more stable) enolate |
| Base | Strong, bulky (LDA, LiHMDS)[14] | Strong, small (NaH, NaOEt)[14] |
| Temperature | Low (-78 °C)[14] | High (Room Temp. or above)[14] |
| Solvent | Aprotic (THF)[9] | Protic or Aprotic[9] |
| Reaction Time | Short[14] | Long[14] |
| Mechanism | Irreversible deprotonation | Reversible deprotonation (Equilibrium) |
Problem 3: Poor regioselectivity in reactions not involving enolates (e.g., reactions of phenoxides, cyanoacetates).
Causality: Similar to enolates, other unsymmetrical nucleophiles like phenoxides (C- vs. O-alkylation) or anions of β-dicarbonyl compounds exhibit ambident reactivity.[1] The controlling factors remain a combination of HSAB principles, sterics, and reaction conditions.
Troubleshooting Steps & Methodologies:
-
Leverage Catalysis:
-
Transition Metal Catalysis: The choice of metal and ligand can profoundly influence regioselectivity by creating a specific steric and electronic environment around the reacting species.[17][18] For instance, different catalyst systems can direct the functionalization of alkynes to either the proximal or distal position.[19]
-
Organocatalysis: Chiral amines or other small organic molecules can create hydrogen-bonding networks or specific transition states that favor one regioisomeric outcome over another.[19]
-
-
Employ Directing or Protecting Groups:
-
Directing Groups: A functional group can be temporarily installed on the substrate to direct a reagent to a specific position through chelation or other non-covalent interactions.[20]
-
Protecting Groups: By masking one reactive site, a protecting group can force the reaction to occur at another.[21] For example, in carbohydrate chemistry, bulky protecting groups like benzylidene can lock the conformation of a sugar ring, leading to high stereoselectivity in glycosylation reactions.[22]
-
-
Systematic Condition Screening:
Conclusion
Controlling regioselectivity in reactions with unsymmetrical nucleophiles requires a deep understanding of the interplay between steric, electronic, and conditional factors. By methodically applying the principles of kinetic versus thermodynamic control, the HSAB theory, and by strategically manipulating reaction conditions, catalysts, and substrate modifications, researchers can overcome these challenges. This guide serves as a foundational resource for troubleshooting and optimizing your synthetic protocols to achieve the desired regiochemical outcomes with high fidelity.
References
-
6.2 Enolate formation and reactions - Organic Chemistry II - Fiveable. (n.d.). Fiveable. Retrieved January 12, 2026, from [Link]
-
Thermodynamic vs Kinetic Enolates - Organic Chemistry Academy. (2023, June 26). Organic Chemistry Academy. Retrieved January 12, 2026, from [Link]
-
Video: Regioselective Formation of Enolates - JoVE. (2023, April 30). JoVE. Retrieved January 12, 2026, from [Link]
-
ENOLATES - eGyanKosh. (n.d.). eGyanKosh. Retrieved January 12, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to Bifunctional Linkers: 3,5-Bis(chloromethyl)pyridine vs. 1,3-bis(chloromethyl)benzene
For researchers, scientists, and professionals in drug development and materials science, the selection of a bifunctional linker is a critical decision that dictates the structural and functional outcome of a synthesis. This guide provides an in-depth comparison of two prominent aromatic linkers: 3,5-Bis(chloromethyl)pyridine and 1,3-bis(chloromethyl)benzene. By examining their intrinsic properties and performance in various applications, this document aims to equip you with the necessary insights to make an informed choice for your specific research needs.
Introduction: A Tale of Two Aromatic Cores
At first glance, this compound and 1,3-bis(chloromethyl)benzene share a significant structural homology. Both are rigid aromatic scaffolds functionalized with two reactive chloromethyl groups, making them excellent candidates for constructing well-defined molecular architectures. These benzylic-type halides are prone to nucleophilic substitution, allowing them to bridge two molecular entities, be it in the formation of polymers, macrocycles, or complex metal-organic frameworks (MOFs).
The pivotal difference, however, lies in the aromatic core: one is a benzene ring, and the other, a pyridine ring. This seemingly subtle substitution of a carbon-hydrogen group with a nitrogen atom introduces profound changes in the electronic landscape of the molecule, which in turn governs its reactivity, coordination behavior, and the ultimate properties of the resulting materials.
Fundamental Properties: An Electronic and Steric Overview
The efficacy of a linker is fundamentally tied to its electronic and steric characteristics. The introduction of a nitrogen atom into the aromatic ring of this compound makes it an electron-deficient system compared to the electron-rich pi-system of benzene.[1][2]
Electronic Effects:
-
Inductive Effect: Nitrogen is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) on the entire pyridine ring.[3][4] This reduces the electron density across the ring.
-
Reactivity of Chloromethyl Groups: The electron-withdrawing nature of the pyridine ring influences the reactivity of the exocyclic chloromethyl groups. For a bimolecular nucleophilic substitution (SN2) reaction, this can slightly increase the electrophilicity of the benzylic carbons, potentially accelerating the reaction with a strong nucleophile. Conversely, for a unimolecular (SN1) pathway, the destabilization of the resulting carbocation intermediate would significantly slow down the reaction compared to its benzene counterpart, which readily forms a resonance-stabilized benzyl carbocation.[5][6]
-
Coordination Site: The lone pair of electrons on the pyridine nitrogen atom provides an additional site for coordination with metal ions or for hydrogen bonding, a feature completely absent in 1,3-bis(chloromethyl)benzene.[7][8]
The table below summarizes the core chemical properties of the two linkers.
| Property | This compound | 1,3-bis(chloromethyl)benzene |
| Molecular Formula | C₇H₇Cl₂N | C₈H₈Cl₂ |
| Molecular Weight | 176.04 g/mol [9][10] | 175.05 g/mol [11] |
| Aromatic Core | Pyridine (Electron-deficient) | Benzene (Electron-rich) |
| Key Reactive Groups | Two primary pyridylic chlorides | Two primary benzylic chlorides |
| Additional Features | One nitrogen coordination site | None |
| Reactivity Profile | Readily undergoes SN2; SN1 is disfavored. | Readily undergoes both SN1 and SN2 reactions.[12] |
Comparative Efficacy in Synthetic Applications
The choice between these two linkers is most critically evaluated in the context of their intended application.
Polymer Synthesis and Cross-Linking
Both linkers are effective cross-linking agents for polymers bearing nucleophilic functional groups (e.g., amines, thiols). The reaction typically proceeds via an SN2 mechanism, where the polymer chains displace the chloride ions on the linker.[13]
-
1,3-bis(chloromethyl)benzene: This is a standard, reliable cross-linker. Its reactivity is well-understood, and the resulting benzyl-heteroatom bonds are generally stable, imparting enhanced thermal and mechanical stability to the polymer network.
-
This compound: The pyridine-based linker offers the unique possibility of creating polymers with embedded metal-coordination sites. The pyridine nitrogen can be used to chelate metal ions, leading to the formation of metallopolymers with interesting catalytic, electronic, or magnetic properties.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
This is where the distinction between the two linkers is most pronounced. The synthesis of coordination polymers relies on the self-assembly of metal ions and organic linkers.[14]
-
1,3-bis(chloromethyl)benzene: This linker is typically used in a two-step process for MOF synthesis. First, the chloromethyl groups are substituted to introduce coordinating functionalities (like carboxylates or imidazoles). The resulting modified linker is then used for MOF assembly. Alternatively, it can be used in post-synthetic modification (PSM) to functionalize an existing MOF.[15]
-
This compound: This linker is highly advantageous for constructing novel coordination polymers. After substitution of the chloromethyl groups, the linker possesses donor atoms at the 1, 3, and 5 positions, offering multiple and well-defined coordination vectors. The pyridine nitrogen can act as a crucial node in the framework, leading to unique topologies and potentially enhancing the stability and catalytic activity of the MOF.[8][16][17]
The diagram below illustrates the divergent coordination possibilities.
Caption: SN2 reaction pathway for both linkers.
-
Why SN2? The reacting centers are primary benzylic/pyridylic carbons, which are sterically accessible. The use of good nucleophiles (like amines or thiols) further favors this bimolecular pathway.
-
Trustworthiness of Protocols: The described protocols are self-validating. The formation of an insoluble gel is a clear macroscopic indicator of successful cross-linking. Further characterization by techniques like FT-IR (to observe the disappearance of C-Cl bonds and appearance of C-N bonds) and swelling tests can quantitatively confirm the outcome.
Conclusion and Recommendations
Both this compound and 1,3-bis(chloromethyl)benzene are highly effective bifunctional linkers, but their suitability is application-dependent.
-
Choose 1,3-bis(chloromethyl)benzene when:
-
A simple, robust, and inert aromatic cross-linker is required.
-
The presence of a nitrogen atom in the linker is undesirable or could lead to side reactions.
-
The synthetic goal involves creating stable polymer networks or straightforward macrocycles without the need for metal coordination.
-
-
Choose this compound when:
-
The final material is intended to have metal-coordinating properties.
-
The synthetic design is for advanced materials like MOFs, coordination polymers, or metallopolymers. [18] * The pyridine nitrogen can be leveraged to introduce specific catalytic, photoluminescent, or electronic functionalities.
-
[19]Ultimately, the decision rests on a thorough understanding of the desired properties of the final product. By considering the fundamental electronic differences and potential coordination chemistry, researchers can strategically select the linker that best serves their synthetic and functional objectives.
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A Senior Application Scientist's Guide to Purity Validation of 3,5-Bis(chloromethyl)pyridine: An HPLC-Centric Comparative Analysis
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is not a trivial detail—it is the bedrock of reproducible results and the safety of final active pharmaceutical ingredients (APIs). 3,5-Bis(chloromethyl)pyridine, a key building block in the synthesis of various pharmaceutical compounds, is no exception.[1][2] Its reactive chloromethyl groups make it highly valuable, but also susceptible to side reactions, leading to impurities that can compromise downstream reactions and the final product's safety profile.
This guide provides an in-depth validation framework for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the benchmark technique. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and objectively compare HPLC with orthogonal analytical techniques to provide a holistic purity assessment strategy.
The Criticality of Purity for this compound
This compound is a bifunctional electrophile. Potential impurities may include starting materials like 3,5-lutidine, mono-chlorinated species, over-reacted polymeric byproducts, or hydrolysis products (e.g., hydroxymethyl derivatives). The presence of these impurities can lead to:
-
Stoichiometric Imbalances: Inaccurate molar ratios in subsequent reactions, leading to lower yields and complex product mixtures.
-
Formation of Impurity Adducts: Reaction of impurities with downstream reagents, generating novel, potentially toxic, and difficult-to-remove side products.
-
Inconsistent Reaction Kinetics: Catalytic or inhibitory effects of unknown impurities.
Therefore, a robust, validated analytical method is indispensable for quality control (QC) release and ensuring the consistency of synthetic processes.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography is the premier method for purity analysis of non-volatile, thermally stable organic molecules like this compound.[3][4][5] Its high resolving power allows for the separation of the main component from closely related structural impurities.
A stability-indicating Reversed-Phase HPLC (RP-HPLC) method is the most appropriate choice. The term "stability-indicating" signifies that the method can resolve the active compound from its potential degradation products, a critical feature for shelf-life studies.
Here, we propose a validated RP-HPLC method. The choice of each parameter is deliberate and grounded in chromatographic theory and practical experience.
Experimental Protocol: RP-HPLC Method for this compound
Objective: To determine the purity of this compound and quantify its related substances by area percent.
1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Scientist's Rationale: A C18 stationary phase provides excellent hydrophobic retention for the aromatic pyridine ring, while the 250 mm length ensures high theoretical plates for superior resolution of closely eluting impurities.
- Mobile Phase:
- Solvent A: 0.1% Formic Acid in Water.
- Solvent B: 0.1% Formic Acid in Acetonitrile.
- Scientist's Rationale: Formic acid acts as an ion-pairing agent and acidifies the mobile phase. This protonates residual silanols on the silica backbone of the column, minimizing peak tailing and improving peak shape. Acetonitrile is chosen for its low viscosity and UV transparency.
- Gradient Program: A gradient is crucial for resolving impurities with a wide range of polarities. | Time (minutes) | % Solvent A | % Solvent B | | :--- | :--- | :--- | | 0 | 90 | 10 | | 20 | 10 | 90 | | 25 | 10 | 90 | | 26 | 90 | 10 | | 30 | 90 | 10 |
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Scientist's Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak efficiency by reducing mobile phase viscosity.
- Detection Wavelength: 265 nm. A PDA detector should scan from 200-400 nm to check for co-eluting impurities and peak homogeneity.
- Injection Volume: 10 µL.
2. Preparation of Solutions:
- Diluent: Acetonitrile/Water (50:50 v/v).
- Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve in the diluent to a final concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. Trustworthiness through Self-Validation: System Suitability Test (SST)
- Before sample analysis, inject a standard solution five times. The system is deemed suitable if:
- The relative standard deviation (RSD) of the peak area is ≤ 2.0%.
- The tailing factor for the main peak is ≤ 2.0.
- Theoretical plates are ≥ 2000.
- Scientist's Rationale: The SST is a non-negotiable part of any validated method. It provides a daily confirmation that the entire system (instrument, column, mobile phase) is performing as expected, ensuring the trustworthiness of the generated data.
4. Data Analysis and Purity Calculation:
- The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding solvent peaks).
- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Orthogonal Techniques: A Comparative Framework for Comprehensive Purity Assessment
Relying on a single analytical technique is insufficient for unequivocal purity determination. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete picture.[4][6]
| Method | Principle | Advantages for this compound | Limitations | Best For |
| HPLC-UV | Chromatographic separation based on polarity. | High resolution, excellent for non-volatile and thermally labile compounds. Well-established for purity assays.[3][5] | Requires impurities to have a UV chromophore. Can be blind to certain impurities. | Routine QC, stability testing, impurity profiling. |
| Gas Chromatography (GC-FID/MS) | Chromatographic separation based on boiling point and volatility. | High sensitivity for volatile impurities (e.g., residual solvents, starting materials).[7][8] GC-MS provides structural information for impurity identification.[9][10] | Not suitable for non-volatile or thermally labile impurities (e.g., polymers). The compound may require derivatization. | Detecting volatile impurities and residual solvents. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a specific reference standard of the analyte.[6][11] Provides structural confirmation. Orthogonal to chromatography.[6] | Lower sensitivity than chromatographic methods. Signal overlap can complicate quantification. Requires specialized expertise. | Definitive purity assignment for reference standards, cross-validation of chromatographic results. |
| Titrimetry (Acid-Base) | Neutralization reaction to quantify acidic or basic species. | Simple, cost-effective, and highly precise for assaying the hydrochloride salt content.[5] | Not specific; quantifies all acidic/basic species, not just the target analyte. Provides no information on organic impurities. | Assay of the hydrochloride salt content. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the validation process and the decision-making framework for selecting the appropriate analytical technique.
Caption: Workflow for HPLC Method Validation.
Caption: Decision Tree for Analytical Method Selection.
Conclusion and Recommendations
For the comprehensive purity validation of this compound, a multi-faceted approach is essential.
-
Primary Method: A validated, stability-indicating RP-HPLC method should be the cornerstone of routine quality control. Its high resolving power and suitability for the analyte make it the most reliable primary technique.
-
Orthogonal Check for Volatiles: GC-MS analysis should be employed during process development or for troubleshooting to identify and quantify residual solvents and volatile starting materials that may be missed by HPLC.
-
Gold Standard for Reference Material: For the certification of a reference standard, qNMR is highly recommended.[6][11] Its ability to provide an absolute purity value without a homologous standard makes it an invaluable tool for establishing the ground truth against which chromatographic methods are calibrated.
By integrating these techniques, researchers and drug developers can build a robust, self-validating system for quality assessment. This ensures that the this compound used in their processes is of consistently high purity, leading to more reliable research, scalable syntheses, and safer final products.
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A Comparative Guide to the Reactivity of 3,5-Bis(chloromethyl)pyridine and 3,5-Bis(bromomethyl)pyridine
For researchers engaged in the synthesis of complex molecular architectures, particularly in ligand design, materials science, and pharmaceutical development, bifunctional electrophiles are indispensable tools. Among these, 3,5-Bis(halomethyl)pyridines serve as crucial building blocks, enabling the construction of macrocycles, polymers, and intricate supramolecular assemblies. The choice between the chloro- and bromo- derivatives of this scaffold—3,5-Bis(chloromethyl)pyridine and 3,5-Bis(bromomethyl)pyridine—is a critical decision that profoundly impacts reaction kinetics, required conditions, and overall synthetic strategy. This guide provides an in-depth, objective comparison of their reactivity, grounded in fundamental chemical principles and supported by experimental considerations.
The Decisive Factor: Leaving Group Ability
The marked difference in reactivity between these two structurally analogous compounds stems almost entirely from the nature of the halogen substituent, which functions as the leaving group in nucleophilic substitution reactions. A superior leaving group is one that can better stabilize the negative charge it acquires upon bond cleavage. It is a well-established principle in organic chemistry that bromide is a superior leaving group compared to chloride.[1][2] This hierarchy is governed by three interconnected factors:
-
Basicity: There is an inverse relationship between basicity and leaving group ability. The conjugate bases of strong acids are weak bases and therefore excellent leaving groups.[3] Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻), making it more willing to depart.[2][4]
-
Polarizability and Size: The bromide ion is significantly larger and its electron cloud is more diffuse and polarizable than that of the chloride ion.[1][5] This allows for a more effective distribution of the developing negative charge in the reaction's transition state, lowering the activation energy of the substitution process.[1]
-
Carbon-Halogen (C-X) Bond Strength: The covalent bond between carbon and bromine is weaker and longer than the carbon-chlorine bond. Consequently, less energy is required to cleave the C-Br bond, contributing to a faster reaction rate.[6] For instance, the bond dissociation energy for a benzylic C-Cl bond is approximately 68 kcal/mol, whereas for a benzylic C-Br bond it is lower.
These compounds are primary benzylic-type halides, where the pyridine ring provides resonance stabilization to the transition state, making them highly susceptible to nucleophilic substitution.[7] While they primarily react via an SN2 mechanism, the resonance stabilization can also facilitate reactions with SN1 character, especially in polar, protic solvents.[8] In both mechanistic pathways, the superior leaving group ability of bromide results in enhanced reactivity for 3,5-bis(bromomethyl)pyridine.
Quantitative and Qualitative Comparison
The fundamental physicochemical differences between the two reagents are summarized below, providing a clear rationale for their divergent reactivity profiles.
| Feature | 3,5-Bis(bromomethyl)pyridine | This compound | Justification |
| Molecular Formula | C₇H₇Br₂N | C₇H₇Cl₂N | Different halogen substituent. |
| Molecular Weight | 264.94 g/mol [9] | 176.04 g/mol [10] | Bromine is a heavier element than chlorine. |
| C-X Bond Strength | Weaker | Stronger | The C-Br bond is inherently weaker than the C-Cl bond.[11] |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Halogen identity. |
| Leaving Group Ability | Excellent | Good | Br⁻ is a weaker base and more polarizable than Cl⁻.[1][2] |
| Relative Reactivity | Higher | Lower | A better leaving group accelerates the rate-determining step in both SN1 and SN2 reactions.[11] |
| Typical Reaction Conditions | Milder (e.g., room temp. to moderate heat) | More Forcing (e.g., elevated temperatures, stronger base) | Lower activation energy requires less thermal input. |
Experimental Implications and Protocol Design
The higher reactivity of 3,5-bis(bromomethyl)pyridine allows for the use of milder reaction conditions, including lower temperatures and weaker bases, and often results in shorter reaction times. This can be particularly advantageous when working with sensitive substrates or nucleophiles. Conversely, the greater stability of this compound necessitates more forcing conditions but can offer better control, potentially allowing for selective mono-alkylation or preventing degradation under prolonged storage.
The following protocol provides a framework for a comparative experiment to quantify the reactivity difference in a practical setting, such as the synthesis of a macrocyclic ligand.
Experimental Protocol: Comparative Synthesis of a Dipyridyl Macrocycle via Bis-Alkylation
Objective: To directly compare the reaction time and yield for the synthesis of a macrocycle using 3,5-bis(bromomethyl)pyridine and this compound under standardized conditions.
Reaction Scheme: (A proper chemical drawing would be inserted here in a publication)
Materials:
-
3,5-Bis(bromomethyl)pyridine
-
This compound
-
1,2-Bis(4-mercaptophenyl)ethane (Dinucleophile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and TLC/LC-MS equipment
Procedure:
Setup for 3,5-Bis(bromomethyl)pyridine (Reaction A):
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (100 mL), 1,2-bis(4-mercaptophenyl)ethane (1.0 eq), and potassium carbonate (2.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
In a separate flask, dissolve 3,5-bis(bromomethyl)pyridine (1.0 eq) in anhydrous DMF (20 mL).
-
Add the solution of 3,5-bis(bromomethyl)pyridine dropwise to the stirred suspension over 30 minutes.
-
Maintain the reaction at room temperature (25 °C) .
-
Monitor the reaction progress every 30 minutes by TLC or LC-MS, checking for the consumption of starting materials. Record the time to completion.
Setup for this compound (Reaction B):
-
Repeat steps 1-3 using this compound (1.0 eq).
-
Add the solution of this compound dropwise to the stirred suspension over 30 minutes.
-
Heat the reaction mixture to 80 °C using an oil bath.
-
Monitor the reaction progress every 1-2 hours by TLC or LC-MS. Record the time to completion.
Work-up and Purification (for both reactions upon completion):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of deionized water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Calculate the isolated yield and compare the results.
Expected Outcome: Reaction A is expected to reach completion in a significantly shorter time (likely within a few hours) at room temperature compared to Reaction B, which requires elevated temperatures and a longer duration (potentially overnight) to achieve a comparable conversion. The yield from Reaction A may also be higher due to the milder conditions preventing potential side reactions or degradation.
Visualizing the Process
To better illustrate the underlying chemistry and experimental design, the following diagrams are provided.
Caption: Generalized Sₙ2 mechanism for the reaction of a nucleophile with a 3,5-bis(halomethyl)pyridine.
Caption: Comparative workflow for assessing the reactivity of bromo- and chloro-reagents.
Conclusion
References
-
Brainly. Based on your answer to the above question, which is the better leaving group, Br⁻ or Cl⁻? Briefly explain. [Link]
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
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Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. [Link]
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Quora. What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? [Link]
-
Student Doctor Network Forums. Why is bromide a better nucleophile than chloride? [Link]
-
Journal of the Chemical Society (Resumed). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. [Link]
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A comparative study of cyclization efficiency with different bis(halomethyl)pyridines
For researchers in synthetic and medicinal chemistry, the creation of macrocyclic structures is a foundational technique for developing novel therapeutics, advanced materials, and sophisticated host-guest systems. The pyridine moiety, with its defined geometry and coordination capabilities, is a particularly valuable building block in macrocycle synthesis. Bis(halomethyl)pyridines serve as versatile and highly reactive precursors for constructing these architectures through cyclization reactions.
This guide provides an in-depth comparative analysis of the cyclization efficiency of different bis(halomethyl)pyridines. We will delve into the chemical principles governing their reactivity, present supporting experimental data from the literature, and offer detailed protocols to aid in your experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for creating pyridine-containing macrocycles.
The Principle of Cyclization with Bis(halomethyl)pyridines: A Mechanistic Overview
The construction of macrocycles using bis(halomethyl)pyridines typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a difunctional nucleophile, such as a diamine or a dithiol, reacts with the two electrophilic halomethyl groups of the pyridine derivative. The efficiency of this cyclization is critically dependent on several factors, including the nature of the halogen, the position of the halomethyl groups on the pyridine ring, and the reaction conditions.
The choice between a bis(chloromethyl)pyridine and a bis(bromomethyl)pyridine is a key consideration. Bromide is a better leaving group than chloride due to its lower basicity and the weaker carbon-bromine bond compared to the carbon-chlorine bond. Consequently, bis(bromomethyl)pyridines are generally more reactive towards nucleophiles, which can lead to higher cyclization efficiencies and allow for milder reaction conditions.
The positional isomerism of the halomethyl groups (e.g., 2,6- vs. 3,5-) also plays a significant role. The electron-withdrawing nature of the pyridine nitrogen atom influences the electrophilicity of the benzylic carbons. In the 2,6-isomer, the halomethyl groups are in closer proximity to the nitrogen, which can affect the electronic properties and conformational rigidity of the molecule, thereby influencing the pre-organization of the molecule for cyclization.
A Comparative Guide to Polymer Crosslinking: The Performance of 3,5-Bis(chloromethyl)pyridine Versus Aliphatic Crosslinkers
For researchers, scientists, and professionals in drug development, the strategic selection of a crosslinking agent is a critical determinant of a polymer's final performance characteristics. The architecture of the crosslinked network dictates properties ranging from mechanical strength and thermal stability to chemical resistance and swelling behavior. This guide provides an in-depth technical comparison between the aromatic crosslinker, 3,5-Bis(chloromethyl)pyridine, and common aliphatic crosslinkers, offering insights into their respective performance attributes and the causality behind their experimental outcomes.
The Critical Role of the Crosslinker: A Tale of Two Chemistries
The fundamental difference between aromatic and aliphatic crosslinkers lies in their molecular structure, which directly translates to the properties of the resulting polymer network. Aromatic crosslinkers, such as this compound, introduce rigid, planar structures into the polymer matrix. This rigidity restricts the segmental motion of the polymer chains, leading to enhanced thermal stability and mechanical strength.[1] In contrast, aliphatic crosslinkers, characterized by their linear and flexible hydrocarbon chains, create more pliable networks. This flexibility can be advantageous for applications requiring high elasticity but often comes at the cost of thermal and mechanical robustness.[2][3]
This guide will delve into the specifics of these differences, providing a comparative analysis of their reaction mechanisms, performance data, and experimental protocols.
This compound: An Aromatic Crosslinker for High-Performance Materials
This compound is a bifunctional aromatic compound featuring a pyridine ring substituted with two reactive chloromethyl groups.[4][5] Its utility as a crosslinking agent stems from the ability of these chloromethyl groups to react with various nucleophilic sites on polymer chains or with aromatic rings through Friedel-Crafts alkylation.
Reaction Mechanisms
The primary crosslinking mechanisms involving this compound are:
-
Nucleophilic Substitution: The chloromethyl groups are susceptible to nucleophilic attack by functional groups on polymer chains, such as amines, hydroxyls, or thiols. This reaction proceeds via an SN2 mechanism, forming stable covalent bonds and releasing hydrochloric acid as a byproduct. The pyridine ring, being electron-withdrawing, enhances the reactivity of the chloromethyl groups.
-
Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), this compound can act as an alkylating agent, forming methylene bridges between aromatic rings present in the polymer backbone (e.g., polystyrene).[6][7][8][9] This method is particularly effective for creating highly rigid and thermally stable networks.
Aliphatic Crosslinkers: The Workhorses of Flexible Networks
Aliphatic crosslinkers are a broad class of molecules characterized by their linear or branched hydrocarbon chains. For the purpose of this comparison, we will focus on two widely used examples: 1,6-Hexanediamine and Hexamethylene Diisocyanate (HDI).
1,6-Hexanediamine: A Versatile Diamine
1,6-Hexanediamine is a linear aliphatic diamine with primary amine groups at both ends of a six-carbon chain. It is a common crosslinker for polymers containing electrophilic functional groups, such as epoxides or acyl chlorides.
Reaction Mechanism: The crosslinking reaction with 1,6-hexanediamine typically involves nucleophilic attack of the primary amine groups on the electrophilic sites of the polymer, forming stable amide or secondary amine linkages. The flexibility of the hexamethylene chain allows for a degree of conformational freedom in the resulting network.
Hexamethylene Diisocyanate (HDI): For Polyurethane Chemistry
Hexamethylene diisocyanate (HDI) is an aliphatic diisocyanate widely used in the synthesis of polyurethanes.[10] Its two isocyanate groups are highly reactive towards nucleophiles, particularly hydroxyl groups.
Reaction Mechanism: The primary reaction of HDI is with polyols to form urethane linkages. The reaction proceeds rapidly, especially in the presence of a catalyst, and results in a crosslinked polyurethane network. The aliphatic nature of the HDI backbone contributes to the flexibility and UV stability of the resulting material.[11]
Performance Comparison: A Data-Driven Analysis
| Property | This compound (Aromatic) | 1,6-Hexanediamine / HDI (Aliphatic) | Scientific Rationale |
| Thermal Stability (Td) | High | Moderate to Low | The rigid aromatic rings in the crosslinks restrict thermal motion and increase the energy required for bond scission.[1] Aliphatic chains are more susceptible to thermal degradation.[12][13][14][15] |
| Glass Transition Temp. (Tg) | High | Low | The restricted chain mobility in aromatically crosslinked polymers leads to a higher Tg.[16][17] Flexible aliphatic chains allow for easier segmental motion at lower temperatures. |
| Mechanical Strength (Tensile) | High | Moderate | The rigid network structure created by aromatic crosslinkers effectively distributes stress, leading to higher tensile strength.[18] Flexible aliphatic networks tend to have lower tensile strength. |
| Flexibility / Elongation at Break | Low | High | The rigidity of the aromatic crosslinks limits the polymer's ability to deform. The long, flexible aliphatic chains allow for greater chain extension before failure.[2][3] |
| Chemical Resistance | Excellent | Good | The dense, rigid network formed by aromatic crosslinkers provides a better barrier against solvent penetration. |
| Reaction Kinetics | Variable (catalyst dependent) | Generally fast | Friedel-Crafts alkylation requires a catalyst and can have variable reaction rates.[6] Nucleophilic substitution with amines and isocyanate reactions are typically fast.[19] |
Experimental Protocols
To provide a practical framework for researchers, the following are detailed, step-by-step methodologies for crosslinking a model polymer, polystyrene (for Friedel-Crafts) and a generic nucleophilic polymer, with the respective crosslinkers.
Protocol 1: Friedel-Crafts Crosslinking of Polystyrene with this compound
Objective: To create a crosslinked polystyrene network with enhanced thermal stability.
Materials:
-
Polystyrene (average Mw ~280,000 g/mol )
-
This compound
-
Anhydrous 1,2-dichloroethane (DCE)
-
Anhydrous aluminum chloride (AlCl₃)
-
Methanol
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve 10 g of polystyrene in 200 mL of anhydrous DCE in a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser.
-
In a separate flask, prepare a solution of 1.0 g of this compound in 50 mL of anhydrous DCE.
-
Carefully add 0.5 g of anhydrous AlCl₃ to the polystyrene solution under a nitrogen atmosphere.
-
Slowly add the this compound solution to the polystyrene solution dropwise over 30 minutes with vigorous stirring.
-
Heat the reaction mixture to 60°C and maintain for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature. The crosslinked polymer will precipitate as a gel.
-
Quench the reaction by slowly adding 50 mL of methanol.
-
Filter the crosslinked polymer and wash sequentially with 1 M HCl, deionized water, and methanol.
-
Dry the crosslinked polystyrene in a vacuum oven at 80°C to a constant weight.
Protocol 2: Nucleophilic Crosslinking of a Polyamine with 1,6-Hexanediamine
Objective: To create a flexible, crosslinked polyamine network.
Materials:
-
Poly(allylamine) (PAA) or other suitable polyamine
-
1,6-Hexanediamine
-
A suitable di-electrophile (e.g., a di-epoxide or di-acyl chloride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve 5 g of the polyamine in 100 mL of anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of the di-electrophile (stoichiometrically calculated based on the amine content of the polymer) in 20 mL of anhydrous DMF.
-
Add the di-electrophile solution dropwise to the polyamine solution with stirring at room temperature.
-
Allow the reaction to proceed for 2 hours.
-
Prepare a solution of 1,6-hexanediamine (e.g., 0.5 g) in 10 mL of anhydrous DMF.
-
Add the 1,6-hexanediamine solution to the reaction mixture to crosslink the polymer chains.
-
Stir the reaction at room temperature for an additional 24 hours.
-
Precipitate the crosslinked polymer by pouring the reaction mixture into an excess of diethyl ether.
-
Filter the polymer, wash with diethyl ether, and dry under vacuum.
Visualizing the Crosslinking Process
To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures and reaction pathways.
Caption: Chemical structures of the discussed crosslinkers.
Caption: Simplified Friedel-Crafts crosslinking mechanism.
Caption: General experimental workflow for polymer crosslinking.
Conclusion
The choice between this compound and aliphatic crosslinkers is a critical decision that hinges on the desired end-properties of the polymeric material. For applications demanding high thermal stability, mechanical robustness, and chemical resistance, the aromatic nature of this compound offers a distinct advantage by creating a rigid, interconnected network. Conversely, when flexibility, elasticity, and UV stability are paramount, aliphatic crosslinkers such as 1,6-hexanediamine and HDI are the preferred choice. This guide provides the foundational knowledge, comparative insights, and practical protocols to empower researchers in making informed decisions for their specific polymer crosslinking applications.
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Isomeric Positioning of Chloromethyl Groups on Pyridine Ring Dictates Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of reactive groups on a heterocyclic scaffold is a critical determinant of a molecule's biological activity. In the realm of pyridine derivatives, the isomeric positioning of two chloromethyl groups gives rise to distinct pharmacological profiles. This guide provides an in-depth comparison of the biological activities of bis(chloromethyl)pyridine derivatives, with a focus on how the 2,6- and 3,5-substitution patterns influence their anticancer properties and underlying mechanisms of action. By synthesizing available data, we aim to elucidate the structure-activity relationships that govern the efficacy of these potent chemical entities.
The Critical Influence of Isomerism on Biological Function
Isomers, molecules with the same chemical formula but different arrangements of atoms, often exhibit vastly different biological effects. For bis(chloromethyl)pyridines, the spatial relationship between the two reactive chloromethyl groups and the nitrogen atom of the pyridine ring dictates their reactivity, steric hindrance, and ability to interact with biological macromolecules. These differences translate into significant variations in their efficacy as potential therapeutic agents. Pyridine and its derivatives are known to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial effects.[1][2] The introduction of halogenated functional groups can further enhance these properties.[2]
The primary mechanism of action for many bis(chloromethyl) compounds is through the alkylation of nucleophilic sites on biomolecules, most notably DNA.[3] As bifunctional alkylating agents, they can form intra-strand and inter-strand cross-links in DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death.[3] The efficiency and nature of this DNA alkylation are profoundly influenced by the isomeric form of the bis(chloromethyl)pyridine.
Comparative Analysis of Anticancer Activity
The positioning of the chloromethyl groups in the 2,6-positions places them in close proximity to the electron-withdrawing nitrogen atom of the pyridine ring. This electronic effect can influence the reactivity of the chloromethyl groups, potentially enhancing their susceptibility to nucleophilic attack by biological macromolecules like DNA. Conversely, the 3,5-isomers have the chloromethyl groups positioned further from the nitrogen atom, which may result in different electronic and steric environments.
It is a well-established principle in medicinal chemistry that the geometry of a molecule is crucial for its interaction with a biological target.[4] In the context of DNA alkylation, the distance and orientation between the two alkylating arms of the molecule are critical for the formation of DNA cross-links.[3] The different spatial arrangement of the chloromethyl groups in the 2,6- and 3,5-isomers will inevitably lead to different geometries for DNA adduct formation, which in turn would affect the cytotoxicity of the compounds.
Derivatives of pyridine have been extensively studied for their anticancer properties, with many compounds showing potent activity against various cancer cell lines.[5][6] The introduction of pharmacophores, such as pyridine heterocycles, into other molecular scaffolds has also been a successful strategy in the design of novel anticancer agents.[7]
Mechanistic Insights: DNA Alkylation and Beyond
The primary proposed mechanism of action for the anticancer effects of bis(chloromethyl)pyridine derivatives is their ability to act as DNA alkylating agents. This class of compounds is known to form covalent bonds with DNA, leading to cytotoxic lesions.[3]
dot
Caption: Proposed mechanism of action for bis(chloromethyl)pyridine derivatives as DNA alkylating agents.
The differential positioning of the chloromethyl groups in the 2,6- and 3,5-isomers likely influences the kinetics and thermodynamics of these reactions, as well as the specific sites of DNA alkylation. For instance, the steric environment around the chloromethyl groups in the 2,6-isomer, being closer to the pyridine nitrogen, might favor alkylation at more accessible sites on the DNA, whereas the 3,5-isomer might be able to access different regions within the DNA grooves.
Beyond direct DNA damage, the biological effects of these compounds could be mediated by other mechanisms. For example, pyridine derivatives have been shown to inhibit various enzymes and signaling pathways involved in cancer progression.[8] The isomeric form of bis(chloromethyl)pyridine could influence its ability to bind to and inhibit such protein targets.
Experimental Protocols
To facilitate further research in this area, we provide a standardized protocol for evaluating the cytotoxic activity of bis(chloromethyl)pyridine isomers.
Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of bis(chloromethyl)pyridine isomers against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bis(chloromethyl)pyridine isomers (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bis(chloromethyl)pyridine isomers in complete medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
dot
Caption: Workflow for determining the cytotoxicity of bis(chloromethyl)pyridine isomers using the MTT assay.
Conclusion and Future Directions
The isomeric positioning of the chloromethyl groups on the pyridine ring is a critical factor that governs the biological activity of bis(chloromethyl)pyridine derivatives. While direct comparative experimental data is limited, the principles of medicinal chemistry and the known mechanisms of related compounds strongly suggest that the 2,6- and 3,5-isomers will exhibit distinct anticancer profiles. The differences in their electronic properties, steric hindrance, and spatial arrangement of the reactive moieties are expected to translate into variations in their DNA alkylating efficiency and interactions with other biological targets.
To fully elucidate the therapeutic potential of these isomers, further research is imperative. Direct, head-to-head comparative studies employing a panel of cancer cell lines are needed to quantify their relative cytotoxicities. Mechanistic studies, including DNA cross-linking assays and investigations into their effects on key cellular signaling pathways, will provide a deeper understanding of their modes of action. Such studies will be invaluable for the rational design and development of more potent and selective pyridine-based anticancer agents.
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A Senior Scientist's Guide to the Purity Assessment of Commercially Available 3,5-Bis(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,5-Bis(chloromethyl)pyridine is a critical bifunctional reagent used extensively as a linker in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The purity of this reagent is not merely a matter of quality but a determinant of experimental success. Contaminants can lead to unpredictable reaction outcomes, the formation of complex side-products, reduced yields, and the introduction of potentially confounding variables in biological assays. This guide provides a comprehensive framework for the purity assessment of commercially available this compound, moving beyond reliance on supplier Certificates of Analysis (CoA) to establish a robust, in-house quality control (QC) protocol. We will explore the likely impurity landscape based on common synthetic routes and detail a multi-pronged analytical strategy employing HPLC, GC-MS, and qNMR for definitive purity determination.
The Imperative of Purity in Synthesis
In any multi-step synthesis, the quality of the starting materials directly correlates with the purity of the final product. For a reactive linker like this compound, this principle is magnified. The two benzylic chloride moieties are highly susceptible to nucleophilic substitution, making them ideal for linking molecular fragments. However, impurities with similar reactivity can compete in these reactions, leading to a cascade of undesirable outcomes.
Key Impacts of Impurities:
-
Reduced Yield and Atypical Byproducts: An under-chlorinated impurity, such as 3-(chloromethyl)-5-methylpyridine, possesses only one reactive site, acting as a chain terminator in polymerization or capping agent in bifunctional reactions. This leads to lower yields of the desired product and introduces difficult-to-separate, structurally similar byproducts.
-
Compromised Biological Data: In drug discovery, impurities can exhibit their own biological activity or toxicity, leading to false positives or negatives in screening assays. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the identification and qualification of impurities in new drug substances.[1][2][3]
-
Lack of Reproducibility: Using different batches of a reagent with varying impurity profiles is a primary cause of poor experimental reproducibility, wasting significant time and resources.
The Impurity Landscape: A Mechanistic Perspective
Understanding the potential impurities begins with understanding the synthesis. A common industrial route to this compound is the free-radical chlorination of 3,5-lutidine (3,5-dimethylpyridine). This process, while effective, can readily generate a predictable family of related substances.
A Catalog of Potential Impurities:
-
Starting Materials: Unreacted 3,5-lutidine.
-
Intermediates/Under-reaction Products: 3-(Chloromethyl)-5-methylpyridine, the mono-chlorinated intermediate, is one of the most common and problematic impurities.
-
Byproducts: Small amounts of pyridine ring-chlorinated species can form under harsh conditions.
-
Degradation Products: The benzylic chlorides are reactive and can hydrolyze to 3,5-bis(hydroxymethyl)pyridine if exposed to moisture during workup or storage.
-
Reagents and Solvents: Residual solvents from the manufacturing process should be identified and quantified as per ICH Q3C guidelines.[2]
Caption: Potential impurity formation pathways during the synthesis and storage of this compound.
A Multi-Pronged Analytical Strategy for Purity Determination
No single analytical technique can provide a complete picture of a sample's purity. A robust QC strategy relies on orthogonal methods—techniques that measure sample properties in fundamentally different ways—to ensure that no impurity goes undetected. For this compound, a combination of chromatography and NMR spectroscopy is the gold standard.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse for quantitative purity assessment.[4][5] It excels at separating the main compound from less volatile impurities and degradation products. As a relative quantification technique, it provides purity as a percentage of the total detected area (% Area).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is ideal for separating volatile and semi-volatile compounds, such as residual solvents and lower-boiling point impurities like unreacted starting material or mono-chlorinated intermediates.[6][7][8] The mass spectrometer provides definitive identification of these separated components.
-
Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR is uniquely powerful.[9][10][11] Unlike chromatography, the signal intensity in ¹H NMR is directly proportional to the number of protons, allowing for direct, absolute quantification of the target molecule against a certified internal standard of a different compound.[11][12][13] This provides a purity value in weight percent (w/w%) and is not susceptible to the biases of chromatographic methods, which assume all compounds have the same detector response.
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A Comparative Guide to the Stability of Metal Complexes with 3,5- and 2,6-Bis(aminomethyl)pyridine Isomers
Introduction: The Critical Role of Ligand Architecture in Coordination Chemistry
In the intricate world of coordination chemistry, the spatial arrangement of donor atoms within a ligand scaffold is a paramount determinant of the resulting metal complex's stability and reactivity. This principle is vividly illustrated when comparing the isomeric ligands 3,5-bis(aminomethyl)pyridine and 2,6-bis(aminomethyl)pyridine. While possessing the same chemical formula, the subtle shift in the positioning of the aminomethyl sidearms on the pyridine ring dramatically alters their coordination behavior and, consequently, the thermodynamic stability of their metal complexes.
This guide provides a comprehensive comparison of these two ligands, offering researchers, scientists, and drug development professionals a deep dive into the theoretical underpinnings of their differential stability, the experimental methodologies used to quantify these differences, and a summary of available data. Understanding these structure-stability relationships is crucial for the rational design of novel chelating agents for applications ranging from catalysis and materials science to medicinal chemistry.
Theoretical Framework: The Decisive Impact of the Chelate Effect
The enhanced stability of metal complexes containing polydentate ligands, which bind to a metal ion through multiple donor atoms, over complexes with an equivalent number of monodentate ligands is known as the chelate effect .[1] This phenomenon is primarily driven by a favorable entropic change. The coordination of one polydentate ligand displaces multiple solvent molecules, leading to an increase in the number of free particles in the system and thus a positive change in entropy (ΔS), which contributes to a more negative Gibbs free energy (ΔG) of complex formation.[2]
The isomeric placement of the aminomethyl groups in 2,6- and 3,5-bis(aminomethyl)pyridine directly dictates their ability to leverage the chelate effect.
2,6-Bis(aminomethyl)pyridine: A Pre-organized Tridentate Chelator
The 2,6-isomer is structurally pre-organized for efficient tridentate (N,N,N) chelation to a single metal ion. The pyridine nitrogen and the two amino nitrogens are positioned to form two stable, five-membered chelate rings upon coordination. This rigid and planar arrangement minimizes steric strain and maximizes the entropic gain, leading to the formation of highly stable mononuclear complexes.
Caption: Workflow for determining stability constants by potentiometric titration.
UV-Vis Spectrophotometry
This method is applicable when the metal complex has a distinct absorption spectrum compared to the free metal ion and ligand. The change in absorbance at a specific wavelength is monitored as the concentrations of the metal and ligand are varied. Job's method of continuous variation or the mole-ratio method can be used to determine the stoichiometry of the complex, and the absorbance data can be used to calculate the equilibrium concentrations of the species and, subsequently, the stability constant.
Experimental Protocol: Job's Method of Continuous Variation
-
Solution Preparation: Prepare equimolar stock solutions of the metal salt and the ligand.
-
Series Preparation: Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied (e.g., from 0.1 metal:0.9 ligand to 0.9 metal:0.1 ligand).
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance will correspond to the stoichiometry of the complex. The stability constant can be calculated from the absorbance data at different points on the curve.
Comparative Stability Analysis
The structural disparity between the 2,6- and 3,5-isomers leads to a profound difference in the stability of their metal complexes.
2,6-Bis(aminomethyl)pyridine: High Stability through Chelation
[4]3,5-Bis(aminomethyl)pyridine: A Propensity for Polymeric Structures
As predicted by its structure, 3,5-bis(aminomethyl)pyridine does not readily form stable, mononuclear chelate complexes in solution. Instead, it acts as a ditopic linker, leading to the formation of coordination polymers in the solid state. C[5][6]onsequently, determining a simple 1:1 stability constant (log K₁) in solution for this ligand is often not feasible or meaningful, as the predominant species are oligomeric or polymeric. The "stability" in this context is more related to the lattice energy of the resulting coordination polymer rather than the free energy of formation of a discrete complex in solution.
Table 1: Comparative Stability of Metal Complexes
| Metal Ion | 2,6-Isomer (and related chelators) log K₁ | 3,5-Isomer log K₁ |
| Cu(II) | 15.05 (for badp) | [4] Not applicable |
| Ni(II) | 11.87 (for badp) | [4] Not applicable |
| Co(II) | 10.16 (for badp) | [4] Not applicable |
| Zn(II) | 10.02 (for badp) | [4] Not applicable |
| Fe(II) | 8.94 (for badp) | [4] Not applicable* |
*Note: 3,5-bis(aminomethyl)pyridine typically acts as a bridging ligand to form coordination polymers, and does not form stable 1:1 mononuclear chelate complexes in solution for which a log K₁ value would be determined. T[5][6]he stability constant data for the 2,6-isomer is represented by the structurally analogous ligand 6,6′-bis(aminomethyl)-2,2′-bipyridyl (badp) for comparative purposes.
The comparison between 3,5- and 2,6-bis(aminomethyl)pyridine provides a clear and compelling demonstration of how ligand isomerism dictates coordination behavior and thermodynamic stability. The pre-organized, tridentate nature of the 2,6-isomer leads to the formation of highly stable mononuclear complexes driven by the chelate effect. In contrast, the steric constraints of the 3,5-isomer favor a bridging coordination mode, resulting in the formation of coordination polymers.
For researchers in drug development and other fields requiring strong metal chelation, the 2,6-disubstituted pyridine scaffold is a significantly more promising starting point. Conversely, the 3,5-isomer offers a valuable tool for the construction of extended supramolecular architectures and coordination polymers. This guide underscores the importance of a foundational understanding of coordination chemistry principles for the rational design of ligands and metal complexes with tailored properties.
References
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Chylewska, A., et al. (2015). Spectrophotometric, potentiometric, and conductometric studies of binary complex formation between copper(II) and three forms of Vitamin B 6 in aqueous solutions. ResearchGate. Available at: [Link]
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Kaczorowska, M. A., et al. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/2,6-Bis((benzoyl-R)amino)pyridine-(R-%3D-H%2C-4-Me%2C-and-Kaczorowska-Witt/299c82c2a05d83637e1a3297a78018e69735d471]([Link]
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Kállay, C., et al. (2011). Stability constants of the copper(II) complexes. ResearchGate. Available at: [Link]
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Lions, F., et al. (1998). bis(aminomethyl)-2,2′-bipyridyl chelates of transition-metal ions and crystal structures of the ligand and its copper(II) and nickel(II) complexes. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
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Miličević, B., et al. (2011). Theoretical (cross validated) stability constants for metal(II) chelates with α-amino acids, and their 3χv indices. ResearchGate. Available at: [Link]
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Nuhu, A. A., et al. (2012). Potentiometric studies on essential metal (II) amino acid complexes. International Research Journal of Pharmacy and Pharmacology. Available at: [Link]
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Krebs, C., et al. (2021). Synthesis, crystal structure and thermal properties of poly[bis[μ-3-(aminomethyl)pyridine-κ2 N:N′]bis(thiocyanato-κN)manganese(II)]. National Institutes of Health. Available at: [Link]
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Fiveable. (n.d.). Stability Constants and Chelate Effect | Inorganic Chemistry II Class Notes. Available at: [Link]
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Bendola Publishing. (n.d.). Formation Equilibria and Thermodynamic Stability of Multinuclear Chelates of Amino Acid and Pyrimidine Base Involving Some Bio-A. Available at: [Link]
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The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Stability, Chelation and the Chelate Effect. Available at: [Link]
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Hazell, A., & Toftlund, H. (2007). {2,6-Bis[bis(2-pyridylmethyl)aminomethyl]pyridine}cobalt(II) bis(perchlorate) 0.365-hydrate. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Theoretical (cross validated) stability constants for metal(II) chelates with α-amino acids, and their 3χv indices. Available at: [Link]
-
ResearchGate. (n.d.). Stability constants of the copper(II) complexes. Available at: [Link]
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ResearchGate. (n.d.). Summary of the potentiometric titration data used in the formation constants calculation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stability of Metal Complexes and Chelation. Available at: [Link]
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Krebs, C., et al. (2021). Synthesis, crystal structure and thermal properties of poly[bis[μ2-3-(aminomethyl)pyridine]bis(thiocyanato)cobalt(II)]. National Institutes of Health. Available at: [Link]
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Farghaly, O. A., et al. (2017). Little-Cost Potentiometric and Spectrophotometric Procedures for Cephalothin Assessment in Pure and Biological Fluids. National Institutes of Health. Available at: [Link]
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ResearchGate. (n.d.). Stability Constants of Mixed Ligand Complexes of Cu(II) and Ni(II) with Some Amino Acids and Phosphates. Available at: [Link]
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Hazell, A., & Toftlund, H. (2007). {2,6-Bis[bis(2-pyridylmethyl)aminomethyl]pyridine}manganese(II) bis(perchlorate) 0.435-hydrate. ResearchGate. Available at: [Link]
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Longdom Publishing. (n.d.). Spectrophotometric, Potentiometric and Conductometric Study for Binary and Ternary Complexes of Fe (II) as Modeling of. Available at: [Link]
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Gibson, V. C., et al. (2005). Chelate bis(imino)pyridine cobalt complexes: synthesis, reduction, and evidence for the generation of ethene polymerization catalysts by Li+ cation activation. National Institutes of Health. Available at: [Link]
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MDPI. (n.d.). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. Available at: [Link]
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Kaana, A. (2024). Binary Stability Constants Studies of Cu and Mn-Complexes with Cysteine and Cephalexin. Advanced Journal of Chemistry, Section B. Available at: [Link]
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MDPI. (n.d.). Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. Available at: [Link]
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Budde, W. L., et al. (2002). Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes. National Institutes of Health. Available at: [Link]
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Iraqi Academic Scientific Journals. (2022). Metal Complexes of Bis (2,6-diamine pyridine 2,5-hexanedione) Macrocyclic Schiff-Base Ligand. Available at: [Link]
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RSC Publishing. (n.d.). Synthesis, structure, and fluorescence properties of coordination polymers of 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine. Available at: [Link]
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Nuhu, A. A., et al. (2012). Potentiometric studies on essential metal (II) amino acid complexes. International Research Journal of Pharmacy and Pharmacology. Available at: [Link]
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Hazell, A., & Toftlund, H. (2007). {2,6-Bis[bis(2-pyridylmethyl)aminomethyl]pyridine}cobalt(II) bis(perchlorate) 0.365-hydrate. National Institutes of Health. Available at: [Link]
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Budde, W. L., et al. (2003). The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). National Institutes of Health. Available at: [Link]
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Safety Operating Guide
Proper Disposal of 3,5-Bis(chloromethyl)pyridine: A Guide for Laboratory Professionals
This guide provides essential, in-depth procedural guidance for the safe handling and disposal of 3,5-Bis(chloromethyl)pyridine in a laboratory setting. As a research and drug development professional, your safety and the integrity of your work are paramount. This document moves beyond boilerplate safety data sheet (SDS) recommendations to offer a comprehensive operational and disposal plan, grounded in the chemical's specific reactivity and potential hazards.
Understanding the Inherent Risks of this compound
Before any handling or disposal protocols can be established, a thorough understanding of the hazards associated with this compound is critical. This compound is not merely a simple organic halide; its bifunctional nature presents specific risks that dictate our safety procedures.
This compound is a pyridine derivative containing two chloromethyl groups. These structural features classify it as a potential alkylating agent and a lachrymator .
-
Alkylating Agent Activity: The chloromethyl groups are reactive sites susceptible to nucleophilic substitution. This reactivity is the basis for its utility in synthesis but also the root of its primary health hazard. In biological systems, alkylating agents can covalently bond with nucleophilic functional groups present in biomolecules like DNA and proteins. This interaction can lead to mutagenic and carcinogenic effects. Therefore, exposure to this compound must be minimized to prevent potential long-term health consequences.[1]
-
Lachrymatory Properties: Lachrymators are substances that irritate the eyes, causing pain and tearing. This immediate and unpleasant physiological response serves as a valuable warning sign of exposure. However, it also underscores the necessity of stringent engineering controls and personal protective equipment to prevent debilitating eye contact.
Given these properties, all waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste .[2]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is non-negotiable when handling this compound. The following PPE is mandatory and should be donned before entering an area where this chemical is in use and during all handling and disposal procedures:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles with a face shield | Provides a robust barrier against splashes and vapors, protecting the sensitive mucous membranes of the eyes and face. |
| Gloves | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Prevents skin contact and absorption. Nitrile gloves may offer limited protection for incidental contact but are not recommended for prolonged handling.[2] Always consult the glove manufacturer's compatibility chart. |
| Lab Coat | Standard laboratory coat, fully buttoned | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | A properly functioning fume hood is the primary engineering control to prevent inhalation of vapors. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is waste minimization and containment. All disposal activities must comply with local, state, and federal regulations.
Waste Segregation and Collection
Proper segregation at the point of generation is crucial to ensure safe disposal and prevent unwanted chemical reactions in the waste container.
Step 1: Designate a Hazardous Waste Collection Area. This should be a well-ventilated area, away from general laboratory traffic, and clearly marked with a "Hazardous Waste" sign.
Step 2: Select an Appropriate Waste Container. Use a sealable, airtight, and chemically compatible container for collecting waste contaminated with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition, with no cracks or leaks.
Step 3: Label the Waste Container. As soon as the first drop of waste is added, affix a "Hazardous Waste" label. This label must include:
- The full chemical name: "this compound"
- The concentration (if in solution)
- The associated hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen")
- The date the waste was first added
Step 4: Segregate Incompatible Waste Streams. Do not mix this compound waste with other incompatible materials, such as strong oxidizing agents or strong bases.[3]
Types of Waste and Their Handling
A. Unused or Expired this compound (Neat Compound):
- If the original container is intact and properly labeled, it can serve as the final disposal container.
- Ensure the cap is tightly sealed.
- Place the container in a secondary containment bin within the designated hazardous waste collection area.
B. Solutions Containing this compound:
- Carefully pour the waste solution into the designated hazardous waste container.
- Avoid splashing. Use a funnel if necessary.
- Do not overfill the container; leave at least 10% headspace to allow for expansion of vapors.
- Securely seal the container after each addition.
C. Contaminated Solid Waste (e.g., pipette tips, gloves, absorbent pads):
- Collect all contaminated solid waste in a designated, leak-proof plastic bag or a separate, clearly labeled solid waste container.
- Do not mix with non-hazardous laboratory trash.
- Once the bag or container is full, seal it and place it in the hazardous waste collection area.
Final Disposal
Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to treat or neutralize the waste in the laboratory unless you have a specific, validated, and approved protocol from your EHS department. The most common and environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[4]
Emergency Procedures: Spills and Exposure
Accidents can happen, and a well-rehearsed emergency plan is your best defense.
Spill Response
For a small spill (manageable by laboratory personnel):
-
Alert others in the immediate vicinity.
-
Evacuate the area if necessary and ensure proper ventilation (i.e., that the fume hood is operational).
-
Don the appropriate PPE , including respiratory protection if there is a risk of vapor inhalation.
-
Contain the spill by creating a dike around the spill with an inert, non-combustible absorbent material such as vermiculite or sand.
-
Absorb the spill by gently covering it with the absorbent material.
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report the incident to your supervisor and EHS department.
For a large spill:
-
Evacuate the laboratory immediately.
-
Alert others in adjacent areas and activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's emergency response team or EHS department from a safe location. Provide them with the chemical name, location of the spill, and an estimate of the quantity released.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Personnel Exposure
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5] Seek immediate medical attention.
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing while under an emergency shower. Seek medical attention.
Inhalation: Move the affected person to fresh air.[5] If they are not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion: Do not induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Echemi. (n.d.). This compound hydrochloride Safety Data Sheets.
- Apollo Scientific. (n.d.). 3-(Chloromethyl)pyridine hydrochloride - Safety Data Sheet.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
- TCI Chemicals. (2025). Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
- ChemistryViews. (2015). Chemical Indicator for Alkylating Agents.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Bis(chloromethyl)pyridine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates like 3,5-Bis(chloromethyl)pyridine, a key building block in pharmaceutical synthesis, demands a comprehensive understanding of its hazard profile and the rigorous application of appropriate personal protective equipment (PPE). This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a hazardous substance. Its primary risks include:
-
Corrosivity: It can cause severe skin burns and serious eye damage upon contact.[1]
-
Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Irritation: It is an irritant to the skin, eyes, mucous membranes, and upper respiratory tract.[2]
-
Long-term Health Effects: There is suspicion that it may cause genetic defects and cancer.[1]
-
Reactivity: When heated to decomposition, it can emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[2]
Given these significant hazards, a multi-layered PPE strategy is not just recommended; it is imperative for ensuring operator safety.
Core PPE Ensemble for Handling this compound
The selection of PPE is dictated by the potential routes of exposure. For this compound, all potential routes—dermal, ocular, inhalation, and ingestion—must be addressed.
Due to its corrosive nature and the potential for splashes or airborne particles, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential.[3]
-
Recommended for High-Risk Operations: For tasks with a higher risk of splashing, such as transferring solutions or working with larger quantities, a full-face shield worn over safety goggles is the authoritative recommendation. This provides a broader barrier of protection for the entire face.
Given that this compound can be absorbed through the skin and cause severe burns, comprehensive skin and body protection is critical.[1][2]
-
Laboratory Coat: A flame-retardant and chemically resistant lab coat is a baseline requirement.
-
Apron: For handling significant quantities or during procedures with a high splash potential, a chemically impervious apron worn over the lab coat is advised.
-
Gloves: The choice of gloves is one of the most critical decisions.
-
Material: While elbow-length PVC gloves are mentioned in some safety literature, nitrile gloves are a common and effective choice for incidental contact in a laboratory setting.[4] It is crucial to note that no glove material offers indefinite protection.
-
Breakthrough Time: For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief, incidental contact, a glove with a protection class of 3 or higher (> 60 minutes) may be suitable.[5] Always consult the glove manufacturer's specific chemical resistance data.
-
Double Gloving: For enhanced protection, particularly when handling concentrated forms of the chemical, wearing two pairs of nitrile gloves is a prudent practice. This can provide a temporary barrier if the outer glove is compromised.
-
| Glove Selection Guidance | Incidental Contact | Extended Contact/Immersion |
| Recommendation | Nitrile Gloves | Heavy-duty, chemically resistant gloves (e.g., Viton®, Barrier®) |
| Minimum Thickness | > 0.11 mm | Consult manufacturer's data |
| Breakthrough Time | > 60 minutes | > 480 minutes |
| Practice | Double glove | Single pair of heavy-duty gloves |
This table provides general guidance. Always verify with the manufacturer's specific chemical resistance data for the gloves in use.
The dust or vapors of this compound are harmful if inhaled.[2] Therefore, respiratory protection is necessary, especially when handling the solid powder or when there is a potential for aerosol generation.
-
Engineering Controls: The primary method for controlling inhalation exposure is to handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Respirator Type: If engineering controls are insufficient or during emergency situations, respiratory protection is required.
Operational Plans: Step-by-Step Protocols
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Sequential process for safely doffing PPE.
-
Preparation: Ensure a chemical fume hood is operational. Designate a specific area for handling the solid and have waste containers ready.
-
PPE: Don the complete PPE ensemble as described above, including double gloves and respiratory protection.
-
Dispensing: Carefully open the container. Use a dedicated spatula to weigh the desired amount of powder, minimizing any dust generation.
-
Closure: Securely close the main container immediately after dispensing.
-
Cleanup: Clean any minor spills immediately using dry methods (see spill response below).
-
Doffing: Follow the correct doffing procedure.
Spill Response Decision Tree
Caption: Decision workflow for spill response.
First Aid Measures
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[3][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Type: Use a container that is chemically resistant to the waste.
-
Disposal: Arrange for disposal through a licensed chemical waste disposal company, following all local, state, and federal regulations. Do not discharge to sewer systems.[3]
By adhering to these detailed PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring that scientific advancement and personal safety go hand in hand.
References
-
This compound hydrochloride Safety Data Sheets - Echemi.
-
This compound - Safety Data Sheet - ChemicalBook.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
3-(Chloromethyl)pyridine hydrochloride - Apollo Scientific.
-
SAFETY DATA SHEET - TCI Chemicals.
-
2-Chloro-5-(chloromethyl)pyridine - Santa Cruz Biotechnology.
-
This compound | C7H7Cl2N | CID 13523322 - PubChem.
-
2,6-Bis(chloromethyl)pyridine 99 3099-28-3 - Sigma-Aldrich.
-
2,6-Bis(chloromethyl)pyridine - CymitQuimica.
-
This compound Hydrochloride - LGC Standards.
-
3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE - CAMEO Chemicals.
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
-
Gloves Chemical Resistance Chart.
-
US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. echemi.com [echemi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 2,6-Bis(chloromethyl)pyridine 99 3099-28-3 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
